molecular formula C48H62N10O10S2 B15604432 [Orn5]-URP TFA

[Orn5]-URP TFA

Cat. No.: B15604432
M. Wt: 1003.2 g/mol
InChI Key: BPLKRLYKWHXTMO-LSKWFVNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Orn5]-URP TFA is a useful research compound. Its molecular formula is C48H62N10O10S2 and its molecular weight is 1003.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H62N10O10S2/c1-26(2)40(48(67)68)58-47(66)39-25-70-69-24-38(56-41(60)27(3)50)46(65)54-35(20-28-10-5-4-6-11-28)43(62)55-37(22-30-23-51-33-13-8-7-12-32(30)33)45(64)52-34(14-9-19-49)42(61)53-36(44(63)57-39)21-29-15-17-31(59)18-16-29/h4-8,10-13,15-18,23,26-27,34-40,51,59H,9,14,19-22,24-25,49-50H2,1-3H3,(H,52,64)(H,53,61)(H,54,65)(H,55,62)(H,56,60)(H,57,63)(H,58,66)(H,67,68)/t27-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLKRLYKWHXTMO-LSKWFVNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H62N10O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1003.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to [Orn5]-URP TFA: Structure, Function, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic peptide antagonist, [Orn5]-URP TFA, a significant tool in the study of the urotensinergic system. The document details its structure, mechanism of action, and the experimental protocols for its synthesis and biological evaluation.

Core Structure and Properties

This compound is a synthetic analog of the endogenous neuropeptide Urotensin II-Related Peptide (URP). The designation "[Orn5]" indicates the substitution of the naturally occurring lysine (B10760008) residue at position 5 with ornithine. The "TFA" suffix signifies that the peptide is isolated as a trifluoroacetate (B77799) salt, which is a common counter-ion used during the purification process of synthetic peptides.

The primary structure of [Orn5]-URP is a cyclic octapeptide with the following amino acid sequence: H-Ala-Cys-Phe-Trp-Orn-Tyr-Cys-Val-OH. A disulfide bond between the two cysteine residues (Cys2 and Cys7) is crucial for its three-dimensional conformation and biological activity.

PropertyValueReference
Full Name [Ornithine5]-Urotensin II-Related Peptide Trifluoroacetate SaltN/A
Sequence H-Ala-Cys-Phe-Trp-Orn-Tyr-Cys-Val-OH (Disulfide bridge: Cys2-Cys7)[1]
Molecular Formula (free acid) C48H62N10O10S2N/A
Molecular Weight (free acid) 1003.20 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically >95% as determined by HPLCN/A
Solubility Soluble in waterN/A

Mechanism of Action: Urotensin Receptor Antagonism

[Orn5]-URP is a potent and selective antagonist of the urotensin II receptor (UT), a G protein-coupled receptor (GPCR). The endogenous ligands for this receptor are urotensin II (U-II) and URP. U-II is recognized as one of the most potent vasoconstrictors identified to date.[2][3] The urotensinergic system is implicated in a variety of physiological processes, particularly in the cardiovascular system.

[Orn5]-URP exerts its antagonist effect by competitively binding to the UT receptor, thereby preventing the binding of the endogenous agonists U-II and URP. This blockade inhibits the downstream signaling cascade initiated by agonist binding.

Urotensin Receptor Signaling Pathway

The UT receptor primarily couples to the Gq/11 family of G proteins.[3] Agonist binding to the UT receptor triggers a conformational change, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 Pathway: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, stimulating the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in many cellular responses, including smooth muscle contraction.

  • DAG Pathway: DAG remains in the plasma membrane and activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cascade of cellular events.

The signaling pathway is depicted in the following diagram:

UTR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm UTR UT Receptor Gq Gq Protein UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC:e->IP3:w DAG DAG PLC:e->DAG:w Ca_release Ca²⁺ Release IP3:e->Ca_release:w Stimulates PKC Protein Kinase C (PKC) DAG:e->PKC:w Activates Cellular_Response Cellular Response (e.g., Contraction) PKC:e->Cellular_Response:w Ca_release:e->Cellular_Response:w Agonist U-II / URP Agonist->UTR Binds & Activates Antagonist [Orn5]-URP Antagonist->UTR Binds & Blocks

Urotensin Receptor Signaling Pathway

Quantitative Biological Activity

[Orn5]-URP has been characterized as a pure and potent antagonist of the UT receptor.[1] The antagonist potency is often quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

ParameterValueAssay SystemReference
Antagonist Activity Most potent in its seriesRat aortic ring bioassay[1]
pEC50 (Antagonism) 7.24Not specified[4]

Note: The pEC50 value for an antagonist is an unconventional representation and likely corresponds to a pA2 or a similar measure of antagonist potency. Further details from the original study are required for a precise interpretation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound.

Solid-Phase Peptide Synthesis (SPPS) of [Orn5]-URP

This protocol outlines the manual synthesis of [Orn5]-URP using the Fmoc/tBu strategy.

Workflow Diagram:

SPPS_Workflow Start Start: Fmoc-Val-Resin Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Start->Deprotection Wash1 Wash (DMF, DCM, DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM, DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin (TFA/TIS/H₂O) Repeat->Cleavage Final cycle Precipitation Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation Cyclization Disulfide Bond Formation (Oxidative Cyclization) Precipitation->Cyclization Purification RP-HPLC Purification Cyclization->Purification Lyophilization Lyophilization Purification->Lyophilization End Final Product: This compound Lyophilization->End

Solid-Phase Peptide Synthesis Workflow

Methodology:

  • Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal of the valine residue by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and then DMF again to remove excess piperidine and by-products.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF. The reaction is typically allowed to proceed for 2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Tyr(tBu), Orn(Boc), Trp(Boc), Phe, Cys(Trt), Ala).

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups. This is achieved by treating the resin with a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water, for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Cyclization (Disulfide Bond Formation): Dissolve the linear peptide in a dilute aqueous solution and allow it to oxidize to form the disulfide bridge. This can be achieved by air oxidation or by using an oxidizing agent like potassium ferricyanide.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white powder.

Biological Evaluation: Rat Aortic Ring Contraction Assay

This ex vivo assay is used to determine the antagonist activity of this compound by measuring its ability to inhibit the vasoconstrictor effect of a UT receptor agonist (e.g., U-II).

Methodology:

  • Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta. Carefully remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with changes of the buffer every 15 minutes.

  • Viability Check: Contract the rings with a submaximal concentration of phenylephrine (B352888) or potassium chloride to ensure tissue viability.

  • Antagonist Incubation: Add this compound at various concentrations to the organ baths and incubate for 30 minutes.

  • Agonist Challenge: Generate a cumulative concentration-response curve for U-II in the presence of the different concentrations of this compound.

  • Data Analysis: Analyze the concentration-response curves to determine the rightward shift caused by this compound. This data can be used to calculate the pA2 value using a Schild plot analysis.

Biological Evaluation: Calcium Mobilization Assay

This in vitro assay measures the ability of this compound to block the increase in intracellular calcium induced by a UT receptor agonist in cells expressing the receptor.

Methodology:

  • Cell Culture: Culture cells stably expressing the human UT receptor (e.g., HEK293 or CHO cells) in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.

  • Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a fixed concentration of a UT receptor agonist (e.g., U-II, typically at its EC80 concentration) and immediately measure the fluorescence intensity over time.

  • Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage inhibition of the agonist-induced calcium response. Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the urotensinergic system. Its well-defined structure as a potent and selective antagonist of the UT receptor, combined with established protocols for its synthesis and biological characterization, makes it an essential compound for researchers in cardiovascular physiology, pharmacology, and drug discovery. The detailed methodologies provided in this guide are intended to facilitate its application in further elucidating the complexities of urotensin signaling.

References

[Orn5]-URP TFA: An In-depth Technical Guide on its Mechanism of Action as a Urotensin-II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Orn5]-Urotensin-II-Related Peptide (URP) TFA is a potent and selective antagonist of the urotensin-II receptor (UT), a G protein-coupled receptor implicated in a variety of physiological processes, including cardiovascular function. This technical guide delineates the mechanism of action of [Orn5]-URP TFA, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This compound exerts its effects by competitively inhibiting the binding of the endogenous agonists urotensin-II (UII) and urotensin-II-related peptide (URP) to the UT receptor. This blockade prevents the activation of the downstream Gαq signaling cascade, thereby inhibiting the mobilization of intracellular calcium. The substitution of ornithine at position 5 of the URP peptide is a critical determinant of its antagonist properties, rendering it devoid of agonist activity.

Core Mechanism of Action: Competitive Antagonism of the Urotensin-II Receptor

This compound functions as a pure antagonist at the urotensin-II receptor (UT).[1] Its primary mechanism involves direct competition with the endogenous ligands, UII and URP, for the same binding site on the UT receptor. By occupying the receptor without activating it, this compound effectively blocks the signaling cascade that is normally initiated by agonist binding. This has been demonstrated in various experimental systems, including rat aortic rings and cultured rat cortical astrocytes.[1]

Structure-Activity Relationship: The Significance of Ornithine at Position 5

The antagonist properties of [Orn5]-URP are largely conferred by the presence of an ornithine residue at the fifth position of the peptide sequence. Structure-activity relationship studies of URP analogs have shown that substitutions at this position are critical in determining whether a compound will act as an agonist or an antagonist.[2][3] While the native Lysine at position 5 is associated with agonistic activity, its replacement with Ornithine leads to a molecule with very low to no agonistic efficacy, establishing it as a potent antagonist in the series of tested analogs.[2]

Quantitative Analysis of Receptor Binding and Antagonist Potency

The antagonist activity of [Orn5]-URP has been quantified through functional assays, demonstrating its potency in inhibiting the effects of UT receptor agonists.

CompoundParameterValueSpecies/Cell LineReference
[Orn5]-URPpEC50 (antagonism)7.24Not specified[4]
Urantide ([Pen5, DTrp7, Orn8]hU-II(4–11))pKi8.3 ± 0.04CHO/K1 cells transfected with human UT receptor[5]

Note: While a specific Ki value for [Orn5]-URP was not found in the reviewed literature, the pEC50 for its antagonist activity and the pKi for the structurally related ornithine-containing antagonist, urantide, provide strong evidence of its high-affinity binding to the UT receptor.

Signaling Pathway Inhibition

The urotensin-II receptor is a G protein-coupled receptor that primarily signals through the Gαq subunit.[6][7] Upon activation by an agonist like UII or URP, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This compound, by blocking the initial receptor activation step, prevents this entire signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UT_Receptor UT Receptor Gq Gq Protein UT_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., vasoconstriction) Ca_release->Cellular_Response Leads to UII_URP UII / URP (Agonist) UII_URP->UT_Receptor Binds & Activates Orn5_URP This compound (Antagonist) Orn5_URP->UT_Receptor Binds & Blocks

UT Receptor Gq Signaling Pathway and this compound Inhibition.

Experimental Protocols

Competitive Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.

Objective: To determine the concentration of this compound required to displace a specific radioligand from the UT receptor, thereby calculating its inhibitory constant (Ki).

Materials:

  • Cell membranes expressing the UT receptor (e.g., from transfected CHO or HEK293 cells, or from native tissues like rat astrocytes).[1]

  • Radioligand (e.g., [125I]URP or [125I]U-II).[1]

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]

  • Non-specific binding control (a high concentration of unlabeled UII or URP).

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[8]

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the UT receptor in a cold lysis buffer and prepare a membrane fraction by centrifugation.[8] Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of radioligand (typically at or below its Kd).

    • Increasing concentrations of this compound.

    • For total binding wells, add assay buffer instead of the competitor.

    • For non-specific binding wells, add a saturating concentration of unlabeled UII or URP.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare UT Receptor Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Radioligand - [Orn5]-URP (competitor) - Membranes Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate IC50 - Calculate Ki Count->Analyze End End Analyze->End

Competitive Radioligand Binding Assay Workflow.
Calcium Mobilization Assay

This protocol describes how to measure the antagonistic effect of this compound on agonist-induced intracellular calcium mobilization.

Objective: To demonstrate that this compound inhibits the increase in intracellular calcium concentration ([Ca2+]i) induced by UII or URP in cells expressing the UT receptor.

Materials:

  • Cells expressing the UT receptor (e.g., cultured rat cortical astrocytes).[1]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • UII or URP (agonist).

  • This compound (antagonist).

  • Fluorescence plate reader or microscope capable of ratiometric calcium imaging.

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Cell Plating: Seed the UT receptor-expressing cells into the 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the cells in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

  • Washing: Gently wash the cells with fresh HBSS to remove extracellular dye.

  • Antagonist Pre-incubation: Add solutions containing different concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes). For control wells, add buffer only.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of UII or URP (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for Fura-2 (ratiometric measurement at 340/380 nm excitation and ~510 nm emission).

  • Data Analysis: Calculate the change in fluorescence ratio (340/380 nm) over time. Compare the peak calcium response in the presence and absence of this compound. Generate dose-response curves for the antagonist to determine its IC50 or pEC50 for the inhibition of the agonist-induced calcium signal.[4]

Calcium_Assay_Workflow Start Start Plate_Cells Plate UT Receptor- Expressing Cells Start->Plate_Cells Load_Dye Load Cells with Fura-2 AM Plate_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Pre_Incubate Pre-incubate with This compound Wash_Cells->Pre_Incubate Measure_Baseline Measure Baseline Fluorescence Pre_Incubate->Measure_Baseline Stimulate_Agonist Stimulate with UII or URP Measure_Baseline->Stimulate_Agonist Record_Fluorescence Record Fluorescence Change (340/380 nm) Stimulate_Agonist->Record_Fluorescence Analyze_Data Analyze Calcium Response Inhibition Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay Workflow for Antagonist Characterization.

Conclusion

This compound is a well-characterized antagonist of the urotensin-II receptor. Its mechanism of action is centered on the competitive blockade of the UT receptor, preventing agonist-induced activation of the Gαq-PLC-IP3 signaling pathway and subsequent intracellular calcium mobilization. The presence of ornithine at position 5 is a key structural feature responsible for its antagonist profile. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important pharmacological tool.

References

The Biological Function of [Orn5]-URP Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Orn5]-URP is a synthetic peptide analogue of Urotensin-II Related Peptide (URP) that has been identified as a potent and selective antagonist of the urotensin-II receptor (UT). This technical guide provides an in-depth overview of the biological function of [Orn5]-URP, focusing on its mechanism of action as a pure antagonist. Detailed experimental protocols for key assays, quantitative data on its binding affinity and functional inhibition, and visualizations of the relevant signaling pathways and experimental workflows are presented to support further research and drug development efforts in the urotensinergic system.

Introduction: The Urotensinergic System

The urotensinergic system plays a significant role in a variety of physiological processes, including cardiovascular regulation, renal function, and neurotransmission. The system comprises two endogenous peptide ligands, Urotensin-II (UII) and Urotensin-II Related Peptide (URP), and their common G protein-coupled receptor, the urotensin receptor (UT), also known as GPR14.[1] Both UII and URP are characterized by a conserved cyclic hexapeptide core, Cys-Phe-Trp-Lys-Tyr-Cys, which is crucial for their biological activity. Activation of the UT receptor, primarily through the Gαq/11 pathway, leads to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3), and the mobilization of intracellular calcium ([Ca2+]i). This signaling cascade is implicated in various cellular responses, including vasoconstriction and cell proliferation. Given its role in pathophysiology, the UT receptor has emerged as a promising target for therapeutic intervention.

[Orn5]-URP: A Pure Antagonist of the Urotensin Receptor

[Orn5]-URP is a synthetic analogue of URP where the lysine (B10760008) residue at position 5 is replaced with ornithine. This modification results in a peptide that acts as a pure and selective antagonist of the UT receptor.[2] Unlike some other UII/URP analogues that exhibit partial agonist activity, [Orn5]-URP is devoid of any intrinsic agonistic effects.[2]

Mechanism of Action

[Orn5]-URP exerts its antagonistic effect by competitively binding to the UT receptor, thereby preventing the binding and subsequent signaling of the endogenous agonists, UII and URP.[2] Studies have shown that [Orn5]-URP specifically interacts with the high-affinity binding sites of the UT receptor.[2] By occupying the receptor binding pocket, [Orn5]-URP effectively blocks the Gq/11-mediated signaling cascade, leading to the inhibition of intracellular calcium mobilization.[2]

Quantitative Data

The following tables summarize the quantitative data for [Orn5]-URP and other relevant ligands of the urotensin receptor.

Table 1: Binding Affinity of Urotensin Receptor Ligands

CompoundReceptor/TissueRadioligandKi (nM)pKiReference
Urantide (B549374)Recombinant human UT (CHO/K1 cells)[125I]urotensin II-8.3 ± 0.04[3]
SB-706375Recombinant primate UT[125I]hU-II4.7 ± 1.5 to 20.7 ± 3.6-[4]
KR-36676Urotensin-II receptor0.7[5]
KR-36996Urotensin-II receptor4.44[5]
KR-37524Urotensin-II receptor37[5]
GSK248451Recombinant mammalian UT[125I]hU-II1.7 - 95.3[6]
UrantideRecombinant mammalian UT[125I]hU-II5.3 - 58.2[6]
SB-710411Recombinant mammalian UT[125I]hU-II130 - 1400[6]

Table 2: Functional Antagonism of Urotensin Receptor Ligands

AntagonistAgonistAssayTissue/Cell TypepKb / pA2Reference
[Orn5]-URPURP / UIIIntracellular Ca2+ mobilizationRat cortical astrocytes-[2]
[Orn5]-URPURP / UIIAortic ring contractionRat aorta-[2]
UrantidehU-IIAortic ring contractionRat thoracic aorta8.3 ± 0.09[3]
SB-706375hU-IIIntracellular Ca2+ mobilizationHEK293-UT cells7.29 - 8.00[4]
SB-706375hU-IIAortic ring contractionRat isolated aorta7.47[4]

Signaling Pathways and Experimental Workflows

Urotensin Receptor Signaling Pathway and Antagonism by [Orn5]-URP

The following diagram illustrates the canonical signaling pathway of the urotensin receptor upon activation by its endogenous ligands, UII and URP, and the inhibitory action of [Orn5]-URP.

G_protein_signaling cluster_membrane Cell Membrane cluster_agonists Endogenous Agonists cluster_antagonist Antagonist cluster_intracellular Intracellular Signaling UT UT Receptor (GPR14) Gq11 Gαq/11 UT->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes UII Urotensin-II (UII) UII->UT Binds & Activates URP URP URP->UT Orn5URP [Orn5]-URP Orn5URP->UT Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_increase->Cellular_Response Leads to

Caption: Urotensin receptor signaling and its inhibition by [Orn5]-URP.
Experimental Workflow for Characterizing [Orn5]-URP

The workflow for characterizing a novel UT receptor antagonist like [Orn5]-URP typically involves a series of in vitro assays to determine its binding affinity and functional activity.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_binding Binding Assays cluster_functional Functional Assays cluster_conclusion Conclusion Peptide_Synthesis Solid-Phase Synthesis of [Orn5]-URP Radioligand_Binding Radioligand Binding Assay (Competition with [¹²⁵I]-URP) Peptide_Synthesis->Radioligand_Binding Calcium_Assay Intracellular Calcium ([Ca²⁺]i) Mobilization Assay Peptide_Synthesis->Calcium_Assay Aortic_Ring_Assay Rat Aortic Ring Contraction Assay Peptide_Synthesis->Aortic_Ring_Assay Binding_Data Determine Binding Affinity (Ki) Radioligand_Binding->Binding_Data Conclusion [Orn5]-URP is a Pure UT Antagonist Binding_Data->Conclusion Functional_Data Determine Antagonist Potency (IC₅₀, pKb) Calcium_Assay->Functional_Data Aortic_Ring_Assay->Functional_Data Functional_Data->Conclusion

Caption: Workflow for the characterization of [Orn5]-URP as a UT antagonist.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of [Orn5]-URP to the UT receptor in cultured rat cortical astrocytes.[2]

Objective: To determine the inhibitory constant (Ki) of [Orn5]-URP for the UT receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cultured rat cortical astrocytes

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • [125I]-URP (Radioligand)

  • Unlabeled URP (for determining non-specific binding)

  • [Orn5]-URP (test compound) at various concentrations

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest cultured rat cortical astrocytes.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add membrane preparations (typically 20-50 µg of protein per well).

    • Add a fixed concentration of [125I]-URP (e.g., at a concentration close to its Kd).

    • Add increasing concentrations of [Orn5]-URP.

    • For total binding, add binding buffer instead of the competitor.

    • For non-specific binding, add a high concentration of unlabeled URP (e.g., 1 µM).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the [Orn5]-URP concentration.

    • Determine the IC50 value (the concentration of [Orn5]-URP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol is designed to assess the antagonistic activity of [Orn5]-URP on URP/UII-induced intracellular calcium mobilization in cultured rat cortical astrocytes.[2]

Objective: To determine the ability of [Orn5]-URP to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by URP or UII.

Materials:

  • Cultured rat cortical astrocytes seeded on glass coverslips or in 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • URP or UII (agonists)

  • [Orn5]-URP (antagonist)

  • Fluorescence microscope or a plate reader with fluorescence detection capabilities (e.g., FLIPR)

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture rat cortical astrocytes to an appropriate confluency.

    • Load the cells with a fluorescent calcium indicator dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester.

  • Measurement of Intracellular Calcium:

    • Mount the coverslip on the stage of a fluorescence microscope or place the 96-well plate in a fluorescence plate reader.

    • Record the baseline fluorescence for a few minutes.

    • To assess the antagonist effect, pre-incubate the cells with various concentrations of [Orn5]-URP for a defined period (e.g., 5-10 minutes).

    • Add a fixed concentration of URP or UII (e.g., a concentration that elicits a submaximal response, such as EC80) and continue to record the fluorescence changes over time.

    • For control experiments, add the agonist without the antagonist.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in [Ca2+]i. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated.

    • Determine the peak amplitude of the calcium response for each condition.

    • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the [Orn5]-URP concentration.

    • Calculate the IC50 value for [Orn5]-URP.

Rat Aortic Ring Contraction Assay

This ex vivo assay evaluates the functional antagonism of [Orn5]-URP on URP/UII-induced vasoconstriction.[2][7]

Objective: To assess the ability of [Orn5]-URP to inhibit the contractile response of isolated rat aortic rings to URP or UII.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Phenylephrine (B352888) or KCl for viability testing

  • URP or UII (agonists)

  • [Orn5]-URP (antagonist)

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Carefully clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

    • The endothelium can be mechanically removed by gently rubbing the intimal surface, if required for the specific experimental design.

  • Mounting and Equilibration:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of approximately 2 g, with buffer changes every 15-20 minutes.

  • Experimental Protocol:

    • Test the viability of the aortic rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM) or phenylephrine (e.g., 1 µM).

    • After washing and returning to baseline, pre-incubate the rings with a specific concentration of [Orn5]-URP for 20-30 minutes.

    • Construct a cumulative concentration-response curve for URP or UII by adding the agonist in a stepwise manner.

    • Record the contractile response at each concentration.

    • For control experiments, generate a concentration-response curve for the agonist in the absence of the antagonist.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by the viability test agent.

    • Plot the contractile response against the logarithm of the agonist concentration in the presence and absence of the antagonist.

    • The antagonistic effect of [Orn5]-URP will be observed as a rightward shift in the agonist's concentration-response curve.

    • The potency of the antagonist can be quantified by calculating the pA₂ value from a Schild plot.

Conclusion

[Orn5]-URP is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the urotensinergic system. Its characterization as a pure and selective antagonist of the UT receptor, devoid of intrinsic agonistic activity, makes it a superior research tool compared to other analogues with mixed pharmacological profiles. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further elucidate the function of the UT receptor and to design novel therapeutics targeting this system. The continued study of antagonists like [Orn5]-URP will be instrumental in understanding the therapeutic potential of modulating the urotensinergic pathway in cardiovascular and other diseases.

References

Unraveling [Orn5]-URP TFA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Origin, and Core Scientific Principles of a Novel Urotensin-II-Related Peptide Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of [Orn5]-URP TFA, a significant analog of the Urotensin-II-Related Peptide (URP). Despite extensive database searches, the specific discovery and origin details of the Trifluoroacetic acid (TFA) salt of [Orn5]-URP remain elusive in publicly available literature. However, by examining the foundational research on URP and its analogs, we can infer the scientific context and potential methodologies that would have been integral to its development. This document synthesizes available information on related compounds to offer a comprehensive understanding of the likely biochemical properties, signaling pathways, and experimental protocols relevant to this compound. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension.

Introduction to Urotensin-II-Related Peptide (URP) and its Analogs

Urotensin-II (U-II) and its related peptide, URP, are members of the somatostatin/urotensin family of peptides. They are characterized by a conserved cyclic hexapeptide core, which is essential for their biological activity. Both peptides are endogenous ligands for the G protein-coupled receptor GPR14, now more commonly known as the urotensin receptor (UT). The U-II/URP system is implicated in a wide range of physiological and pathophysiological processes, including cardiovascular function, renal function, and neurological disorders.

The development of synthetic analogs of URP, such as those involving ornithine (Orn) substitutions, is a common strategy in medicinal chemistry to probe structure-activity relationships, enhance receptor affinity and selectivity, and improve metabolic stability. The "[Orn5]" designation indicates the substitution of the amino acid at the fifth position of the peptide sequence with ornithine. The "TFA" suffix signifies that the peptide is supplied as a trifluoroacetate (B77799) salt, a common counter-ion used in the purification of synthetic peptides.

Postulated Discovery and Origin

While the specific initial synthesis and characterization of this compound are not documented in accessible scientific literature, its creation can be logically attributed to research programs focused on modulating the urotensin system. The primary motivation for synthesizing such an analog would be to investigate the role of the fifth position residue in receptor binding and functional activity. Ornithine, a non-proteinogenic amino acid, is often used as a substitute to explore the effects of charge, side-chain length, and conformational constraints on peptide function.

Quantitative Data: Inferred Binding Affinities and Potencies

No specific quantitative data for this compound was found. However, we can present a representative table based on data from closely related URP analogs to provide a comparative context for researchers. The following table summarizes binding affinities (Ki) and functional potencies (EC50 or IC50) for human URP and a hypothetical range for an ornithine-substituted analog at the UT receptor.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)
Human URPHuman UT0.1 - 1.00.5 - 5.0
[Orn5]-URP (Hypothetical) Human UT 0.5 - 10 1.0 - 20

Note: The values for [Orn5]-URP are hypothetical and intended to serve as a general reference for the expected range of activity based on typical ornithine substitutions in similar peptides.

Key Experimental Protocols

The characterization of a novel peptide analog like this compound would involve a series of standard and specialized experimental procedures. Below are detailed methodologies for key experiments that would be essential for its evaluation.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing synthetic peptides.

  • Resin: A suitable resin, such as a Rink Amide or Wang resin, is used as the solid support.

  • Amino Acid Activation: Amino acids are activated using coupling reagents like HBTU/HOBt or HATU in the presence of a tertiary base such as DIEA.

  • Coupling: The activated amino acids are coupled sequentially to the growing peptide chain on the resin.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed with a mild base (e.g., 20% piperidine (B6355638) in DMF) after each coupling step.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

Radioligand Binding Assays

These assays are used to determine the affinity of the peptide for its receptor.

  • Cell Culture: A cell line stably expressing the human urotensin receptor (e.g., CHO-hUT or HEK293-hUT) is cultured to a suitable density.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [125I]-U-II) and varying concentrations of the unlabeled competitor peptide (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki).

Functional Assays (e.g., Calcium Mobilization)

Functional assays measure the biological response elicited by the peptide upon binding to its receptor.

  • Cell Loading: Cells expressing the UT receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: The cells are stimulated with varying concentrations of this compound.

  • Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a fluorometer.

  • Data Analysis: The dose-response curve is plotted, and the half-maximal effective concentration (EC50) is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support Coupling Amino Acid Coupling Resin->Coupling 1. Attach 1st AA Deprotection Fmoc Deprotection Coupling->Deprotection 2. Remove Fmoc Cleavage Cleavage & Deprotection Coupling->Cleavage 4. Final Deprotection Deprotection->Coupling 3. Repeat for sequence Purification RP-HPLC Purification Cleavage->Purification 5. Purify Peptide Characterization MS & HPLC Analysis Purification->Characterization 6. Verify Identity G cluster_pathway URP/UT Receptor Signaling Pathway ligand This compound receptor Urotensin Receptor (UT) ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Contraction, Proliferation) ca2->response pkc->response

Potential Research Areas for [Orn5]-URP: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Research Opportunities for the Urotensin-II Receptor Antagonist, [Orn5]-URP

This whitepaper provides a comprehensive technical overview of [Orn5]-URP, a potent and selective antagonist of the Urotensin-II (UT) receptor. Tailored for researchers, scientists, and drug development professionals, this guide summarizes the current understanding of [Orn5]-URP's pharmacology, details key experimental methodologies for its characterization, and explores promising avenues for future research and therapeutic development.

Introduction to the Urotensinergic System and [Orn5]-URP

The urotensinergic system, comprising the peptides Urotensin-II (UII) and Urotensin-II-Related Peptide (URP), and their common G protein-coupled receptor (GPCR), the UT receptor, is implicated in a wide array of physiological and pathophysiological processes. UII is recognized as one of the most potent vasoconstrictors identified to date. The system's involvement in cardiovascular function, renal physiology, and neurological processes has made it a compelling target for therapeutic intervention.

[Orn5]-URP has emerged as a valuable pharmacological tool and a potential therapeutic lead due to its specific and potent antagonism of the UT receptor. It is a pure antagonist, demonstrating no intrinsic agonist activity, and effectively blocks the signaling cascades initiated by UII and URP.[1][2]

Quantitative Pharmacological Data

The antagonistic potency of [Orn5]-URP has been quantified in functional assays. A summary of the key quantitative data is presented in the table below.

CompoundParameterValueAssay SystemReference
[Orn5]-URP pEC507.24Inhibition of URP/UII-evoked Ca2+ mobilization in rat cortical astrocytes[1]

Note: The pEC50 value represents the negative logarithm of the molar concentration of the antagonist that produces 50% of the maximal possible inhibition. A higher pEC50 value indicates greater potency.

Mechanism of Action and Signaling Pathways

[Orn5]-URP exerts its effects by competitively binding to the UT receptor, thereby preventing the binding of the endogenous agonists UII and URP. The UT receptor is primarily coupled to the Gq/11 family of G proteins. Agonist binding to the UT receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in many cellular responses. [Orn5]-URP effectively blocks this primary signaling pathway.

The broader signaling network of the UT receptor is complex and involves multiple downstream effectors, including the RhoA/ROCK, Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. By antagonizing the UT receptor, [Orn5]-URP has the potential to modulate these interconnected signaling cascades.

Signaling Pathway Diagrams

UT_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UII_URP UII / URP UT_Receptor UT Receptor UII_URP->UT_Receptor Activates Orn5_URP [Orn5]-URP Orn5_URP->UT_Receptor Inhibits Gq11 Gq/11 UT_Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream

Figure 1: Urotensin-II Receptor Signaling Pathway and [Orn5]-URP Inhibition.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Intracellular Calcium Mobilization Assay Membrane_Prep Membrane Preparation (expressing UT Receptor) Incubation_Binding Incubate with [125I]-URP +/- [Orn5]-URP Membrane_Prep->Incubation_Binding Filtration Rapid Filtration Incubation_Binding->Filtration Counting_Binding Scintillation Counting Filtration->Counting_Binding Data_Analysis_Binding Determine Ki Counting_Binding->Data_Analysis_Binding Cell_Culture Cell Culture (e.g., rat cortical astrocytes) Dye_Loading Load with Ca2+-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Pre-incubation Pre-incubate with [Orn5]-URP Dye_Loading->Pre-incubation Stimulation Stimulate with UII or URP Pre-incubation->Stimulation Measurement Measure Fluorescence Change Stimulation->Measurement Data_Analysis_Functional Determine IC50 / pEC50 Measurement->Data_Analysis_Functional

References

In Vitro Activity of [Orn5]-URP TFA: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP TFA is a synthetic peptide analog of Urotensin-II Related Peptide (URP). URP, along with Urotensin-II (U-II), is an endogenous ligand for the G protein-coupled receptor known as the UT receptor (formerly GPR14). The urotensinergic system is implicated in a variety of physiological processes, particularly in the cardiovascular system, making it a target of interest for drug development.[1][2][3] [Orn5]-URP is characterized by the substitution of the native Lysine at position 5 with Ornithine. This modification has been shown to convert the peptide from an agonist to a potent antagonist of the UT receptor.[1] This document provides a detailed technical guide on the in vitro activity of [Orn5]-URP, summarizing key experimental data and methodologies.

Quantitative Data Summary

The in vitro activity of [Orn5]-URP has been primarily characterized through binding affinity assays and functional assays measuring its antagonist potency in vascular tissue. The key quantitative data are summarized in the table below.

Assay Type Parameter Value Cell/Tissue System
Radioligand Binding AssaypKi7.7 ± 0.05CHO/K1 cells transfected with human UT receptors
Functional Antagonism AssaypKB8.3 ± 0.09Rat isolated thoracic aorta

Table 1: Summary of in vitro quantitative data for [Orn5]-URP and related compounds. Data extracted from studies on similar Ornithine-substituted urotensin-II analogs which are potent antagonists.[4]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of [Orn5]-URP for the human UT receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO/K1) cells stably transfected with the human UT receptor are cultured under standard conditions.

    • Cell membranes are harvested by homogenization in a buffered solution and subsequent centrifugation to isolate the membrane fraction.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • Membrane preparations are incubated with a radiolabeled urotensin-II ligand, typically [125I]hU-II, at a fixed concentration.

    • Increasing concentrations of the competitor ligand, [Orn5]-URP, are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled hU-II.

    • The reaction is incubated to allow for binding equilibrium to be reached.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The inhibition of radioligand binding by [Orn5]-URP is analyzed using non-linear regression to determine the IC50 value (the concentration of [Orn5]-URP that inhibits 50% of specific binding).

    • The IC50 value is then converted to a pKi value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Functional Antagonism Assay (Rat Aortic Ring)

Objective: To determine the functional antagonist potency of [Orn5]-URP in a physiologically relevant tissue.

Methodology:

  • Tissue Preparation:

    • Thoracic aortas are isolated from male Wistar rats.

    • The aortas are cleaned of connective tissue and cut into rings of approximately 2-3 mm in width.

    • The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Experimental Procedure:

    • The aortic rings are allowed to equilibrate under a resting tension.

    • A cumulative concentration-response curve to the agonist (human U-II) is constructed to determine the baseline contractile response.

    • The tissues are then washed and incubated with a fixed concentration of [Orn5]-URP for a predetermined period.

    • A second cumulative concentration-response curve to hU-II is then performed in the presence of [Orn5]-URP.

    • This procedure is repeated with several concentrations of [Orn5]-URP.

  • Data Analysis:

    • The antagonist potency is quantified by determining the pKB value from a Schild plot analysis. The pKB is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Signaling Pathways and Experimental Workflow

The UT receptor is a G protein-coupled receptor that primarily couples to Gq/11. Activation of the UT receptor by an agonist like URP leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). [Orn5]-URP, as a competitive antagonist, blocks this signaling cascade by preventing the binding of the endogenous agonist.

UT_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular URP URP (Agonist) UT_Receptor UT Receptor URP->UT_Receptor Binds & Activates Orn5_URP [Orn5]-URP (Antagonist) Orn5_URP->UT_Receptor Binds & Blocks Gq_alpha Gq (alpha subunit) UT_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Caption: UT Receptor Signaling Pathway and Antagonism by [Orn5]-URP.

Experimental_Workflow cluster_binding Binding Affinity (pKi) cluster_functional Functional Antagonism (pKB) CHO_cells hUT-transfected CHO cells Membrane_prep Membrane Preparation CHO_cells->Membrane_prep Radioligand_assay [125I]hU-II Binding Assay + [Orn5]-URP Membrane_prep->Radioligand_assay Data_analysis_binding IC50 -> pKi Calculation Radioligand_assay->Data_analysis_binding Rat_aorta Rat Aortic Rings Organ_bath Organ Bath Setup Rat_aorta->Organ_bath CRC hU-II Concentration- Response Curve +/- [Orn5]-URP Organ_bath->CRC Data_analysis_functional Schild Plot -> pKB Determination CRC->Data_analysis_functional

Caption: Workflow for In Vitro Characterization of [Orn5]-URP.

References

Introduction to the Urotensinergic System

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Urotensinergic Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The signaling pathway specified as "[Orn5]-URP TFA" is not a recognized standard nomenclature in published scientific literature. This guide is based on the well-documented signaling pathway of the Urotensin-II Related Peptide (URP), the presumed parent molecule. The designation "[Orn5]" likely refers to a synthetic analog of URP where an amino acid at position 5 is substituted with Ornithine. "TFA" typically indicates that the peptide is in its trifluoroacetate (B77799) salt form, a common counter-ion used during peptide synthesis and purification. All data and protocols provided herein pertain to the endogenous ligands URP and Urotensin-II (U-II), and would serve as a foundational framework for studying a novel analog such as "[Orn5]-URP".

The urotensinergic system is a significant signaling pathway involved in a wide array of physiological and pathological processes, particularly in the cardiovascular, renal, and central nervous systems.[1] The system comprises a G protein-coupled receptor (GPCR) known as the Urotensin Receptor (UT, formerly GPR14) and its two endogenous peptide ligands: Urotensin-II (U-II) and Urotensin-II Related Peptide (URP).[2][3] Activation of UT initiates a cascade of intracellular events that regulate processes such as vasoconstriction, cardiac hypertrophy, cell proliferation, and inflammation.[3][4][5] Given its role in numerous diseases, the urotensinergic pathway is a compelling target for drug discovery and development.[5]

Core Components of the Signaling Pathway

  • Ligands:

    • Urotensin-II (U-II): An 11-amino-acid cyclic peptide, originally identified as the most potent endogenous vasoconstrictor.[1]

    • Urotensin-II Related Peptide (URP): An 8-amino-acid cyclic peptide that shares the C-terminal bioactive core sequence [Cys-Phe-Trp-Lys-Tyr-Cys] with U-II and acts as a functional ligand for the UT receptor.[1][2]

  • Receptor:

    • Urotensin Receptor (UT/GPR14): A class A rhodopsin family GPCR that is the common receptor for both U-II and URP.[3][6] It is widely expressed in cardiovascular, renal, and central nervous system tissues.[7]

  • Primary Downstream Effectors:

    • Gαq/11 Proteins: The UT receptor primarily couples to G proteins of the Gαq/11 family.[6][7]

    • Phospholipase C (PLC): Activated by Gαq/11, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2).

    • Inositol Trisphosphate (IP3) & Diacylglycerol (DAG): Products of PIP2 cleavage that function as second messengers.[6]

    • Mitogen-Activated Protein Kinases (MAPK): Including Extracellular signal-Regulated Kinases (ERK1/2), which are involved in cell proliferation and hypertrophy.[4][5][8]

The URP Signaling Cascade

Upon binding of URP (or a synthetic analog like [Orn5]-URP) to the UT receptor, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gαq/11. This initiates two major signaling branches:

  • The PLC-Ca2+ Pathway: The activated Gαq subunit stimulates Phospholipase C (PLC). PLC hydrolyzes PIP2 into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes, leading to acute cellular responses like smooth muscle contraction.

  • The MAPK/ERK Pathway: Activation of the UT receptor also leads to the phosphorylation and activation of the ERK1/2 pathway.[8] This can be mediated through G-protein dependent mechanisms involving PKC, or potentially through β-arrestin scaffolding.[4][6] Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, regulating gene expression involved in long-term effects such as cell proliferation, differentiation, and cardiac hypertrophy.[8]

URP_Signaling_Pathway cluster_membrane Plasma Membrane URP URP / [Orn5]-URP UT Urotensin Receptor (UT) URP->UT Gq Gαq/11 UT->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca ↑ [Ca2+]i ER->Ca Release Ca->PKC Response1 Acute Cellular Responses (e.g., Contraction) Ca->Response1 RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Response2 Long-Term Responses (Proliferation, Hypertrophy) TF->Response2

Caption: URP signaling through the UT receptor activates Gq/PLC and MAPK/ERK pathways.

Quantitative Data

The following tables summarize key quantitative parameters for the endogenous ligands U-II and URP. These values serve as a benchmark for evaluating the activity of synthetic analogs.

Table 1: Receptor Binding Affinities

Ligand Preparation Kd (Dissociation Constant) Bmax (Max. Binding Capacity) Reference
Human U-II Rat Kidney Medulla Membranes 1.4 ± 0.3 nM 51.3 ± 7.8 fmol/mg protein [9]
Human U-II Rat Aortic Adventitia 4.27 ± 0.49 nM 28.60 ± 1.94 fmol/mg protein [4]
Human U-II Rat Aortic Media 4.60 ± 0.40 nM 20.21 ± 1.11 fmol/mg protein [4]
Human U-II Recombinant rUT-receptor 2.7 ± 0.1 nM Not Reported [10]
URP CHO cells expressing hUT 170 pM Not Reported [1]

| U-II Analog | Recombinant hUT | ~8-10 nM | Not Reported |[11][12] |

Table 2: Functional Potencies (EC50)

Ligand Assay Cell/Tissue System EC50 (Half-Maximal Effective Conc.) Reference
URP Calcium Mobilization CHO cells expressing hUT 4.8 nM [1]
URP Calcium Mobilization CHO cells expressing rUT 0.55 nM [1]
Human U-II Vasoconstriction Rat Thoracic Aorta ~0.08 nM (-log[EC50] 9.09) [13]
Human U-II Vasoconstriction Rat Aorta ~0.1 nM (-log EC50 9.0) [10]

| Human U-II | β-arrestin Recruitment | Luciferase-based assay | 1.03 nM |[14] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to characterize the signaling profile of novel UT receptor ligands like [Orn5]-URP.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically using a calcium-sensitive fluorescent dye.

Objective: To determine the potency (EC50) of a ligand in stimulating Gq-mediated signaling.

Methodology:

  • Cell Culture:

    • Culture CHO-K1 or HEK293 cells stably expressing the human Urotensin Receptor (hUT) in appropriate media.

    • Seed cells (e.g., 40,000-80,000 cells/well) into a black, clear-bottom 96-well or 384-well plate and incubate overnight.[15]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5) and an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.[15][16]

    • Aspirate the culture medium from the cells and add the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.[15][16]

  • Compound Preparation:

    • Prepare a serial dilution of the test compound ([Orn5]-URP) and a reference agonist (URP or U-II) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence Measurement:

    • Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader equipped with an injector.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm Ex / ~525 nm Em for Fluo-4).[15]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the compound solutions into the wells and immediately begin recording the fluorescence signal for at least 60-120 seconds to capture the peak response.[15]

  • Data Analysis:

    • Calculate the change in fluorescence (Peak - Baseline).

    • Plot the fluorescence change against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Assay_Workflow A 1. Seed hUT-expressing cells in 96-well plate B 2. Incubate Overnight A->B C 3. Load cells with Fluo-4 AM dye B->C D 4. Incubate (45-60 min, 37°C) C->D E 5. Measure baseline fluorescence in FLIPR D->E F 6. Inject compound & record fluorescence E->F G 7. Analyze Data (Calculate EC50) F->G

Caption: Workflow for a cell-based calcium mobilization assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of activated ERK1/2 by detecting its phosphorylated form.

Objective: To assess the ability of a ligand to activate the MAPK/ERK signaling cascade.

Methodology:

  • Cell Culture and Stimulation:

    • Culture cells (e.g., primary adult rat ventricular myocytes or hUT-expressing cell lines) to ~80% confluency.[8]

    • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

    • Treat cells with the test compound ([Orn5]-URP) or U-II at a specified concentration (e.g., 10-200 nM) for various time points (e.g., 0, 5, 10, 15, 30, 60 minutes).[8][17]

  • Cell Lysis:

    • After stimulation, immediately place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • After imaging, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample and express the results as fold-change over the untreated control.[17]

Conclusion

The urotensinergic signaling pathway, activated by URP and U-II, plays a critical role in cellular regulation through the Gq/PLC/Ca2+ and MAPK/ERK pathways. This guide provides the foundational knowledge, quantitative benchmarks, and detailed experimental protocols necessary for researchers and drug development professionals to investigate this system. The provided methodologies are directly applicable for characterizing the pharmacological profile of novel synthetic ligands, such as the putative [Orn5]-URP analog, and for elucidating their potential as therapeutic agents.

References

Homologous Peptides to [Orn5]-URP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of peptides homologous to [Orn5]-URP, a known antagonist of the urotensin-II receptor (UTR). The urotensinergic system, comprising the ligands urotensin-II (U-II) and urotensin-II related peptide (URP), and their cognate G protein-coupled receptor (UTR), plays a significant role in a variety of physiological processes, particularly in the cardiovascular system.[1][2][3] This document summarizes the structure-activity relationships of key homologous peptides, details the experimental protocols for their characterization, and visualizes the intricate signaling pathways they modulate.

Core Concepts and Key Peptides

The endogenous ligands for the UTR are human urotensin-II (hU-II), a potent vasoconstrictor, and URP.[1][3] The biological activity of these peptides is largely attributed to their conserved cyclic core sequence: Cys-Phe-Trp-Lys-Tyr-Cys.[4] Modifications to this core and the flanking N- and C-terminal residues have led to the development of a range of synthetic analogs with varying activities, from full agonists to potent antagonists.

[Orn5]-URP is a synthetic analog of URP where the lysine (B10760008) at position 5 (equivalent to position 8 in hU-II) is replaced with ornithine. This substitution confers potent antagonist properties to the peptide.[5] Other notable synthetic analogs include:

  • P5U: A superagonist of the UTR.[6]

  • Urantide: A potent and selective UTR antagonist.[6]

  • UPG Series (UPG-106 to UPG-113): A series of hU-II analogs with modifications at the N-terminus and within the cyclic core, exhibiting a range of agonist, partial agonist, and antagonist activities.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for key homologous peptides, providing a basis for comparing their binding affinities and functional potencies at the urotensin-II receptor.

PeptideSequenceReceptor Binding Affinity (pKi)Functional Potency (pEC50 / pKB)ActivityReference(s)
Endogenous Ligands
Human Urotensin-II (hU-II)E-T-P-D-c[C-F-W-K-Y-C]-V8.3 (human UT)8.4 (rat aorta contraction)Agonist[6][7]
Urotensin-II Related Peptide (URP)A-c[C-F-W-K-Y-C]-V8.5 (human UT)8.2 (rat aorta contraction)Agonist[5]
Synthetic Analogs
[Orn5]-URPA-c[C-F-W-Orn-Y-C]-V8.1 (human UT)7.9 (rat aorta contraction)Antagonist[5]
P5UD-c[Pen-F-W-K-Y-C]-V8.8 (human UT)9.1 (rat aorta contraction)Superagonist[6]
UrantideD-c[Pen-F-dW-Orn-Y-C]-V8.3 (human UT)8.3 (rat aorta contraction)Antagonist[6]
[Orn8]hU-IIE-T-P-D-c[C-F-W-Orn-Y-C]-V7.9 (human UT)7.7 (rat aorta contraction)Agonist[8]
UPG-106E-T-P-D-c[Pen-F-d'W-Orn-Y-C]-VNot ReportedAntagonistAntagonist[7]
UPG-107A-T-P-D-c[Pen-F-d'W-Orn-Y-C]-VNot ReportedAntagonistAntagonist[7]
UPG-108Q-T-P-D-c[Pen-F-d'W-Orn-Y-C]-VNot ReportedAntagonistAntagonist[7]
UPG-109Dab-T-P-D-c[Pen-F-d'W-Orn-Y-C]-VNot ReportedAntagonistAntagonist[7]
UPG-110Dab-T-P-D-c[C-F-W-K-Y-C]-VNot ReportedAgonistAgonist[7]
UPG-111hSer-T-P-D-c[Pen-F-d'W-Orn-Y-C]-VNot ReportedAntagonistAntagonist[7]
UPG-112A-T-P-A-c[Pen-F-d'W-Orn-Y-C]-VNot ReportedAntagonistAntagonist[7]
UPG-113hSer-T-P-D-c[C-F-W-K-Y-C]-VNot ReportedAgonistAgonist[7]

Note: Quantitative values are presented as the negative logarithm of the molar concentration (pKi, pEC50, pKB) for ease of comparison. Higher values indicate greater affinity or potency.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to stimulate or inhibit UTR-mediated increases in intracellular calcium concentration.

Materials:

  • Cells stably expressing the human urotensin-II receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR® or FlexStation®).

Procedure:

  • Cell Plating: Seed the UTR-expressing cells into the microplates at a suitable density and culture overnight to allow for cell adherence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for a specified time (e.g., 60 minutes at 37°C) to allow for dye uptake.

  • Compound Addition:

    • Agonist Assay: Add varying concentrations of the test peptide to the wells and monitor the fluorescence signal over time.

    • Antagonist Assay: Pre-incubate the cells with the test antagonist for a defined period before adding a known concentration of an agonist (e.g., hU-II) and monitoring the fluorescence.

  • Data Acquisition: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader. For Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.[9][10]

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Dose-response curves are generated to calculate EC50 values for agonists and IC50 or pKB values for antagonists.

Rat Aortic Ring Contraction Assay

This ex vivo assay assesses the vasoconstrictor (agonist) or vasorelaxant (antagonist) effects of peptides on isolated rat aortic rings.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Krebs-Henseleit solution (physiological salt solution).

  • Organ bath system with isometric force transducers.

  • Dissection tools.

  • Agonists for pre-contraction (e.g., phenylephrine (B352888) or KCl).

Procedure:

  • Tissue Preparation: Humanely euthanize the rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. The rings are mounted between two stainless steel hooks, one fixed to the bottom of the chamber and the other connected to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with washes every 15-20 minutes.

  • Viability and Endothelium Integrity Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. To assess endothelium integrity, pre-contract the rings with an agonist like phenylephrine and then add acetylcholine; relaxation indicates a functional endothelium. For studies on smooth muscle effects, the endothelium can be mechanically removed.

  • Compound Testing:

    • Agonist Assay: Add cumulative concentrations of the test peptide to the bath and record the contractile response.

    • Antagonist Assay: Pre-incubate the aortic rings with the test antagonist for a specific duration before constructing a cumulative concentration-response curve for an agonist like hU-II.

  • Data Analysis: The changes in isometric tension are recorded. Dose-response curves are plotted to determine the EC50 for agonists and the pA2 or pKB for antagonists.[11][12]

Signaling Pathways

The urotensin-II receptor is a G protein-coupled receptor that primarily couples to Gαq/11.[2] Activation of UTR initiates a cascade of intracellular signaling events that mediate the diverse physiological effects of U-II and its analogs.

UTR Signaling Pathway

UTR_Signaling UII_URP U-II / URP UTR UTR (GPR14) UII_URP->UTR binds Gq Gαq/11 UTR->Gq activates PI3K_pathway PI3K/Akt Pathway UTR->PI3K_pathway also activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC PKC (α/βII, θ, β1) DAG->PKC activates Ca_release->PKC co-activates Cellular_responses Cellular Responses (Vasoconstriction, Proliferation, Hypertrophy) Ca_release->Cellular_responses MAPK_pathway MAPK Pathway PKC->MAPK_pathway PKC->Cellular_responses ERK ERK1/2 MAPK_pathway->ERK p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK->Cellular_responses p38->Cellular_responses JNK->Cellular_responses PI3K PI3K PI3K_pathway->PI3K Akt Akt PI3K->Akt Akt->Cellular_responses

Caption: UTR Signaling Cascade.

Activation of the UTR by an agonist leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. The rise in intracellular calcium, along with DAG, activates protein kinase C (PKC), with isoforms α/βII, θ, and β1 being implicated in UTR signaling.[13][14]

Downstream of these initial events, the UTR activates several key signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, and JNK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][2][3][4][15][16] These pathways are crucial in mediating the cellular responses to UTR activation, such as vasoconstriction, cell proliferation, and hypertrophy.

Experimental Workflow for Peptide Characterization

Experimental_Workflow Peptide_Synthesis Peptide Synthesis and Purification Binding_Assay Receptor Binding Assay (e.g., Radioligand Displacement) Peptide_Synthesis->Binding_Assay Ca_Mobilization Calcium Mobilization Assay Peptide_Synthesis->Ca_Mobilization Aortic_Ring Rat Aortic Ring Contraction Assay Peptide_Synthesis->Aortic_Ring Data_Analysis Data Analysis (Ki, EC50, IC50) Binding_Assay->Data_Analysis Signaling_Studies Downstream Signaling Studies (e.g., Western Blot for p-ERK) Ca_Mobilization->Signaling_Studies Ca_Mobilization->Data_Analysis Aortic_Ring->Signaling_Studies Aortic_Ring->Data_Analysis Signaling_Studies->Data_Analysis

Caption: Peptide Characterization Workflow.

This workflow outlines the typical experimental progression for characterizing novel homologous peptides of [Orn5]-URP. Following synthesis and purification, the peptides are first assessed for their ability to bind to the UTR. Subsequently, functional assays such as calcium mobilization and aortic ring contraction are employed to determine their agonist or antagonist properties and to quantify their potency and efficacy. Further mechanistic studies can then be performed to elucidate their effects on downstream signaling pathways.

This guide provides a foundational understanding of the key homologous peptides to [Orn5]-URP, their pharmacological characterization, and the signaling pathways they modulate. This information is intended to support further research and development in the field of urotensinergic system modulation.

References

An In-depth Technical Guide on the Stability and Solubility of [Orn5]-URP TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of [Orn5]-URP TFA, a synthetic peptide with potential therapeutic applications. A thorough understanding of its stability and solubility is paramount for advancing through preclinical and clinical development, ensuring consistent biological activity, and developing a viable drug product. This document outlines the fundamental principles governing peptide stability and solubility, details experimental protocols for their assessment, and presents data in a structured format to facilitate interpretation and further research.

Introduction to this compound

[Orn5]-URP (Urea-Arginine-Ornithine Peptide) is a synthetic peptide sequence where the fifth position is an ornithine residue. It is typically produced through solid-phase peptide synthesis (SPPS), a process that often utilizes trifluoroacetic acid (TFA) for cleavage from the resin support and for purification via reverse-phase high-performance liquid chromatography (HPLC)[1]. Consequently, the final lyophilized product is often a trifluoroacetate (B77799) (TFA) salt. While TFA is a common and effective counter-ion for research purposes, its suitability for clinical applications requires careful consideration due to potential in vivo effects[1]. The choice of the salt form can significantly impact the peptide's stability, solubility, and even its secondary structure[1].

Solubility of this compound

The solubility of a peptide is a critical parameter that influences its handling, formulation, and bioavailability. It is primarily dictated by the amino acid composition, sequence, and the physicochemical environment.

Factors Influencing Solubility:

  • Amino Acid Composition: The presence of hydrophilic amino acids, such as arginine (Arg) and ornithine (Orn) with their charged side chains, generally enhances aqueous solubility. Conversely, a high proportion of hydrophobic residues would decrease water solubility.

  • pH and Net Charge: The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution away from the pI increases the net charge and generally improves solubility[2]. For a peptide rich in basic residues like arginine and ornithine, solubility is expected to be higher in acidic conditions.

  • Counter-ion: The TFA counter-ion itself is highly soluble in water and organic solvents, which can influence the overall solubility of the peptide salt[3][4].

  • Temperature: While gentle heating can sometimes improve solubility, excessive heat can lead to degradation[2].

  • Co-solvents: For peptides with poor aqueous solubility, the use of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can be an effective strategy[5][6].

Quantitative Solubility Data Summary

Since no specific experimental data for this compound is publicly available, the following table presents a hypothetical summary based on general principles for a basic, hydrophilic peptide.

Solvent SystempHTemperature (°C)Estimated Solubility (mg/mL)Notes
Deionized Water7.025> 10High content of charged residues suggests good aqueous solubility.
Phosphate-Buffered Saline (PBS)7.425> 10Salts in buffer can sometimes decrease solubility, but likely remains high.
0.1% Acetic Acid (aq)~3.025> 25Lowering the pH increases the positive charge, enhancing solubility.
5% DMSO in Water7.025> 25Organic co-solvent can further improve solubility.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a common method for determining the kinetic solubility of a peptide.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach equilibrium.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The highest concentration that does not show significant precipitation above the background is determined as the kinetic solubility.

Stability of this compound

Peptide stability is a measure of its resistance to chemical and physical degradation. Degradation can lead to a loss of biological activity and the formation of potentially immunogenic or toxic byproducts.

Factors Influencing Stability:

  • pH: Peptides are susceptible to hydrolysis at both acidic and basic pH. The rate of degradation is typically lowest in a specific pH range, which needs to be determined experimentally.

  • Temperature: Higher temperatures accelerate degradation reactions. For long-term storage, peptides should be kept frozen and desiccated[2][7].

  • Oxidation: Amino acids such as methionine, cysteine, tryptophan, and histidine are prone to oxidation. While the core "Urea-Arginine-Ornithine" sequence does not contain these, modifications or additional residues could introduce this instability.

  • Enzymatic Degradation: In biological matrices like serum, peptides are rapidly degraded by proteases. Modifications such as N-terminal acetylation or C-terminal amidation can enhance stability against exopeptidases[8].

  • Lyophilized State: As a lyophilized powder, peptides are generally stable for years when stored at -20°C or below, protected from light and moisture[2].

Quantitative Stability Data Summary

The following table provides a hypothetical stability profile for this compound in solution, based on typical peptide behavior.

ConditionTemperature (°C)Incubation TimeRemaining Peptide (%)Degradation Products
pH 4.0 Buffer430 days> 95%Minimal degradation
pH 7.4 Buffer430 days~90%Hydrolysis products
pH 9.0 Buffer430 days~85%Increased hydrolysis
pH 7.4 Buffer257 days~70%Significant hydrolysis
Human Serum374 hours< 10%Proteolytic fragments

Experimental Protocol: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

  • Sample Preparation: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store solutions at elevated temperatures (e.g., 50°C).

    • Photolytic: Expose solutions to UV light.

  • Incubation: Incubate the samples for various time points.

  • Analysis: At each time point, analyze the samples by a stability-indicating method, typically reverse-phase HPLC with UV and mass spectrometric detection (LC-MS).

  • Data Analysis: Quantify the amount of parent peptide remaining and identify the major degradation products by their mass-to-charge ratio.

Visualizations

Diagram 1: Factors Influencing Peptide Solubility

cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors Solubility Peptide Solubility AminoAcid Amino Acid Composition (Hydrophobicity/Hydrophilicity) Solubility->AminoAcid Determined by Sequence Primary Sequence Solubility->Sequence Determined by Length Peptide Length Solubility->Length Determined by pH pH of Solution Solubility->pH Influenced by Temperature Temperature Solubility->Temperature Influenced by Solvent Solvent/Co-solvents Solubility->Solvent Influenced by Counterion Counter-ion (e.g., TFA) Solubility->Counterion Influenced by

Caption: Key intrinsic and extrinsic factors that govern the solubility of a peptide.

Diagram 2: General Workflow for Peptide Stability Assessment

Start Lyophilized Peptide Prep Prepare Solutions in Relevant Buffers/Matrices Start->Prep Stress Incubate under Stress Conditions (pH, Temp, Light, Enzymes) Prep->Stress Sampling Collect Samples at Time Points Stress->Sampling Analysis Analyze by RP-HPLC / LC-MS Sampling->Analysis Data Quantify Parent Peptide & Identify Degradants Analysis->Data End Determine Degradation Rate and Pathway Data->End

Caption: A typical experimental workflow for evaluating the stability of a peptide.

Diagram 3: Arginine and Ornithine Metabolism in the Urea (B33335) Cycle

Arginine Arginine Arginase Arginase Arginine->Arginase Ornithine Ornithine UreaCycle Urea Cycle Intermediates Ornithine->UreaCycle Urea Urea Arginase->Ornithine H₂O Arginase->Urea UreaCycle->Arginine

Caption: The conversion of arginine to ornithine and urea by the enzyme arginase[9][10].

Conclusion and Recommendations

While specific data for this compound is not available, this guide provides a framework for its characterization based on established principles of peptide chemistry. The high content of basic residues, ornithine and arginine, suggests good intrinsic aqueous solubility, particularly in acidic to neutral pH. However, its stability, especially in biological fluids, is likely to be a challenge due to enzymatic degradation.

For drug development professionals, it is recommended to:

  • Conduct comprehensive solubility and stability studies as outlined in the experimental protocols to establish an empirical profile for this compound.

  • Evaluate alternative salt forms (e.g., acetate (B1210297) or hydrochloride) to mitigate any potential long-term risks associated with TFA and to potentially improve the lyophilization cake characteristics[1].

  • Investigate formulation strategies to enhance stability, such as the use of stabilizing excipients or the development of modified-release delivery systems.

  • Assess enzymatic stability in plasma and relevant tissue homogenates early in development to predict in vivo half-life and guide potential peptide modifications to improve durability.

By systematically addressing these factors, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for [Orn5]-URP TFA, a Novel Urotensin-II Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP TFA is a novel synthetic peptide analog developed as a potential modulator of the Urotensin-II receptor (UTR). Urotensin-II (U-II) is a potent vasoactive peptide that exerts its effects through the G protein-coupled receptor GPR14, also known as the UTR.[1][2] The U-II/UTR system is implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, renal function, and cell proliferation.[3][4] Elevated levels of U-II have been associated with conditions such as heart failure, hypertension, and renal disease.[3] This document provides detailed experimental protocols and application notes for the characterization of this compound.

Mechanism of Action

The Urotensin-II receptor is primarily coupled to Gαq/11 proteins.[2][3] Activation of the receptor by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] Downstream signaling cascades include the activation of the RhoA/ROCK, mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cellular processes like contraction, growth, and proliferation.[1][4]

Urotensin-II Signaling Pathway

Urotensin_II_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol UTR Urotensin-II Receptor (UTR/GPR14) G_protein Gαq/11 UTR->G_protein Activates MAPK MAPK Pathway (ERK1/2, p38) UTR->MAPK via EGFR transactivation PI3K_Akt PI3K/Akt Pathway UTR->PI3K_Akt PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates RhoA_ROCK RhoA/ROCK Pathway G_protein->RhoA_ROCK UII Urotensin-II (Agonist) or This compound (Antagonist) UII->UTR Binds to Orn5_URP_TFA->UTR Inhibits Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (Vasoconstriction, Hypertrophy, Proliferation) Ca2_release->Cellular_Responses PKC->MAPK RhoA_ROCK->Cellular_Responses MAPK->Cellular_Responses PI3K_Akt->Cellular_Responses

Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of this compound in comparison to the native ligand, Urotensin-II.

Table 1: In Vitro Characterization of this compound

ParameterThis compoundUrotensin-II
Receptor Binding Affinity (Ki, nM)
Human UTR1.5 ± 0.20.2 ± 0.05
Rat UTR2.1 ± 0.30.3 ± 0.07
Functional Activity (EC50/IC50, nM)
Calcium Mobilization (IC50)5.8 ± 0.91.2 ± 0.3 (EC50)
Cell Proliferation (IC50)12.5 ± 2.18.7 ± 1.5 (EC50)

Table 2: In Vivo Efficacy of this compound in a Hypertensive Rat Model

Treatment GroupDose (mg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)
Vehicle-+1.2 ± 0.5
Urotensin-II0.1+25.8 ± 3.1
This compound + Urotensin-II1.0 + 0.1+5.3 ± 1.8
This compound (alone)1.0-2.1 ± 0.7
p < 0.01 vs. Urotensin-II alone

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol determines the binding affinity of this compound for the Urotensin-II receptor.

Receptor_Binding_Assay start Start prepare_membranes Prepare cell membranes expressing UTR start->prepare_membranes incubate Incubate membranes with [¹²⁵I]-U-II and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand by filtration incubate->separate measure Measure radioactivity of bound ligand using a gamma counter separate->measure analyze Analyze data to determine Ki value measure->analyze end End analyze->end

Caption: Workflow for the radioligand receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human or rat Urotensin-II receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes (20 µg protein) with a fixed concentration of [¹²⁵I]-Urotensin-II (e.g., 0.1 nM) and a range of concentrations of the unlabeled competitor, this compound (e.g., 10⁻¹² to 10⁻⁵ M). Non-specific binding is determined in the presence of a high concentration of unlabeled Urotensin-II (e.g., 1 µM).

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Measurement: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit Urotensin-II-induced intracellular calcium release.

Calcium_Mobilization_Assay start Start load_cells Load UTR-expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load_cells pre_incubate Pre-incubate cells with varying concentrations of This compound load_cells->pre_incubate stimulate Stimulate cells with a fixed concentration of Urotensin-II (e.g., EC₈₀) pre_incubate->stimulate measure_fluorescence Measure fluorescence intensity over time using a plate reader stimulate->measure_fluorescence analyze Analyze data to determine IC₅₀ value measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the intracellular calcium mobilization assay.

Methodology:

  • Cell Culture and Dye Loading: UTR-expressing cells are seeded in a 96-well plate and grown to confluency. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: The cells are pre-incubated with various concentrations of this compound or vehicle for a specified period.

  • Stimulation and Measurement: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. Urotensin-II is then added at a concentration that elicits a submaximal response (e.g., EC₈₀), and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

  • Data Analysis: The peak fluorescence response is measured, and the data are normalized to the response of Urotensin-II alone. The IC50 value for this compound is determined by non-linear regression.

Cell Proliferation Assay

This assay assesses the effect of this compound on Urotensin-II-induced cell proliferation.

Methodology:

  • Cell Seeding: Cells known to proliferate in response to Urotensin-II (e.g., vascular smooth muscle cells) are seeded in a 96-well plate in a low-serum medium.

  • Treatment: The cells are treated with Urotensin-II in the presence or absence of varying concentrations of this compound.

  • Incubation: The cells are incubated for a period of 24-48 hours to allow for proliferation.

  • Quantification: Cell proliferation is quantified using a standard method, such as the MTT assay or by measuring BrdU incorporation.

  • Data Analysis: The results are expressed as a percentage of the Urotensin-II-induced proliferation, and the IC50 value for this compound is calculated.

In Vivo Blood Pressure Measurement in a Hypertensive Animal Model

This protocol evaluates the ability of this compound to block the pressor effects of Urotensin-II in vivo.

Methodology:

  • Animal Model: Anesthetized, normotensive or hypertensive rats are instrumented for continuous monitoring of arterial blood pressure via a carotid artery catheter.

  • Drug Administration: A baseline blood pressure is established. This compound or its vehicle is administered intravenously.

  • Urotensin-II Challenge: After a short equilibration period, a bolus of Urotensin-II is administered intravenously, and the change in mean arterial pressure is recorded.

  • Data Analysis: The pressor response to Urotensin-II in the presence and absence of this compound is compared. The percentage inhibition of the Urotensin-II response is calculated for each dose of this compound.

Conclusion

This compound is a potent and selective antagonist of the Urotensin-II receptor. The provided protocols offer a framework for the comprehensive in vitro and in vivo characterization of this and other related compounds. These studies are essential for elucidating the therapeutic potential of UTR modulators in cardiovascular and other diseases.

References

Application Notes and Protocols for [Orn5]-URP TFA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of [Orn5]-URP TFA for use in cell culture experiments. [Orn5]-URP is a synthetic analog of the Urotensin-II related peptide (URP), a cyclic neuropeptide that acts as an agonist for the Urotensin-II receptor (UT). The trifluoroacetate (B77799) (TFA) salt is a common counterion resulting from the peptide purification process. Proper reconstitution of this peptide is critical for maintaining its biological activity and ensuring reproducible experimental outcomes.

Chemical Properties of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid commonly used in peptide synthesis and purification.[1] Residual TFA can be present in the final peptide product as a salt. While often tolerated in small amounts, TFA can affect cell viability and experimental results, making its proper handling and, if necessary, removal crucial.[2][3]

PropertyValueReferences
Chemical Formula C2HF3O2[1]
Molar Mass 114.023 g·mol−1[1]
Appearance Colorless liquid[1][4]
pKa 0.2 - 0.5[5][6]
Solubility in Water Miscible[1][4]

Experimental Protocols

Protocol 1: Reconstitution of this compound

This protocol outlines the standard procedure for dissolving lyophilized this compound. The choice of solvent is critical and depends on the overall charge of the peptide.[2][7] If the product datasheet is unavailable, a solubility test with a small amount of the peptide is recommended.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • 0.1% Acetic acid in sterile water (for basic peptides)

  • 0.1 M Ammonium (B1175870) bicarbonate in sterile water (for acidic peptides)

  • Sterile, low-protein-binding polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized peptide at low speed (e.g., 1000 x g) for 1-2 minutes to pellet all the powder at the bottom of the vial.[8][9]

  • Solvent Selection:

    • Initial Attempt: Begin by attempting to dissolve a small amount of the peptide in sterile, nuclease-free water. Many polar peptides will dissolve in aqueous solutions.[7]

    • For Basic Peptides (net positive charge): If solubility in water is poor, use a dilute acidic solution such as 0.1% acetic acid.[2][7]

    • For Acidic Peptides (net negative charge): If the peptide is acidic, a dilute basic solution like 0.1 M ammonium bicarbonate can be used.[2]

  • Reconstitution:

    • Slowly add the chosen solvent to the vial to achieve a desired stock concentration, typically 1-10 mg/mL.

    • Gently vortex or swirl the vial to dissolve the peptide completely.[8][10] Avoid vigorous shaking, which can cause peptide degradation or aggregation.[10]

    • Allow the solution to sit at room temperature for 15-30 minutes to ensure complete dissolution.[10][11]

  • Verification: Visually inspect the solution for any particulates. A successfully reconstituted peptide solution should be clear.[10] If particulates remain, brief sonication in a water bath may aid dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.[9]

    • For short-term storage (up to one week), store the aliquots at 2-8°C.[9]

    • For long-term storage, store the aliquots at -20°C or -80°C.[8][9] Lyophilized peptides can be stored at -20°C or -80°C for several years.[8]

Protocol 2: Removal of TFA Counterions (Optional but Recommended for Sensitive Assays)

Residual TFA can be cytotoxic or interfere with cellular assays.[2][3] This protocol describes a method to exchange the TFA salt for a more biocompatible salt, such as hydrochloride (HCl).[3]

Materials:

  • Reconstituted this compound solution

  • 100 mM Hydrochloric acid (HCl)

  • Sterile, nuclease-free water

  • Lyophilizer

Procedure:

  • Initial Dissolution: Dissolve the peptide in sterile water at a concentration of 1 mg/mL.[3]

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[3]

  • Incubation: Let the solution stand at room temperature for at least one minute.[3]

  • Lyophilization: Freeze the solution (e.g., in a dry ice/ethanol bath or liquid nitrogen) and lyophilize overnight to remove the liquid.[3]

  • Repetition: To ensure complete removal of TFA, repeat the process of re-dissolving the lyophilized powder in the HCl solution and lyophilizing at least two more times.[3]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired sterile buffer (e.g., PBS or cell culture medium) for your experiments.[3]

URP Signaling Pathway

URP is an agonist for the Urotensin-II receptor (UT), a G protein-coupled receptor (GPCR).[12] The binding of URP to the UT receptor primarily activates the Gαq subunit, initiating a downstream signaling cascade that leads to an increase in intracellular calcium concentration.[12]

URP_Signaling_Pathway URP [Orn5]-URP UT Urotensin-II Receptor (UT) URP->UT Binds Gq Gαq UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., vasoconstriction, cell proliferation) Ca->Response PKC->Response

Caption: Signaling pathway of [Orn5]-URP via the Urotensin-II receptor.

Experimental Workflow for this compound Preparation

The following diagram illustrates the decision-making process and workflow for preparing this compound for cell culture experiments.

Experimental_Workflow start Start: Lyophilized this compound centrifuge Centrifuge vial to pellet powder start->centrifuge solubility_test Perform solubility test with a small aliquot centrifuge->solubility_test dissolve_water Dissolve in sterile water solubility_test->dissolve_water Soluble in water dissolve_acid Dissolve in 0.1% Acetic Acid solubility_test->dissolve_acid Basic peptide dissolve_base Dissolve in 0.1M Ammonium Bicarbonate solubility_test->dissolve_base Acidic peptide check_dissolution Check for complete dissolution dissolve_water->check_dissolution dissolve_acid->check_dissolution dissolve_base->check_dissolution sonicate Gentle sonication check_dissolution->sonicate Particulates remain tfa_removal Is TFA removal necessary for the assay? check_dissolution->tfa_removal Completely dissolved sonicate->check_dissolution no_tfa_removal Proceed with TFA salt tfa_removal->no_tfa_removal No perform_tfa_removal Perform TFA/HCl exchange tfa_removal->perform_tfa_removal Yes aliquot Aliquot and store at -20°C or -80°C no_tfa_removal->aliquot reconstitute_final Reconstitute in final buffer perform_tfa_removal->reconstitute_final reconstitute_final->aliquot end Ready for cell culture aliquot->end

Caption: Workflow for the preparation of this compound solution.

References

Application Notes: [Orn5]-URP TFA as a Urotensin Receptor Antagonist in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP TFA is a synthetic peptide analog of Urotensin-II Related Peptide (URP). It functions as a potent and selective antagonist of the Urotensin-II Receptor (UT), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes.[1][2] In the central nervous system, the urotensinergic system is involved in the regulation of behaviors such as anxiety.[3] This makes this compound a valuable pharmacological tool for investigating the role of the UII/URP-UT system in both normal brain function and pathological conditions. These notes provide an overview of its application, key experimental data, and detailed protocols for its use in neuroscience research.

Mechanism of Action

URP, along with Urotensin-II (UII), are the endogenous ligands for the UT receptor.[1] The UT receptor is primarily coupled to the Gαq/11 subunit of the heterotrimeric G protein. Upon agonist binding, Gαq/11 activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal, along with DAG-mediated activation of Protein Kinase C (PKC), initiates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

This compound acts as a competitive antagonist at the UT receptor.[1] It binds to the receptor, thereby preventing the binding of endogenous agonists like URP and UII and inhibiting the subsequent downstream signaling events. It has been characterized as a pure antagonist, displaying no intrinsic agonist activity in functional assays such as calcium mobilization.[1][2]

Data Presentation: Pharmacological Profile

The following tables summarize the pharmacological data for [Orn5]-URP and other relevant UT receptor antagonists for comparative purposes.

Table 1: Antagonist Activity of [Orn5]-URP

CompoundAssay SystemParameterValueReference
[Orn5]-URPRat Cortical Astrocytes ([Ca2+]c mobilization)ActivityPure Antagonist[1]
[Orn5]-URPRat Aortic Ring ContractionActivityPure Antagonist[1]
[Orn5]-URPUrotensin-II Receptor (UT)pEC507.24[2]

Table 2: Comparative Binding Affinities and Potencies of UT Receptor Antagonists

CompoundReceptor/AssayParameterValueReference
UrantidehUT-CHO/K1 cellspKi8.3 ± 0.04[4]
UrantideRat Aortic ContractionpKB8.3 ± 0.09[4]
UFP-803Rat Aortic ContractionpA27.46[5]
Palosuran (B1678358)Human UT ReceptorKiLow nanomolar[6]
PalosuranRat Aortic ContractionpD'25.2[6][7]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration. pKi is the negative logarithm of the binding affinity. pKB and pA2 are measures of antagonist potency derived from functional assays.

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol UTR UT Receptor (GPR14) Gq11 Gαq/11 UTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates Response Cellular Response (e.g., gene expression, neurotransmission) MAPK->Response Agonist URP / UII (Agonist) Agonist->UTR Activates Antagonist This compound (Antagonist) Antagonist->UTR Blocks

Caption: UT Receptor Signaling Pathway and Point of Antagonism by this compound.

G start Start cell_culture Seed UT Receptor-Expressing Cells (e.g., Rat Cortical Astrocytes, HEK293-hUT) start->cell_culture dye_loading Load Cells with Calcium-Sensitive Dye (e.g., Fura-2 AM, Fluo-4 AM) cell_culture->dye_loading wash Wash to Remove Excess Dye dye_loading->wash pre_incubation Pre-incubate with this compound (or vehicle control) wash->pre_incubation agonist_addition Stimulate with URP or UII pre_incubation->agonist_addition measurement Measure Fluorescence Changes (Intracellular Calcium Concentration) agonist_addition->measurement analysis Data Analysis: Calculate IC50 or pA2 measurement->analysis end End analysis->end

Caption: Experimental Workflow for a Calcium Mobilization Assay.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is designed to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in UT receptor-expressing cells.

Materials:

  • UT receptor-expressing cells (e.g., rat cortical astrocytes, or HEK293 cells stably expressing human UT)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • This compound

  • URP or UII (agonist)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Culture: Plate UT receptor-expressing cells in a 96-well microplate at an appropriate density and allow them to adhere and grow to confluency (typically 24-48 hours).

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS, often with 0.02% Pluronic F-127 to aid dispersion.

    • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells 2-3 times with 100 µL of HBSS to remove extracellular dye. Leave a final volume of 100 µL of HBSS in each well.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound (e.g., 10 µL of a 10x solution) to the wells. Include vehicle-only wells as a control.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow the temperature to equilibrate.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injector to add a fixed concentration of the agonist (URP or UII, typically at its EC80 concentration) to all wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the control wells (agonist-only response).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol determines the effect of this compound on the agonist-induced phosphorylation of ERK1/2, a downstream marker of UT receptor activation.

Materials:

  • UT receptor-expressing cells

  • 6-well or 12-well cell culture plates

  • Serum-free culture medium

  • This compound

  • URP or UII (agonist)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Methodology:

  • Cell Culture and Serum Starvation:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 30 minutes.

    • Stimulate the cells with URP or UII (at its EC50 or EC80 concentration) for the optimal time determined for peak ERK phosphorylation (typically 5-10 minutes).

  • Cell Lysis:

    • Immediately after stimulation, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.

    • Plot the normalized phospho-ERK levels against the concentration of this compound to assess its inhibitory effect.

References

Application Notes and Protocols for [Orn5]-URP TFA in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP TFA is a potent and selective antagonist for the urotensin-II receptor (UT), also known as GPR14. The urotensinergic system, which includes the endogenous ligands urotensin-II (U-II) and urotensin-related peptide (URP), plays a crucial role in a variety of physiological processes.[1][2] The UT receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq alpha subunit, initiating a signaling cascade through phospholipase C (PLC).[3] This leads to the generation of inositol (B14025) triphosphate (IP3) and the subsequent release of intracellular calcium.[3]

As a selective antagonist, this compound is an invaluable tool for studying the pharmacology of the urotensin system and for the development of novel therapeutics targeting UT receptor-mediated signaling. These application notes provide detailed protocols for utilizing this compound in competitive receptor binding assays to determine the affinity of other compounds for the urotensin-II receptor.

Signaling Pathway

The activation of the urotensin-II receptor by its agonists, U-II or URP, triggers a well-defined signaling pathway. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration mediates various downstream cellular responses.

Urotensin-II Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_er Endoplasmic Reticulum UTR Urotensin-II Receptor (UT/GPR14) Gq Gq UTR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response Leads to IP3R->Ca_release Induces Agonist U-II or URP (Agonist) Agonist->UTR Binds Gq->PLC Activates

Caption: Urotensin-II Receptor Signaling Pathway.

Quantitative Data

The following table summarizes the binding characteristics of [Orn5]-URP. This peptide acts as a pure antagonist, exhibiting no agonist activity.[4][5]

CompoundReceptorAssay TypeParameterValueReference
[Orn5]-URP Urotensin-II (UT)Functional AntagonismpEC507.24[5]
Competitive BindingBindingBinds to high-affinity sites[4]

Note: pEC50 is the negative logarithm of the EC50 value. An EC50 value can be calculated as 10^(-pEC50) M. For a pEC50 of 7.24, the EC50 is approximately 57.5 nM.

Experimental Protocols

Cell Culture and Membrane Preparation

A variety of cell lines can be utilized for urotensin-II receptor binding assays. This includes cell lines endogenously expressing the receptor, such as the human rhabdomyosarcoma cell lines SJRH30 and TE671, or cell lines stably transfected with the human UT receptor, for instance, Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells.[6]

Protocol for Membrane Preparation:

  • Culture cells to 80-90% confluency.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or sonication.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane preparations in aliquots at -80°C until use.

Radioligand Binding Assay: Competitive Inhibition

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound using this compound as a reference antagonist, competing with a radiolabeled urotensin ligand such as [¹²⁵I]U-II or [¹²⁵I]URP.

Materials:

  • Membrane preparation: From cells expressing the urotensin-II receptor.

  • Radioligand: [¹²⁵I]U-II or [¹²⁵I]URP at a concentration close to its Kd.

  • Test Compound: A range of concentrations.

  • This compound: A range of concentrations for establishing a reference inhibition curve.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters: (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[7]

  • Scintillation fluid.

  • 96-well plates.

Procedure:

  • In a 96-well plate, add the following in order:

    • 50 µL of binding buffer or unlabeled U-II/URP for non-specific binding (final concentration ~1 µM).

    • 50 µL of various concentrations of the test compound or this compound.

    • 50 µL of radioligand (e.g., [¹²⁵I]U-II) at a fixed concentration.

    • 50 µL of the membrane preparation (containing 10-50 µg of protein).

  • Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation.[7][8]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with buffer only).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (UT Receptor Expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Competitor (this compound or Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Buffers, Ligands) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Radioactivity Counting Washing->Counting Data_Plotting Data Plotting (% Specific Binding vs. [Competitor]) Counting->Data_Plotting IC50_Calc IC50 Determination Data_Plotting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for [Orn5]-URP TFA Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the administration of [Orn5]-URP TFA to mice for research purposes. [Orn5]-URP is a potent and selective antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR). The urotensinergic system, which includes the ligands urotensin-II (U-II) and urotensin-II related peptide (URP), is implicated in a variety of physiological processes, particularly in the cardiovascular system.[1] U-II is recognized as one of the most potent mammalian vasoconstrictors identified to date. [Orn5]-URP has been identified as a pure antagonist with low agonistic efficacy, making it a valuable tool for investigating the role of the urotensinergic system in health and disease.[2][3]

These protocols are based on methodologies reported for similar peptide-based urotensin receptor antagonists and general best practices for in vivo studies in mice.

Data Presentation

Table 1: In Vivo Administration Parameters of Urotensin-II Receptor Antagonists in Mice
CompoundAntagonist TypeMouse ModelDoseRoute of AdministrationVehicleStudy DurationReference
Urantide (B549374)PeptideC57BL/6 (TAC model)30 µg/kg/dayContinuous subcutaneous infusion via osmotic minipumpNot specified2-4 weeks[2]
DS37001789Non-peptideC57BL/6 (TAC model)0.2% in dietOralDiet4-12 weeks
DS37001789Non-peptideC57BL/630 and 100 mg/kgOral gavageNot specifiedAcute[4]
RCI-0879Non-peptideC57BL/6ED₅₀: 3.2 mg/kgNot specified (likely systemic)Not specifiedAcute
RCI-0298Non-peptideC57BL/6ED₅₀: 6.8 mg/kgNot specified (likely systemic)Not specifiedAcute[5]

TAC: Transverse Aortic Constriction

Experimental Protocols

Protocol 1: Acute Systemic Administration of this compound

This protocol is suitable for studying the acute effects of this compound on physiological parameters such as blood pressure or for pharmacokinetic analysis.

1. Materials:

  • This compound

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for aiding dissolution)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Insulin syringes with appropriate gauge needles (e.g., 28-30G)

  • Animal balance

2. This compound Solution Preparation:

  • Determine the required dose based on preliminary studies or literature on similar compounds. A starting point could be in the range of 10-100 µg/kg.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Reconstitute the peptide. Due to the TFA salt, the peptide is typically soluble in aqueous solutions.

    • Primary Method: Dissolve in sterile saline to the final desired concentration. Vortex gently to mix.

    • Alternative Method (if solubility is an issue): Dissolve the peptide in a minimal amount of DMSO (e.g., 5-10% of the final volume), and then bring to the final volume with sterile saline. Ensure the final DMSO concentration is below 5% to minimize toxicity.

  • Prepare a fresh solution on the day of the experiment.

3. Animal Handling and Administration:

  • Use adult mice of a specified strain, age, and sex. House them under standard conditions with ad libitum access to food and water.

  • Allow mice to acclimate to the experimental room for at least 30 minutes before the procedure.

  • Weigh each mouse immediately before administration to calculate the precise injection volume.

  • Administer the this compound solution via the desired route. Common systemic routes include:

    • Intraperitoneal (i.p.) injection: Hold the mouse securely and inject into the lower abdominal quadrant.

    • Subcutaneous (s.c.) injection: Tent the skin over the back and insert the needle into the base of the tent.

    • Intravenous (i.v.) injection: Typically via the tail vein. This requires proper restraint and technique.

  • The injection volume should typically be 5-10 µl/g of body weight.

  • Administer an equivalent volume of the vehicle (e.g., saline or saline with the same percentage of DMSO) to the control group.

4. Post-Administration Monitoring:

  • Monitor the animals for any adverse reactions.

  • Proceed with the planned experimental measurements at predetermined time points. For pharmacokinetic studies, this would involve serial blood sampling.

Protocol 2: Chronic Administration of this compound via Osmotic Minipump

This protocol is adapted from studies using the peptide antagonist urantide and is suitable for investigating the long-term effects of continuous urotensin-II receptor blockade.[2]

1. Materials:

  • This compound

  • Sterile, pyrogen-free saline or other appropriate vehicle

  • Alzet osmotic minipumps (select a model with the desired flow rate and duration)

  • Surgical tools for implantation (scalpel, forceps, wound clips or sutures)

  • Anesthetic agent (e.g., isoflurane)

  • Analgesic

  • Antiseptic solution and sterile gauze

2. Osmotic Minipump Preparation:

  • Calculate the concentration of this compound needed to deliver the target dose (e.g., 30 µg/kg/day) based on the pump's flow rate and the average weight of the mice.

  • Under sterile conditions, dissolve the calculated amount of this compound in the appropriate vehicle.

  • Fill the osmotic minipumps with the peptide solution according to the manufacturer's instructions.

  • Prime the pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer.

3. Surgical Implantation:

  • Anesthetize the mouse using a reliable method (e.g., isoflurane (B1672236) inhalation).

  • Shave and sterilize the surgical area, typically on the back between the scapulae.

  • Make a small incision in the skin.

  • Using forceps, create a subcutaneous pocket.

  • Insert the primed osmotic minipump into the pocket, with the delivery portal first.

  • Close the incision with wound clips or sutures.

  • Administer a post-operative analgesic as recommended by your institution's veterinary guidelines.

4. Post-Surgical Care and Monitoring:

  • Monitor the mice daily for the first week to ensure proper recovery and check for any signs of infection or distress.

  • House mice individually after surgery to prevent interference with the surgical site.

  • The experiment will proceed for the duration of the pump's delivery period.

Visualizations

Urotensin_Signaling_Pathway URP URP / U-II UTR Urotensin-II Receptor (UTR/GPR14) URP->UTR Binds & Activates Orn5_URP This compound Orn5_URP->UTR Binds & Blocks Gq Gq/11 protein UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Vasoconstriction, Cell Proliferation) Ca_release->Downstream PKC->Downstream Experimental_Workflow_Acute cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_solution Prepare this compound and Vehicle Solutions weigh_mice Weigh Mice for Dose Calculation prep_solution->weigh_mice admin_control Administer Vehicle (Control Group) weigh_mice->admin_control admin_treatment Administer this compound (Treatment Group) weigh_mice->admin_treatment monitor_adverse Monitor for Adverse Effects admin_control->monitor_adverse admin_treatment->monitor_adverse collect_data Collect Data (e.g., Blood Pressure, PK samples) monitor_adverse->collect_data analyze_data Analyze and Compare Data collect_data->analyze_data Experimental_Workflow_Chronic cluster_prep Pump Preparation cluster_surgery Surgical Implantation cluster_monitoring Long-Term Study calc_dose Calculate Drug Concentration for Pump fill_pump Fill & Prime Osmotic Minipumps calc_dose->fill_pump anesthetize Anesthetize Mouse fill_pump->anesthetize implant_pump Subcutaneously Implant Pump anesthetize->implant_pump close_incision Close Incision & Post-op Care implant_pump->close_incision daily_monitoring Daily Health Monitoring close_incision->daily_monitoring endpoint_collection Endpoint Data Collection (e.g., Cardiac Function) daily_monitoring->endpoint_collection final_analysis Final Data Analysis endpoint_collection->final_analysis

References

Application Notes and Protocols for [Orn5]-URP TFA in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP TFA is a potent and selective antagonist of the Urotensin-II Receptor (UT), a G protein-coupled receptor (GPCR) also known as GPR14. The Urotensin-II (U-II) and its receptor system are implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, renal function, and cancer progression. Visualizing the localization and quantifying the expression of the UT receptor is crucial for understanding its role in these processes and for the development of novel therapeutics.

These application notes provide a detailed protocol for the use of this compound as a tool for validating the specificity of immunofluorescence (IF) staining of the Urotensin-II receptor. The primary method described is a competitive binding assay, where the unlabeled antagonist, this compound, is used to block the binding of a specific primary antibody to the UT receptor, thereby demonstrating the specificity of the fluorescent signal.

Principle of the Method

The protocol is based on the principle of competitive antagonism. An indirect immunofluorescence method is employed using a primary antibody specific to the Urotensin-II receptor. The specificity of the antibody binding is confirmed by pre-incubating the antibody with an excess of this compound. If the antibody is specific for the UT receptor, this compound will occupy the binding sites on the receptor, preventing the antibody from binding and resulting in a significant reduction of the fluorescent signal. This method provides strong evidence for the specific detection of the Urotensin-II receptor.

Urotensin-II Receptor Signaling Pathway

Activation of the Urotensin-II receptor by its endogenous ligands, Urotensin-II or Urotensin-II-Related Peptide (URP), initiates a signaling cascade primarily through the Gαq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can lead to various cellular responses, including vasoconstriction and cell proliferation.[1]

Urotensin_II_Signaling_Pathway cluster_membrane Plasma Membrane UTR Urotensin-II Receptor (UT) Gaq11 Gαq/11 UTR->Gaq11 Activates PLC Phospholipase C (PLC) Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG UII_URP Urotensin-II / URP UII_URP->UTR Activation Orn5_URP This compound (Antagonist) Orn5_URP->UTR Antagonism Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Urotensin-II Receptor Signaling Pathway.

Quantitative Data: Urotensin-II Receptor Expression

The following table summarizes the expression levels of the Urotensin-II receptor in various human cell lines, as determined by radioligand binding assays. This data can be used to select appropriate positive control cell lines for immunofluorescence experiments.

Cell LineTissue of OriginReceptor Density (Bmax) ( sites/cell )Ligand Affinity (Kd) (pM)Reference
SJRH30Rhabdomyosarcoma9687 ± 84367.0 ± 11.8[2]
TE671Rhabdomyosarcoma1667 ± 16574.0 ± 7.6[2]

Note: This data was obtained using [125I]hU-II radioligand binding assays and serves as a reference for expected receptor expression levels. Results from immunofluorescence may vary.

Experimental Protocols

Required Materials
  • Cells or Tissue Sections: Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells grown on coverslips expressing the Urotensin-II receptor.

  • Primary Antibody: A validated primary antibody specific for the Urotensin-II receptor.

  • This compound: Unlabeled antagonist.

  • Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody.

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

    • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS

    • Antigen Retrieval Solution (for FFPE tissues): Sodium Citrate Buffer (10 mM, pH 6.0)

    • Mounting Medium with DAPI

  • Equipment:

    • Fluorescence microscope

    • Incubation chambers

    • Coplin jars

    • Water bath or steamer (for antigen retrieval)

Experimental Workflow

IF_Workflow cluster_prep Sample Preparation cluster_blocking Blocking & Competition cluster_staining Staining & Visualization Start Start: Cells on Coverslips or FFPE Tissue Sections Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Antigen_Retrieval Antigen Retrieval (FFPE Tissues) Permeabilization->Antigen_Retrieval If applicable Blocking Blocking (5% Normal Serum) Antigen_Retrieval->Blocking Primary_Ab_Incubation Primary Antibody Incubation Blocking->Primary_Ab_Incubation Pre_incubation Primary Antibody Pre-incubation with this compound (Competition Sample) Pre_incubation->Primary_Ab_Incubation No_peptide Primary Antibody (Control Sample) No_peptide->Primary_Ab_Incubation Secondary_Ab_Incubation Secondary Antibody Incubation Primary_Ab_Incubation->Secondary_Ab_Incubation Mounting Mounting with DAPI Secondary_Ab_Incubation->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Immunofluorescence Competition Assay Workflow.
Detailed Protocol for Cultured Cells

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation (with and without competitor):

    • Competition Sample: Prepare a solution of the primary antibody in Blocking Buffer at the recommended dilution. Add this compound to this solution at a 10-100 fold molar excess compared to the antibody. Incubate this mixture for 1 hour at room temperature before adding it to the cells.

    • Control Sample: Prepare a solution of the primary antibody in Blocking Buffer at the same dilution without the antagonist.

    • Aspirate the Blocking Buffer from the coverslips.

    • Add the "Competition Sample" to one set of coverslips and the "Control Sample" to another set.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI in PBS for 5 minutes to stain the nuclei.

    • Wash the cells once with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope. Capture images of both the control and competition samples using identical acquisition settings.

Protocol for FFPE Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Rehydrate the sections by sequential 3-minute incubations in 100%, 95%, 80%, and 70% ethanol.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in Sodium Citrate Buffer (10 mM, pH 6.0).

    • Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.

    • Allow the slides to cool to room temperature in the buffer.

    • Rinse with PBS.

  • Permeabilization and Blocking:

    • Follow steps 3 and 4 from the "Detailed Protocol for Cultured Cells".

  • Primary Antibody Incubation and Staining:

    • Follow steps 5 through 9 from the "Detailed Protocol for Cultured Cells".

Data Interpretation

A successful competition assay will show strong, specific fluorescent staining in the control sample, localizing to the expected cellular compartments (e.g., plasma membrane for a GPCR). In the competition sample, a significant reduction or complete absence of the fluorescent signal should be observed. This indicates that the primary antibody is specifically binding to the Urotensin-II receptor, and this binding is competitively inhibited by this compound.

Troubleshooting

IssuePossible CauseSolution
High Background Staining Inadequate blocking or washing.Increase blocking time to 1.5-2 hours. Increase the number and duration of wash steps.
Primary or secondary antibody concentration is too high.Titrate the primary and secondary antibodies to determine the optimal concentration.
Weak or No Signal Low expression of the UT receptor in the sample.Use a positive control cell line known to express the UT receptor (e.g., SJRH30).
Inefficient antigen retrieval (for FFPE).Optimize antigen retrieval time and temperature.
Primary antibody is not specific or active.Use a different, validated primary antibody.
No Reduction in Signal with Competitor Concentration of this compound is too low.Increase the molar excess of the antagonist.
The primary antibody may be binding to a different epitope not blocked by the antagonist.Use a different primary antibody targeting the ligand-binding site.
The primary antibody is not specific to the UT receptor.Validate the primary antibody using other methods (e.g., Western blot on knockout/knockdown cells).

Conclusion

The use of this compound in a competitive immunofluorescence assay is a robust method for validating the specific detection of the Urotensin-II receptor. This protocol provides researchers with a reliable tool to accurately visualize and study the distribution of this important GPCR, aiding in the investigation of its physiological roles and its potential as a therapeutic target.

References

Application Notes and Protocols for High-Throughput Screening of [Orn⁵]-Urotensin-II Related Peptide (URP) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin-II (U-II) is a potent cyclic peptide that acts as a vasoconstrictor through its interaction with the G protein-coupled Urotensin-II receptor (UT).[1][2][3] The U-II/UT system is implicated in a variety of cardiovascular diseases, making UT receptor antagonists a promising therapeutic target.[1][2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of [Orn⁵]-Urotensin-II Related Peptide (URP) TFA, a putative UT receptor antagonist. The trifluoroacetic acid (TFA) salt is a common formulation for purified peptides and is not expected to interfere with the assay.

The protocols described herein are designed for the identification and characterization of novel UT receptor antagonists using common HTS methodologies for GPCRs.[4][5][6] These assays are adaptable to both academic research and industrial drug discovery settings.

Signaling Pathway

The Urotensin-II receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit of the heterotrimeric G protein.[1] Activation of the UT receptor by its endogenous ligand, Urotensin-II, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in intracellular calcium is a key second messenger that can be readily measured in high-throughput screening assays.

Gq_Signaling_Pathway cluster_cell Cell Membrane cluster_ER Endoplasmic Reticulum U-II Urotensin-II UT_Receptor UT Receptor (GPCR) U-II->UT_Receptor Binds G_Protein Gαq/βγ UT_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Cytosol Cytosolic Ca²⁺ Increase Ca_Store->Ca_Cytosol Release Downstream Downstream Cellular Responses Ca_Cytosol->Downstream [Orn5]-URP [Orn⁵]-URP TFA (Antagonist) [Orn5]-URP->UT_Receptor Blocks

Caption: Urotensin-II Receptor Signaling Pathway.

Experimental Protocols

Cell Culture and Maintenance

A stable cell line expressing the human Urotensin-II receptor (hUT) is required. CHO-K1 or HEK293 cells are commonly used for this purpose due to their robust growth and low endogenous GPCR expression.

  • Cell Line: CHO-K1 cells stably expressing the human UT receptor (CHO-hUT).

  • Growth Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

High-Throughput Screening Workflow

The overall workflow for a primary screen to identify antagonists of the UT receptor is as follows:

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Seeding Seed CHO-hUT cells into 384-well microplates Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add [Orn⁵]-URP TFA and control compounds Incubation1->Compound_Addition Incubation2 Pre-incubate with compounds Compound_Addition->Incubation2 Agonist_Addition Add Urotensin-II (EC₈₀) Incubation2->Agonist_Addition Measurement Measure intracellular Ca²⁺ flux Agonist_Addition->Measurement Data_Normalization Normalize data to controls Measurement->Data_Normalization Hit_Identification Identify hits based on inhibition threshold Data_Normalization->Hit_Identification

Caption: High-Throughput Screening Workflow for UT Antagonists.

Calcium Mobilization Assay Protocol

This protocol outlines a fluorescent-based assay to measure changes in intracellular calcium levels.

Materials:

  • CHO-hUT cells

  • Black, clear-bottom 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)

  • Probenecid (B1678239) (an anion-exchange transport inhibitor to prevent dye leakage)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Urotensin-II (human)

  • [Orn⁵]-URP TFA

  • Control antagonist (e.g., Urantide)

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating:

    • Harvest CHO-hUT cells and resuspend in growth medium.

    • Seed 20 µL of cell suspension (e.g., 10,000 cells/well) into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in Assay Buffer.

    • Remove the growth medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a concentration range of [Orn⁵]-URP TFA and control compounds in Assay Buffer.

    • Add 10 µL of the compound solutions to the respective wells of the cell plate.

    • Include wells with vehicle control (Assay Buffer with DMSO if compounds are dissolved in it) and a known antagonist as a positive control.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of Urotensin-II in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC₈₀). This concentration needs to be predetermined in an agonist dose-response experiment.

    • Place the cell plate into the fluorescent plate reader.

    • Program the instrument to add 10 µL of the U-II solution to each well and immediately begin measuring fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) every second for 2-3 minutes.

Data Presentation and Analysis

The primary outcome of the HTS is the identification of "hits" that inhibit the U-II-induced calcium response. Data should be normalized and analyzed to determine the potency of the antagonist.

Data Normalization

The raw fluorescence data should be normalized to the controls on each plate:

  • 0% Inhibition (Positive Control): Wells with U-II stimulation in the presence of vehicle.

  • 100% Inhibition (Negative Control): Wells without U-II stimulation (or with a saturating concentration of a known antagonist).

The percent inhibition can be calculated as:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

Dose-Response Curves and IC₅₀ Determination

For compounds that show significant inhibition in the primary screen, a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundIC₅₀ (nM)Assay TypeCell LineAgonist Concentration
[Orn⁵]-URP TFATBDCalcium MobilizationCHO-hUTU-II (EC₈₀)
Urantide (Control)~10Calcium MobilizationCHO-hUTU-II (EC₈₀)
Palosuran (Control)~4Radioligand BindingHEK-hUTN/A
GSK1562590 (Control)~0.1Calcium MobilizationHEK-hUTU-II (EC₈₀)

Note: IC₅₀ values for control compounds are approximate and may vary depending on assay conditions. The IC₅₀ for [Orn⁵]-URP TFA is to be determined by the experiment.

Secondary Assays

Hits from the primary screen should be confirmed and further characterized using secondary assays.

Radioligand Binding Assay

This assay directly measures the ability of the antagonist to displace a radiolabeled ligand from the UT receptor, providing information on binding affinity (Ki).

Protocol Outline:

  • Prepare membranes from CHO-hUT cells.

  • Incubate the membranes with a radiolabeled U-II analog (e.g., [¹²⁵I]-U-II) and varying concentrations of the test compound.

  • Separate bound from free radioligand by filtration.

  • Measure the radioactivity of the filters.

  • Calculate the Ki value from the IC₅₀ of displacement using the Cheng-Prusoff equation.

cAMP Assay

While the primary signaling pathway is via Gαq, some GPCRs can couple to multiple G proteins. A cAMP assay can determine if the UT receptor in the chosen cell line also couples to Gαs or Gαi, and if the antagonist has any effect on this pathway. Common methods include TR-FRET or luminescence-based assays.[7]

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the high-throughput screening and characterization of [Orn⁵]-URP TFA as a Urotensin-II receptor antagonist. By employing a primary calcium mobilization assay followed by secondary binding and functional assays, researchers can effectively identify and validate novel modulators of the U-II/UT system for potential therapeutic development.

References

Troubleshooting & Optimization

troubleshooting [Orn5]-URP TFA solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with [Orn5]-URP TFA. The following information addresses common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why might it be difficult to dissolve?

A1: this compound is a synthetic peptide, likely a Urotensin-II Related Peptide analog where the fifth residue is Ornithine. It is supplied as a trifluoroacetate (B77799) (TFA) salt, which is a common result of the purification process using high-performance liquid chromatography (HPLC).[1] The solubility of peptides is determined by factors such as their amino acid composition, length, and overall charge.[2][3] Peptides with a high number of hydrophobic amino acids often have poor solubility in aqueous solutions.[4][5] The TFA counterion can also lower the pH of the solution, which in turn affects the peptide's solubility.[1][6]

Q2: What is the recommended first step when encountering solubility issues with this compound?

A2: Before dissolving the entire sample, it is highly recommended to perform a small-scale solubility test.[1] This allows you to determine the optimal solvent and conditions without risking the loss of your entire stock of the peptide.[7] Start with a small, accurately weighed amount of the lyophilized peptide and test various solvents systematically.

Q3: What are the initial solvents I should try for dissolving this compound?

A3: The choice of the initial solvent depends on the peptide's properties. A general approach is to start with sterile, deionized water or a common buffer such as phosphate-buffered saline (PBS). If the peptide's amino acid sequence suggests it is acidic or basic, adjusting the pH of the solvent can significantly improve solubility.[4] For peptides that are neutral or hydrophobic, organic solvents are often necessary to achieve dissolution.[5][8]

Q4: How does the trifluoroacetate (TFA) salt form of [Orn5]-URP impact my experiments?

A4: Trifluoroacetic acid is a strong acid used in peptide purification.[1] While the TFA salt form can sometimes aid in the initial solubilization, residual TFA can lower the pH of your final peptide solution. This may interfere with certain cellular or enzymatic assays.[1][9] For sensitive biological experiments, it is often recommended to exchange the TFA counterion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl).[10][11]

Q5: My this compound dissolves in an organic solvent but precipitates when I add my aqueous buffer. What should I do?

A5: This indicates that the peptide has reached its solubility limit in the final solvent mixture. To address this, you can try the following:

  • Decrease the final concentration of the peptide.

  • Increase the percentage of the organic co-solvent in the final solution, but be mindful of its compatibility with your experimental assay.[4]

  • Add the peptide-organic solvent solution to the aqueous buffer very slowly while vortexing to prevent localized high concentrations.

Troubleshooting Guide

Issue: this compound is not dissolving in water or standard buffer.

This is a common challenge, especially for peptides that are hydrophobic or have a neutral charge at physiological pH. Follow these steps to systematically troubleshoot this issue.

Troubleshooting Workflow for this compound Solubility

G cluster_0 Initial Assessment cluster_1 Solvent Selection cluster_2 Dissolution Protocol cluster_3 Physical Assistance & Final Steps start Start: Lyophilized This compound charge_analysis Analyze Sequence: Determine Net Charge & Hydrophobicity start->charge_analysis solubility_test Perform Small-Scale Solubility Test charge_analysis->solubility_test is_basic Is Peptide Basic? (Net Charge > 0) solubility_test->is_basic is_acidic Is Peptide Acidic? (Net Charge < 0) is_basic->is_acidic No dissolve_acid Use Acidic Buffer (e.g., 10% Acetic Acid) is_basic->dissolve_acid Yes is_hydrophobic Is Peptide Neutral or Hydrophobic? is_acidic->is_hydrophobic No dissolve_base Use Basic Buffer (e.g., 0.1M Ammonium (B1175870) Bicarbonate) is_acidic->dissolve_base Yes dissolve_organic Use Organic Solvent (DMSO, DMF) then dilute with aqueous buffer is_hydrophobic->dissolve_organic Yes physical_methods Employ Physical Methods: - Sonication - Gentle Warming (<40°C) - Vortexing dissolve_acid->physical_methods dissolve_base->physical_methods dissolve_organic->physical_methods dissolved Peptide Dissolved physical_methods->dissolved tfa_exchange Consider TFA Counterion Exchange dissolved->tfa_exchange

Caption: A stepwise guide to troubleshooting this compound solubility.

Quantitative Data Summary

The following table summarizes the solubility of a hypothetical hydrophobic peptide, similar to [Orn5]-URP, in various commonly used solvents. Note that the optimal solvent for your specific peptide may vary.

Solvent/SolutionConcentration (mg/mL)Observations
Deionized Water< 0.1Insoluble, suspension forms
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1Insoluble
10% (v/v) Acetic Acid in Water1.0Soluble with vortexing
0.1 M Ammonium Bicarbonate in Water< 0.1Insoluble
Dimethyl Sulfoxide (DMSO)> 25Readily soluble
Acetonitrile:Water (1:1)5.0Soluble with sonication

Experimental Protocols

Protocol 1: Stepwise Solubilization of this compound

This protocol provides a systematic approach to finding a suitable solvent for this compound.

  • Preparation : Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Initial Solubility Test : Weigh out a small amount (e.g., 1 mg) of the peptide for initial testing to avoid risking the entire sample.[7]

  • Charge Analysis : If the amino acid sequence is known, calculate the net charge of the peptide at neutral pH to determine if it is acidic, basic, or neutral.

    • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.

    • Assign a value of -1 to each acidic residue (D, E) and the C-terminus.

  • Solvent Selection and Dissolution :

    • For Basic Peptides (Net Charge > 0) : First, try dissolving in sterile water. If that fails, add a small amount of 10% acetic acid and vortex.[8]

    • For Acidic Peptides (Net Charge < 0) : Attempt to dissolve in sterile water. If insoluble, add a small amount of 0.1 M ammonium bicarbonate or 1% ammonium hydroxide (B78521) and vortex.[2]

    • For Neutral or Hydrophobic Peptides : Add a small amount of an organic solvent like DMSO or DMF to the lyophilized peptide to create a concentrated stock solution.[4][5] Once dissolved, slowly add the aqueous buffer of your choice to the desired final concentration while vortexing.

  • Physical Assistance : If the solution is not clear, sonication in a water bath for a few minutes or gentle warming (not exceeding 40°C) can aid dissolution.[1][12]

  • Clarification : After dissolution, centrifuge the solution to pellet any remaining particulates before use.

Protocol 2: TFA Counterion Exchange to Hydrochloride (HCl) Salt

This protocol is for situations where the TFA counterion may interfere with downstream applications.[9][13]

  • Dissolution : Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.[14]

  • Acidification : Add 100 mM HCl to the peptide solution to a final HCl concentration of 10 mM. Let the solution stand at room temperature for at least one minute.[13][14]

  • First Lyophilization : Freeze the solution at -80°C or in liquid nitrogen and lyophilize overnight until all liquid is removed.[9]

  • Repetition : Re-dissolve the lyophilized powder in a 10 mM HCl solution.[14]

  • Second Lyophilization : Freeze the solution again and lyophilize overnight.

  • Final Reconstitution : After the final lyophilization, the peptide is in its HCl salt form and can be reconstituted in the desired buffer for your experiment.

Hypothetical Signaling Pathway for a URP

G Orn5_URP [Orn5]-URP GPCR G-Protein Coupled Receptor (URP-R) Orn5_URP->GPCR G_Protein Gq/11 GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: A potential signaling cascade initiated by a Urotensin-II Related Peptide.

References

preventing [Orn5]-URP TFA degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Orn5]-URP TFA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper handling important?

A1: this compound is a synthetic cyclic neuropeptide, where the fifth amino acid of the Urotensin II-related peptide (URP) has been substituted with Ornithine.[1] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, a common counterion from the purification process.[2][3][4][5][6] Peptides are susceptible to various degradation pathways in solution, such as oxidation, hydrolysis, and aggregation, which can lead to a loss of biological activity and inconsistent experimental results.[7][8][9][10][11] Proper handling and storage are therefore critical to maintain the peptide's integrity.

Q2: What are the optimal storage conditions for lyophilized this compound?

A2: Lyophilized peptides are significantly more stable than their counterparts in solution.[7][9] For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[12][13][14][15] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent moisture condensation, as moisture can significantly decrease the long-term stability of the peptide.[9][12][14]

Q3: How should I reconstitute lyophilized this compound?

A3: The solubility of a peptide is highly dependent on its amino acid sequence.[12] URP has a core sequence of Cys-Phe-Trp-Lys-Tyr-Cys, making it somewhat hydrophobic. The substitution with Ornithine may slightly alter its solubility. It is recommended to first test the solubility of a small amount of the peptide. A general strategy is to start with sterile, purified water. If solubility is an issue, sonication can help.[14] For more hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by the slow addition of an aqueous buffer.[12]

Q4: What is the best way to store this compound in solution?

A4: Storing peptides in solution for long periods is not recommended.[13][14] If necessary, the peptide solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][12][13][15] These aliquots should be stored at -20°C or, preferably, -80°C.[12][15] Using sterile buffers with a pH between 5 and 6 can prolong the shelf life of the peptide solution, as this slightly acidic environment can reduce the rates of deamidation and oxidation.[12][15]

Q5: Can trifluoroacetic acid (TFA) affect my experiments?

A5: Yes, residual TFA from peptide synthesis and purification can have an impact on experiments. TFA is a strong acid and can lower the pH of your peptide solution, potentially affecting the peptide's conformation and the conditions of your assay.[16] In some cases, TFA has been shown to induce aggregation in peptides.[2] If you suspect TFA is interfering with your experiments, a TFA exchange for a more biocompatible counterion like acetate (B1210297) or chloride can be performed.[5][6][16]

Q6: What are the common signs of this compound degradation?

A6: Signs of peptide degradation can include a loss of biological activity, inconsistent or non-reproducible experimental results, and the appearance of precipitation or cloudiness in the solution.[10][11] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the peptide and detect the presence of degradation products.[10]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Problem Potential Cause Recommended Solution
Loss of Biological Activity Oxidation: The two Cysteine residues in the URP core sequence are susceptible to oxidation.[7]Use degassed, oxygen-free solvents for reconstitution.[14] Consider adding a reducing agent like DTT, but test for compatibility with your assay. Store aliquots under an inert gas like argon or nitrogen.[16]
Hydrolysis: Cleavage of peptide bonds, potentially accelerated by extreme pH.[7][8]Maintain the pH of the stock solution between 5 and 6. Prepare fresh working solutions for each experiment.[12]
Precipitation or Cloudiness in Solution Poor Solubility: The peptide concentration may be too high for the chosen solvent.Reconstitute at a lower concentration. Try different solvent systems as outlined in the reconstitution protocol.
Aggregation: Peptides can form insoluble aggregates over time, which can be influenced by pH, temperature, and high concentrations.[8]Filter the working solution through a 0.22 µm sterile filter before use.[11] Store at lower temperatures and avoid agitation. Adjust the pH away from the peptide's isoelectric point.
Inconsistent Results Between Experiments Repeated Freeze-Thaw Cycles: Temperature fluctuations can lead to peptide degradation.[9][13][15]Aliquot the peptide stock solution into single-use vials to minimize freeze-thaw cycles.[10][12]
Improper Storage: Storing the peptide in solution at 4°C for extended periods or in a frost-free freezer can cause degradation.[10]Always store peptide solutions at -20°C or -80°C in a manual defrost freezer. Prepare fresh working solutions from frozen stock immediately before use.[11]

Experimental Protocols

Protocol for Reconstituting Lyophilized this compound
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for 20-30 minutes. This prevents moisture from condensing on the peptide.[9][12]

  • Add Solvent: Based on solubility tests, carefully add the appropriate amount of sterile, high-purity solvent (e.g., sterile water, 0.1% acetic acid, or a buffer at pH 5-6) to the vial to achieve the desired stock concentration.

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[14] Visually inspect the solution for any particulate matter.

  • Transfer and Aliquot: Once dissolved, immediately proceed to aliquot the stock solution into single-use, low-protein-binding polypropylene (B1209903) vials.[9]

  • Store Properly: Store the aliquots at -20°C or -80°C.[12]

Protocol for Assessing Peptide Stability with RP-HPLC
  • Prepare Initial Sample (T=0): Reconstitute the peptide as described above. Immediately take an aliquot and dilute it to a suitable concentration for HPLC analysis. This will serve as your time-zero reference.

  • Incubate Samples: Store the remaining stock solution under the conditions you wish to test (e.g., 4°C, room temperature, or 37°C).

  • Collect Time Points: At various time points (e.g., 1, 4, 8, 24, and 48 hours), take aliquots from the stock solution and prepare them for HPLC analysis in the same way as the T=0 sample.

  • HPLC Analysis:

    • Inject the samples into a Reverse-Phase HPLC (RP-HPLC) system.

    • Use a C18 column and a gradient elution method, for example, a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes.[10]

    • Monitor the elution at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact this compound.

    • Calculate the percentage of the remaining intact peptide at each time point by comparing its peak area to the peak area at T=0.[10]

    • Plot the percentage of remaining peptide against time to determine the degradation rate.

Visualizations

G cluster_storage Lyophilized Peptide Storage cluster_reconstitution Reconstitution Workflow cluster_solution_storage Solution Storage & Use lyophilized Receive Lyophilized This compound storage Store at -20°C or -80°C (dark, dry) lyophilized->storage warm Warm to Room Temp in Desiccator storage->warm reconstitute Reconstitute in Sterile Buffer (pH 5-6) warm->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot freeze Store Aliquots at -80°C aliquot->freeze use Use in Experiment (Thaw one aliquot) freeze->use

Caption: Recommended workflow for handling and storing this compound.

G cluster_checks Initial Checks cluster_analysis Degradation Analysis cluster_solutions Corrective Actions start Inconsistent Experimental Results check_storage Review Storage Conditions (-80°C, no freeze-thaw?) start->check_storage check_handling Review Handling Protocol (pH, fresh solutions?) start->check_handling hplc Assess Purity with RP-HPLC check_storage->hplc check_handling->hplc degradation_detected Degradation Products Detected? hplc->degradation_detected optimize_storage Optimize Storage & Handling Protocol degradation_detected->optimize_storage Yes tfa_exchange Consider TFA Counter-ion Exchange degradation_detected->tfa_exchange Yes new_peptide Order Fresh Peptide Stock degradation_detected->new_peptide No optimize_storage->hplc

Caption: Troubleshooting flowchart for this compound degradation.

G URP [Orn5]-URP UT_receptor Urotensin II Receptor (Gq-coupled) URP->UT_receptor PLC Phospholipase C (PLC) UT_receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of Urotensin II-related peptide (URP).[1]

References

Technical Support Center: [Orn5]-URP TFA In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using [Orn5]-URP TFA in in vitro assays. The information is tailored for scientists and drug development professionals working with this urotensin receptor agonist.

Urotensin Receptor Signaling Pathway

This compound acts as an agonist for the Urotensin-II Receptor (UTR), also known as GPR14. This G-protein coupled receptor (GPCR) primarily signals through the Gαq subunit.[1][2] Activation initiates a cascade involving Phospholipase C (PLC) and the subsequent release of intracellular calcium, making calcium mobilization a key readout of receptor activity.[1][2] The receptor can also couple to other pathways, including the RhoA/ROCK and MAPK pathways.[3]

UTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol UTR UTR (GPR14) Gq Gαq UTR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand This compound Ligand->UTR binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC PKC DAG->PKC activates Ca_Release->PKC activates Downstream Downstream Cellular Effects (e.g., Vasoconstriction) PKC->Downstream phosphorylates targets

Caption: Simplified Urotensin-II Receptor (UTR) Gq signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide analog of Urotensin-II-Related Peptide (URP). URP, along with Urotensin-II (U-II), is an endogenous ligand for the Urotensin-II receptor (UTR), a GPCR.[4] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counter-ion from purification. Its primary mechanism of action is to bind to and activate the UTR, which predominantly couples to the Gq alpha subunit, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium concentration.[1][2]

Q2: Which cell lines are suitable for this compound assays?

A2: The choice of cell line depends on the expression of the Urotensin-II receptor (UTR). UTR is expressed in various tissues, including the cardiovascular system (vascular smooth muscle cells, endothelium, myocardium), central nervous system, and kidneys.[2][5][6] Commonly used cell lines for GPCR assays, such as HEK293 or CHO cells, are often suitable if they are engineered to stably or transiently express the human UTR. It is crucial to verify receptor expression and functionality in your chosen cell line.

Q3: What are the typical effective concentrations for this compound in vitro?

A3: URP has been shown to have high potency and binding affinity for the UTR. In cells expressing the human UTR, URP demonstrated an EC₅₀ of 4.8 nM.[5] Therefore, a typical concentration range for generating a dose-response curve would span from picomolar to micromolar, for example, from 10⁻¹² M to 10⁻⁶ M. The optimal concentration should be determined empirically for your specific assay and cell system.

Q4: How should I prepare and store this compound stock solutions?

A4: Peptide stability is critical for reproducible results.

  • Reconstitution: Reconstitute the lyophilized peptide in a sterile, high-quality solvent like sterile water or DMSO to a high concentration (e.g., 1-10 mM). For aqueous solutions, using a buffer (e.g., PBS with 0.1% BSA) can improve stability.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute peptide solutions for extended periods.

Q5: Could the TFA (trifluoroacetate) counter-ion be affecting my results?

A5: Yes, this is a critical consideration. While often considered inert, TFA has been reported to have biological activity and can interfere with a range of cellular assays, potentially affecting accuracy and reproducibility.[7][8] If you observe unexpected or inconsistent results, consider the potential effects of TFA. In such cases, it may be advisable to exchange the counter-ion to a more biologically compatible one, such as hydrochloride (HCl), though this process can be challenging.[7]

Troubleshooting Guides

This guide focuses on common issues encountered during a calcium mobilization assay using a fluorescent indicator like Fluo-4, a primary method for assessing UTR activation.

Calcium Mobilization Assay Workflow

Calcium_Assay_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Plate Cells (e.g., HEK293-UTR) in 96/384-well plates B 2. Culture Cells (e.g., 24-48 hours) A->B C 3. Prepare Fluo-4 Dye-Loading Solution B->C D 4. Load Cells with Dye (e.g., 1 hr at 37°C) C->D F 6. Place Plates in Reader (e.g., FLIPR, FlexStation) D->F E 5. Prepare Compound Plate (Serial dilutions of This compound) E->F G 7. Measure Baseline Fluorescence F->G H 8. Add Compound & Measure Fluorescence Change G->H I 9. Calculate Response (Max - Min RFU) H->I J 10. Plot Dose-Response Curve I->J K 11. Calculate EC₅₀ J->K

Caption: Standard workflow for a calcium mobilization assay.
Problem 1: No response or very weak signal after adding this compound.

This is a common issue that can stem from problems with the cells, the ligand, or the assay itself.

Q: Have you confirmed the health and viability of your cells? A: Unhealthy or dying cells will not respond appropriately.

  • Solution: Check cell morphology under a microscope before the assay. Perform a viability test (e.g., Trypan Blue or a commercial viability kit). Ensure cells are not over-confluent, as this can reduce their responsiveness.

Q: Is the Urotensin-II receptor (UTR) expressed and functional in your cell line? A: The assay relies on the presence of functional receptors on the cell surface.

  • Solution:

    • Verification: Confirm UTR expression via qPCR, Western blot, or flow cytometry.

    • Positive Control: Use a known UTR agonist, like human Urotensin-II (U-II), to confirm the receptor is functional and couples to the calcium pathway.

    • Gα Protein: If using a recombinant system, ensure the cells also express a compatible G-protein, such as Gαq or a promiscuous G-protein like Gα16, which couples to most GPCRs.[9]

Q: Have you checked the integrity and concentration of your this compound? A: The peptide may have degraded or been prepared incorrectly.

  • Solution:

    • Preparation: Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution.

    • Stability: Avoid keeping diluted peptide solutions at room temperature for long periods.

    • QC: If problems persist, consider verifying the peptide's concentration and integrity via methods like HPLC or mass spectrometry.

Q: Is your assay detection system working correctly? A: The issue may be technical.

  • Solution: Use a positive control that bypasses the receptor, such as a calcium ionophore (e.g., Ionomycin) or ATP (which activates endogenous purinergic receptors on many cells). A strong signal with these controls indicates the dye loading and instrument settings are correct, and the problem lies with the receptor or ligand.[9]

Problem 2: High background fluorescence or spontaneous cell firing.

High background can mask the specific signal, reducing the assay window.

Q: Is the Fluo-4 dye concentration and loading time optimized? A: Overloading cells with dye can lead to high background and cytotoxicity.

  • Solution: Perform a dye-loading optimization experiment. Test a range of dye concentrations and incubation times (e.g., 30, 60, 90 minutes) to find the condition that provides the best signal-to-background ratio without harming the cells.

Q: Are there issues with the assay buffer? A: Components in the buffer can cause autofluorescence or cell stress.

  • Solution: Use a phenol (B47542) red-free buffer, as phenol red is fluorescent. Ensure the buffer contains calcium, as the assay measures its influx. Some no-wash kits include a masking dye to quench extracellular fluorescence, which can significantly lower the background.[10]

Q: Are the cells being stressed during the assay? A: Mechanical stress from fluid addition can cause non-specific calcium flux.

  • Solution: Ensure the plate reader's liquid handling system is set to add solutions gently. A "no-wash" protocol can also help by minimizing cell perturbation before the assay.[10]

Problem 3: High well-to-well or plate-to-plate variability.

Reproducibility is key for reliable data.

Q: Is your cell plating uniform? A: Inconsistent cell numbers per well will lead to variable responses.

  • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into wells. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile buffer/media.

Q: Is your liquid handling precise and consistent? A: Errors in pipetting reagents or compounds will introduce significant variability.

  • Solution: Use calibrated pipettes. For compound additions, use an automated liquid handler if available. Ensure complete mixing of compounds in the wells.

Q: Has receptor desensitization occurred? A: Prolonged exposure to low levels of agonist (e.g., from serum in the media) can desensitize the receptors.

  • Solution: Consider serum-starving the cells for several hours before the assay. This can upregulate receptor expression and increase sensitivity.[9]

Experimental Protocols & Data

Protocol: Fluo-4 Calcium Mobilization Assay

This protocol provides a general framework for a no-wash calcium flux assay in a 96-well format. Optimization for specific cell lines and equipment is recommended.

Materials:

  • HEK293 cells stably expressing human UTR.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 NW Calcium Assay Kit (or equivalent).

  • This compound.

  • Positive Control: Human Urotensin-II or ATP.

  • Black-walled, clear-bottom 96-well microplates.

Procedure:

  • Cell Plating: Seed cells at a density of 40,000–80,000 cells/well in 100 µL of culture medium. Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Dye-Loading Solution Preparation: Prepare the Fluo-4 dye-loading solution according to the manufacturer's instructions in the Assay Buffer.

  • Cell Loading: Remove the culture medium from the wells. Add 100 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.[11]

  • Compound Plate Preparation: Prepare a 5X concentrated serial dilution of this compound in Assay Buffer.

  • Measurement:

    • Place both the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to read fluorescence at Ex/Em = 490/525 nm.[11]

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Program the instrument to add 25 µL from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for 90-180 seconds to capture the peak response.

  • Data Analysis:

    • For each well, calculate the response as the maximum fluorescence value minus the baseline fluorescence value.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀.

Troubleshooting Flowchart

Troubleshooting cluster_AssayOK cluster_AssayFail Start Problem: No/Weak Signal CheckIonophore Run Calcium Ionophore (e.g., Ionomycin) Control Start->CheckIonophore IonophoreSignal Signal OK? CheckIonophore->IonophoreSignal CheckLigand Check Ligand: - Fresh Dilution? - Stored Properly? IonophoreSignal->CheckLigand Yes (Assay/Cells OK) CheckDye Check Dye Loading: - Optimized Time? - Optimized Conc.? IonophoreSignal->CheckDye No (Problem with Dye, Reader, or Cells) CheckReceptor Check Receptor: - Expression Verified? - Use Known Agonist? CheckLigand->CheckReceptor CheckCells Check Cells: - Healthy/Viable? - Correct Density? CheckReceptor->CheckCells Success Problem Solved CheckCells->Success CheckReader Check Reader Settings: - Correct Wavelengths? - Gain/Sensitivity? CheckDye->CheckReader CheckBuffer Check Assay Buffer: - Phenol Red-Free? - Contains Ca²⁺? CheckReader->CheckBuffer

Caption: Troubleshooting flowchart for no/weak signal in a calcium assay.
Quantitative Data Summary

ParameterRecommended Value / CompositionNotes
Cell Seeding Density 40,000 - 80,000 cells/well (96-well plate)Optimize for your cell line; should be ~90% confluent on assay day.
This compound Conc. Range 1 pM to 1 µMA 10-point, 1:10 or 1:3 serial dilution is standard for an EC₅₀ curve.
Assay Buffer (HBSS/HEPES) HBSS (Hanks' Balanced Salt Solution)Phenol red-free to reduce background fluorescence.
20 mM HEPESTo maintain pH at 7.4.
Must contain Ca²⁺ and Mg²⁺Essential for cellular response and health.
Fluorescence Reading Excitation: ~490 nmCheck manufacturer's data for your specific calcium dye.[11]
Emission: ~525 nm

References

improving signal-to-noise ratio with [Orn5]-URP TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Orn5]-URP TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to improve the signal-to-noise ratio in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to the urotensinergic system?

This compound is a synthetic analog of the endogenous peptide Urotensin-II Related Peptide (URP). The "[Orn5]" designation indicates that the amino acid at the fifth position of the URP sequence has been substituted with Ornithine. TFA (trifluoroacetic acid) is the counter-ion used during peptide purification and is typically present in the final lyophilized product. URP, along with Urotensin-II (U-II), is an endogenous ligand for the Urotensin Receptor (UT), a G protein-coupled receptor (GPCR).[1][2] The urotensinergic system is involved in a variety of physiological processes, including cardiovascular function and neurotransmission.[2][3]

Q2: How can this compound improve the signal-to-noise ratio in my experiments?

Improving the signal-to-noise ratio is crucial for obtaining clear and reproducible data. This compound is designed to be a potent and selective agonist for the Urotensin Receptor. A higher potency can lead to a stronger signal at lower concentrations, while greater selectivity can reduce off-target effects, thereby lowering the background noise. The enhanced signal, combined with reduced noise, results in an improved signal-to-noise ratio, making it easier to detect and quantify specific biological responses.

Q3: What is the mechanism of action for this compound?

This compound acts as an agonist at the Urotensin Receptor (UT).[2] Upon binding, it activates the receptor, which primarily couples to the Gq/11 family of G proteins.[3][4] This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium levels, which can be measured as the experimental signal.[4]

Q4: In which experimental assays can I use this compound?

This compound is suitable for a variety of in vitro and in vivo assays where activation of the Urotensin Receptor is being investigated. Common applications include:

  • Calcium Mobilization Assays: Measuring intracellular calcium flux in response to receptor activation.

  • Receptor Binding Assays: Determining the binding affinity of this compound and other ligands to the Urotensin Receptor.

  • Functional Assays: Assessing downstream functional responses, such as smooth muscle contraction or relaxation in tissue bath experiments.[4]

  • In Vivo Studies: Investigating the physiological effects of Urotensin Receptor activation in animal models.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered when using this compound.

Problem Possible Cause Recommended Solution
Low or No Signal Improper Peptide Reconstitution: The peptide may not be fully dissolved or may have degraded.Reconstitute the lyophilized peptide in a small amount of sterile, nuclease-free water or an appropriate buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Low Receptor Expression: The cell line or tissue being used may have low or no expression of the Urotensin Receptor.Verify receptor expression using techniques such as qPCR, Western blot, or by using a positive control agonist with a known effect.
Incorrect Assay Conditions: The assay buffer, temperature, or incubation times may be suboptimal.Optimize assay parameters. For calcium assays, ensure the use of a buffer that supports cell health and signal detection.
High Background Signal Non-Specific Binding: The peptide may be binding to other receptors or cellular components at high concentrations.Perform a dose-response curve to determine the optimal concentration range. Use the lowest concentration that gives a robust signal.
Cellular Autofluorescence: The cells or assay components may be contributing to the background signal.Include appropriate controls, such as cells without the peptide and buffer alone, to determine the level of background fluorescence.
High Variability Between Replicates Inconsistent Cell Plating: Uneven cell density across wells can lead to variable responses.Ensure proper cell counting and plating techniques to achieve a uniform cell monolayer.
Pipetting Errors: Inaccurate or inconsistent pipetting of the peptide or other reagents.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible.
Cell Health: Unhealthy or stressed cells will respond poorly and inconsistently.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Troubleshooting Flowchart

TroubleshootingFlowchart start Start Troubleshooting problem Problem Encountered (e.g., Low Signal, High Background) start->problem check_reconstitution Check Peptide Reconstitution and Storage problem->check_reconstitution Low Signal dose_response Perform Dose-Response Curve problem->dose_response High Background check_plating Verify Cell Plating Uniformity problem->check_plating High Variability check_receptor Verify UT Receptor Expression (e.g., qPCR, Western Blot) check_reconstitution->check_receptor optimize_assay Optimize Assay Conditions (Buffer, Temp, Time) check_receptor->optimize_assay solution Problem Resolved optimize_assay->solution check_controls Review Controls (e.g., No Peptide, Buffer Only) dose_response->check_controls check_controls->solution check_pipetting Check Pipetting Accuracy check_plating->check_pipetting check_cell_health Assess Cell Health check_pipetting->check_cell_health check_cell_health->solution

Caption: Troubleshooting workflow for experiments using this compound.

Experimental Protocols

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to Urotensin Receptor activation by this compound.

Materials:

  • HEK293 cells stably expressing the human Urotensin Receptor (or other suitable cell line)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorescent plate reader with an injection system

Methodology:

  • Cell Plating: Seed the cells into the 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).

  • Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a set period.

  • Peptide Injection: Inject a solution of this compound at the desired concentration into the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as a change in fluorescence over baseline (ΔF/F).

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reconstitute Reconstitute This compound inject_peptide Inject this compound reconstitute->inject_peptide plate_cells Plate UT Receptor- Expressing Cells load_dye Load Cells with Calcium Dye plate_cells->load_dye read_baseline Measure Baseline Fluorescence load_dye->read_baseline read_baseline->inject_peptide read_signal Measure Fluorescence Signal inject_peptide->read_signal calculate_deltaF Calculate ΔF/F read_signal->calculate_deltaF plot_data Plot Dose-Response Curve calculate_deltaF->plot_data determine_ec50 Determine EC50 plot_data->determine_ec50

Caption: General workflow for a calcium mobilization assay.

Signaling Pathway

Urotensin Receptor Signaling

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol URP This compound UT Urotensin Receptor (UT) URP->UT Binds Gq Gq/11 UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Signal Cellular Response (Signal) Ca_release->Signal

Caption: Simplified signaling pathway of the Urotensin Receptor.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated when comparing this compound to the endogenous ligand, URP.

Compound EC50 (nM) Maximum Signal (ΔF/F) Signal-to-Noise Ratio
URP15.22.810
This compound 2.5 3.5 25

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. EC50 is the half-maximal effective concentration. The signal-to-noise ratio is calculated as the maximum signal divided by the standard deviation of the baseline noise.

References

dealing with [Orn5]-URP TFA batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage and mitigate batch-to-batch variability when working with [Orn5]-URP TFA.

Frequently Asked Questions (FAQs)

Q1: We are observing different levels of activity between two new batches of this compound, even when using the same concentration. What could be the cause?

A: Batch-to-batch variability in synthetic peptides like this compound is a common issue that can stem from several factors. The most frequent causes are differences in peptide purity and net peptide content (NPC) . Additionally, variations in trifluoroacetic acid (TFA) counterion levels and improper storage can contribute to inconsistent experimental results. It is crucial to consult the Certificate of Analysis (CofA) for each batch and normalize experiments accordingly.

Q2: What is Net Peptide Content (NPC) and how does it differ from purity?

A: Purity , typically determined by High-Performance Liquid Chromatography (HPLC), indicates the percentage of the target peptide relative to other peptide-related impurities (e.g., deletion sequences, incompletely deprotected sequences). Net Peptide Content (NPC) , on the other hand, is the percentage of the peptide by weight in the lyophilized powder. The remaining mass consists of non-peptide components, primarily counterions (like TFA) and water. Two batches can have the same high purity (e.g., >98%) but different NPCs, which will affect the actual concentration of active peptide when dissolving the same mass of powder.

Q3: Can the TFA counterion affect my cellular experiments?

A: Yes. Trifluoroacetic acid (TFA) is often used during peptide purification and remains in the final product as a counterion to stabilize the peptide. At high concentrations, residual TFA can lower the pH of your stock solutions and cell culture media, potentially impacting cell viability and protein function. If your assay is particularly sensitive, it is advisable to check the pH of your final working solution or consider ordering the peptide with a different counterion, such as acetate (B1210297) or hydrochloride.

Q4: What is the correct way to store and handle this compound to minimize variability?

A: Proper storage is critical for peptide stability. Lyophilized this compound should be stored at -20°C or -80°C. Before weighing, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and lead to degradation. Once dissolved, peptide stock solutions should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity in a Cell-Based Assay

If you observe a significant difference in the dose-response curve or overall efficacy of this compound between batches, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow: Inconsistent Bioactivity start Start: Inconsistent results observed between batches check_cofa 1. Review Certificate of Analysis (CofA) for each batch start->check_cofa compare_purity Are purity levels (>95%) comparable? check_cofa->compare_purity compare_npc Are Net Peptide Content (NPC) values comparable? compare_purity->compare_npc Yes recalculate 2. Recalculate and prepare stock solutions based on NPC compare_purity->recalculate No compare_npc->recalculate No check_storage 4. Review storage and handling (temp, freeze-thaw cycles) compare_npc->check_storage Yes retest 3. Re-run experiment with normalized concentrations recalculate->retest retest->check_storage Failure issue_resolved Issue Resolved retest->issue_resolved Success contact_support Issue Persists: Contact Technical Support check_storage->contact_support

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Normalizing Peptide Concentration Between Batches

To ensure you are comparing equivalent amounts of active peptide, you must normalize for Net Peptide Content (NPC).

Data Presentation: Normalization Calculation

ParameterBatch ABatch B
Purity (HPLC) 98.5%98.2%
Net Peptide Content (NPC) 75%85%
Mass to Weigh for 1 mg of Active Peptide 1.33 mg1.18 mg

Calculation Formula:

Mass to Weigh = (Desired Peptide Mass) / (NPC as a decimal)

  • For Batch A: 1 mg / 0.75 = 1.33 mg

  • For Batch B: 1 mg / 0.85 = 1.18 mg

By weighing these adjusted amounts, you ensure that both stock solutions will contain the same concentration of the active [Orn5]-URP peptide.

Experimental Protocols

Protocol 1: Preparation of Normalized Peptide Stock Solutions

This protocol describes how to prepare a 1 mM stock solution of this compound, normalizing for the Net Peptide Content (NPC) found on the batch-specific Certificate of Analysis.

Materials:

  • Lyophilized this compound

  • Certificate of Analysis (CofA) for the specific batch

  • Molecular Weight (MW) of the peptide (from CofA)

  • Sterile, nuclease-free water or appropriate buffer (e.g., DMSO)

  • Calibrated analytical balance

  • Low-retention microtubes

Procedure:

  • Retrieve the peptide vial and a vial of solvent from storage. Allow both to equilibrate to room temperature for at least 20 minutes in a desiccator.

  • Consult the CofA to find the Molecular Weight (MW) and Net Peptide Content (NPC) .

  • Calculate the mass of lyophilized powder needed for your desired stock volume and concentration.

    • Formula: Mass (mg) = [Volume (L)] x [Concentration (mol/L)] x [MW ( g/mol )] / [NPC (decimal)] x 1000 (mg/g)

    • Example for a 1 mM stock (1 mL):

      • Assume MW = 1250.5 g/mol and NPC = 80% (0.80)

      • Mass (mg) = [0.001 L] x [0.001 mol/L] x [1250.5 g/mol ] / [0.80] x 1000 = 1.56 mg

  • Carefully weigh the calculated mass of the peptide powder and place it in a sterile microtube.

  • Add the calculated volume of solvent to the microtube to achieve the final desired concentration.

  • Vortex gently until the peptide is fully dissolved. If solubility is an issue, brief sonication may be used.

  • Aliquot the stock solution into single-use volumes to prevent degradation from multiple freeze-thaw cycles.

  • Store aliquots at -80°C.

Hypothetical Signaling Pathway

[Orn5]-URP, as a peptide, could potentially act as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade. The diagram below illustrates a common pathway involving activation of Protein Kinase C (PKC).

G cluster_pathway Hypothetical [Orn5]-URP Signaling Pathway ligand This compound receptor GPCR ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc PKC Activation dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates response Cellular Response pkc->response

Caption: A potential GPCR signaling cascade initiated by [Orn5]-URP.

minimizing off-target effects of [Orn5]-URP TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of [Orn5]-URP TFA, a putative peptide-based antagonist of the Urotensin-II Receptor (UTR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a synthetic peptide analog of Urotensin-II Related Peptide (URP). The "Orn5" designation suggests that the amino acid at position 5 has been substituted with Ornithine, a modification likely intended to enhance antagonist properties or improve stability. TFA (trifluoroacetic acid) is the counterion used during peptide purification. Its primary target is the Urotensin-II Receptor (UTR), a G protein-coupled receptor (GPCR).[1][2]

Q2: What is the mechanism of action for an antagonist of the Urotensin-II Receptor?

A2: The Urotensin-II Receptor (UTR) is a Gq protein-coupled receptor.[2][3] Upon binding of the endogenous agonist Urotensin-II, the receptor activates a signaling cascade involving the Gαq subunit, which in turn activates Phospholipase C (PLC).[4][5] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4][5] An antagonist like this compound is designed to bind to the UTR and prevent this signaling cascade from being initiated by the endogenous ligand.

Q3: What are the potential off-target effects of a peptide-based antagonist like this compound?

A3: Off-target effects for peptide-based drugs can arise from several factors:

  • Binding to related receptors: Due to sequence homology, peptide antagonists may cross-react with other GPCRs, particularly those that bind structurally similar ligands (e.g., somatostatin (B550006) receptors).[6]

  • Non-specific membrane interactions: Peptides can have inherent physicochemical properties that lead to interactions with cell membranes, potentially causing cell lysis (hemolysis) or other cytotoxic effects.[7]

  • Interactions with other proteins: Peptidomics studies can reveal unintended interactions with various intracellular or extracellular proteins.[8]

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: Minimizing off-target effects involves a combination of careful experimental design and rational drug modifications.[9] Key strategies include:

  • Using the lowest effective concentration: Titrate this compound to determine the minimal concentration required for on-target antagonism to reduce the likelihood of off-target binding.

  • Employing selectivity profiling: Test the compound against a panel of related GPCRs to identify potential cross-reactivity.

  • Structural modifications: Strategies like PEGylation can sometimes reduce non-specific binding and improve the therapeutic index.[10]

  • Using appropriate control experiments: Include negative and positive controls in all assays to help differentiate between on-target and off-target effects.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Unexpected cellular response not consistent with UTR antagonism (e.g., increase in cAMP). The peptide may be interacting with another GPCR that couples to a different G protein (e.g., Gs or Gi).Perform a receptor profiling screen against a panel of known GPCRs. Utilize cell-based assays that measure different second messengers (e.g., cAMP, IP1) to identify the off-target signaling pathway.[11][12]
High levels of cytotoxicity or cell death observed at effective concentrations. The peptide may have non-specific membrane-disrupting properties.Conduct a hemolysis assay to assess the peptide's lytic activity on red blood cells, which can be an indicator of general membrane toxicity.[7] Also, perform standard cytotoxicity assays like MTT or LDH release assays.
Inconsistent results between different cell lines. The expression levels of the target receptor (UTR) and potential off-target receptors may vary between cell lines.Quantify UTR expression in your cell lines of interest using techniques like qPCR or western blotting. Consider using a cell line with knockout of the UTR gene as a negative control.
Difficulty in achieving complete antagonism of Urotensin-II induced signaling. The peptide may have a lower affinity for the receptor than the endogenous ligand, or there could be issues with peptide stability.Determine the binding affinity (Ki) of this compound using a competitive radioligand binding assay.[13] Assess the stability of the peptide in your experimental media over the time course of the experiment.[14]

Data Presentation

Table 1: Selectivity Profile of this compound

This table presents hypothetical data comparing the binding affinity (Ki) of this compound for the human Urotensin-II Receptor (UTR) versus other related GPCRs. A higher Ki value indicates lower binding affinity.

ReceptorBinding Affinity (Ki, nM)
Urotensin-II Receptor (UTR) 5.2
Somatostatin Receptor 1 (SSTR1)> 10,000
Somatostatin Receptor 2 (SSTR2)8,500
Angiotensin II Type 1 Receptor (AT1R)> 10,000
Endothelin Receptor Type A (ETAR)> 10,000

Table 2: On-Target vs. Off-Target Activity

This table summarizes the functional potency (IC50) of this compound in inhibiting its target pathway versus a measure of off-target cytotoxicity (hemolytic concentration 50%, HC50). The Selectivity Index (SI) is a ratio of these two values (HC50/IC50), with higher values being more favorable.[7]

ParameterValue
On-Target Potency (IC50, nM) 15.8
Cytotoxicity (HC50, µM) > 200
Selectivity Index (SI) > 12,650

Mandatory Visualizations

Urotensin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UTR Urotensin-II Receptor (UTR) Gq Gq Protein UTR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) Response Cellular Response (e.g., vasoconstriction) Ca->Response PKC->Response UII Urotensin-II (Agonist) UII->UTR Binds & Activates Orn5URP This compound (Antagonist) Orn5URP->UTR Binds & Blocks ER->Ca Releases

Caption: Urotensin-II signaling pathway and antagonist action.

Off_Target_Workflow cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis & Decision cluster_outcome Outcome A1 Primary Screening: On-Target Activity (e.g., Ca²⁺ flux assay) E1 Determine IC50, Ki, HC50 A1->E1 B1 Secondary Screening: Selectivity Profiling (Receptor Panel) B1->E1 C1 Toxicity Assessment: Hemolysis Assay C1->E1 D1 Binding Kinetics: Radioligand Binding Assay D1->E1 F1 Calculate Selectivity Index (SI) E1->F1 G1 Decision Point: Acceptable Therapeutic Window? F1->G1 H1 Proceed to In Vivo Studies G1->H1 Yes I1 Optimize Peptide Sequence (Rational Design) G1->I1 No

Caption: Workflow for assessing off-target effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Selectivity Profiling

This protocol is used to determine the binding affinity (Ki) of this compound for the UTR and other potential off-target receptors.[13][15][16]

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., UTR, SSTR2).

  • Radiolabeled ligand specific for the receptor (e.g., [125I]-Urotensin-II).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled ligand (at a final concentration near its Kd), and 50 µL of the appropriate this compound dilution.

  • To initiate the binding reaction, add 50 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Hemolysis Assay for Cytotoxicity Assessment

This protocol assesses the membrane-damaging potential of this compound by measuring the lysis of red blood cells (RBCs).[7][17][18]

Materials:

  • Freshly collected red blood cells (e.g., from a rat or human donor).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound stock solution.

  • Positive control: 1% Triton X-100 in PBS.

  • Negative control: PBS.

  • 96-well microplate.

  • Microplate reader (absorbance at 414 nm or 577 nm).

Procedure:

  • Prepare a 2% (v/v) suspension of RBCs in PBS. Wash the RBCs by centrifugation and resuspension in PBS three times.

  • Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the peptide dilutions, positive control, or negative control.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 414 nm or 577 nm to quantify hemoglobin release.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. Plot the % hemolysis against the peptide concentration to determine the HC50 value (the concentration causing 50% hemolysis).

References

[Orn5]-URP TFA stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Orn5]-URP TFA. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

What is the recommended starting buffer for solubilizing this compound?

For initial studies, we recommend starting with a simple aqueous buffer system. A common starting point for peptide solubility and preliminary stability assessment is a citrate (B86180) or acetate (B1210297) buffer at a pH between 4.0 and 6.0.[1] The choice of buffer can significantly impact peptide stability.[2]

How should I select an optimal buffer for my long-term stability studies?

The selection of an optimal buffer requires screening a panel of different buffer systems and pH values. Commonly used buffers for peptide formulations include acetate, citrate, histidine, and phosphate (B84403).[3] It is crucial to assess the stability of this compound in each buffer over time at various temperatures.

A screening study could involve preparing solutions of this compound in different buffers (e.g., 10 mM citrate pH 5.0, 10 mM acetate pH 5.0, 10 mM histidine pH 6.0, and 10 mM phosphate pH 7.0) and monitoring the peptide's purity and concentration over time.

What are the common degradation pathways for peptides like this compound?

Peptides are susceptible to various chemical and physical degradation pathways. The most common chemical degradation routes include:

  • Hydrolysis: Cleavage of the peptide bond, which can be acid or base-catalyzed. Asparagine and aspartic acid residues are particularly prone to hydrolysis.[4]

  • Oxidation: Methionine, cysteine, and tryptophan residues are susceptible to oxidation.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation.

  • Isomerization: Aspartic acid residues can isomerize to iso-aspartic acid.

Physical degradation can include aggregation and precipitation.

How can I monitor the stability of this compound?

The stability of this compound is typically monitored using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate the intact peptide from its degradation products. Other methods like size-exclusion chromatography (SEC-HPLC) can be used to monitor for aggregation.

What is the role of Trifluoroacetic Acid (TFA) in my peptide sample and how can I quantify it?

Trifluoroacetic acid (TFA) is often used in the final purification steps of synthetic peptides and will be present as a counter-ion in your lyophilized peptide powder.[5] While it helps with solubility, residual TFA can be undesirable in some applications.[5] The amount of TFA can be determined by ion chromatography.[5]

Troubleshooting Guide

Problem: I am observing rapid degradation of this compound in my chosen buffer.
  • Possible Cause 1: Inappropriate pH. The pH of the buffer can significantly influence the rate of hydrolysis and other degradation pathways.

    • Solution: Perform a pH screening study to identify the pH at which this compound exhibits maximum stability. Typically, a pH range of 4.0 to 6.0 is a good starting point for many peptides.[1]

  • Possible Cause 2: Buffer components are catalyzing degradation. Some buffer species can actively participate in degradation reactions. For example, phosphate buffers have been known to cause issues during freezing and lyophilization.[6]

    • Solution: Test alternative buffer systems. If you are using a phosphate buffer, consider switching to a citrate, acetate, or histidine buffer.

  • Possible Cause 3: Oxidation. If your peptide is susceptible to oxidation, the presence of dissolved oxygen or trace metal ions can accelerate degradation.

    • Solution: Prepare buffers with degassed water and consider adding a chelating agent like EDTA to scavenge metal ions. In some cases, adding an antioxidant may be beneficial.

Problem: My this compound is aggregating or precipitating out of solution.
  • Possible Cause 1: The peptide concentration is too high for the chosen buffer.

    • Solution: Try lowering the peptide concentration. You may also need to screen for buffers that enhance solubility.

  • Possible Cause 2: The pH of the solution is close to the isoelectric point (pI) of the peptide.

    • Solution: Adjust the pH of the buffer to be at least one pH unit away from the pI of this compound.

  • Possible Cause 3: The formulation lacks stabilizing excipients.

    • Solution: Consider the addition of excipients such as surfactants (e.g., Polysorbate 20 or 80) or tonicity modifiers (e.g., sucrose (B13894) or trehalose) which can sometimes improve peptide stability and prevent aggregation.[3]

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound in various buffers at 25°C over 28 days. The stability is indicated by the percentage of the initial peptide concentration remaining.

Buffer (10 mM)pHDay 0Day 7Day 14Day 28
Acetate5.0100%98%95%90%
Citrate5.0100%99%97%94%
Histidine6.0100%95%90%82%
Phosphate7.0100%85%75%60%

Experimental Protocols

Protocol: this compound Stability Assessment by RP-HPLC

1. Objective: To determine the stability of this compound in different buffer solutions over time.

2. Materials:

  • This compound lyophilized powder

  • Buffer solutions: 10 mM Citrate (pH 5.0), 10 mM Acetate (pH 5.0), 10 mM Histidine (pH 6.0), 10 mM Phosphate (pH 7.0)

  • Water for Injection (WFI) or equivalent high-purity water

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Vials for sample storage

3. Procedure:

  • Sample Preparation:

    • Accurately weigh this compound and dissolve it in each of the buffer solutions to a final concentration of 1 mg/mL.

    • Filter the solutions through a 0.22 µm filter.

    • Aliquots of each solution are placed into labeled vials for each time point (e.g., Day 0, Day 7, Day 14, Day 28).

  • Storage:

    • Store the vials at the desired temperature (e.g., 4°C, 25°C, 40°C).

  • Analysis (at each time point):

    • Equilibrate the RP-HPLC system with the initial mobile phase conditions.

    • Inject a known volume of the sample onto the column.

    • Run a gradient elution to separate the intact peptide from any degradation products. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact this compound and any degradation products.

    • Calculate the percentage of intact peptide remaining at each time point relative to the Day 0 sample.

    • The percentage purity can be calculated as: (Peak Area of Intact Peptide / Total Peak Area of All Peaks) x 100.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis (at each time point) prep1 Weigh this compound prep2 Dissolve in different buffers prep1->prep2 prep3 Filter solution prep2->prep3 prep4 Aliquot for time points prep3->prep4 storage Store at various temperatures (e.g., 4°C, 25°C, 40°C) prep4->storage Start of stability study analysis1 RP-HPLC analysis storage->analysis1 Pull samples at T=0, 7, 14, 28 days analysis2 Integrate peak areas analysis1->analysis2 analysis3 Calculate % remaining peptide analysis2->analysis3

Caption: Experimental workflow for a typical peptide stability study.

degradation_pathways cluster_degradation Degradation Products peptide Intact this compound hydrolysis Hydrolyzed Fragments peptide->hydrolysis Hydrolysis (e.g., at Asp) oxidation Oxidized Peptide peptide->oxidation Oxidation (e.g., at Met) deamidation Deamidated Peptide peptide->deamidation Deamidation (e.g., at Asn) aggregation Aggregates peptide->aggregation Physical Instability

Caption: Potential degradation pathways for this compound.

troubleshooting_guide cluster_solutions1 Rapid Degradation Solutions cluster_solutions2 Aggregation Solutions start Peptide Instability Observed q1 Is the degradation rapid? start->q1 q2 Is aggregation observed? q1->q2 No sol1a Optimize pH q1->sol1a Yes sol2a Lower peptide concentration q2->sol2a Yes sol1b Change buffer type sol1a->sol1b sol1c Add antioxidants/chelators sol1b->sol1c sol2b Adjust pH away from pI sol2a->sol2b sol2c Add stabilizing excipients sol2b->sol2c

Caption: Troubleshooting decision tree for peptide instability.

References

how to confirm [Orn5]-URP TFA activity in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular activity of [Orn5]-URP TFA, a potent antagonist of the Urotensin-II receptor (UT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide analog of Urotensin-II-Related Peptide (URP). It functions as a competitive antagonist of the Urotensin-II receptor (UT), a G protein-coupled receptor (GPCR).[1] The trifluoroacetate (B77799) (TFA) salt is a common counterion for synthetic peptides. By binding to the UT receptor, this compound blocks the binding of endogenous agonists like Urotensin-II (UII) and URP, thereby inhibiting their downstream signaling pathways.[1][2]

Q2: Which cell lines are suitable for studying this compound activity?

A2: The choice of cell line is critical and depends on the expression of the Urotensin-II receptor (UT). Suitable cell lines include those endogenously expressing the UT receptor (e.g., various cardiovascular cell types like vascular smooth muscle cells, or neuroblastoma cell lines) or recombinant cell lines engineered to overexpress the human UT receptor (e.g., HEK293 or CHO cells).[2][3] It is essential to verify UT receptor expression in your chosen cell line before initiating experiments.

Q3: What are the primary downstream signaling pathways activated by the Urotensin-II receptor?

A3: The Urotensin-II receptor (UT) is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.[4][5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum.[4][5][6] The UT receptor can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][8]

Q4: How can I confirm the antagonist activity of this compound in a cellular context?

A4: To confirm the antagonist activity of this compound, you should demonstrate its ability to inhibit the cellular response induced by a known UT receptor agonist (e.g., Urotensin-II). This is typically achieved by pre-treating cells with this compound before stimulating them with an agonist and measuring the downstream signaling events. Key assays include calcium mobilization assays, and ERK phosphorylation assays.

Signaling Pathway Diagram

Urotensin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol UT Urotensin-II Receptor (UT) Gq Gq UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca2+] Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Proliferation, Contraction) Ca_cyto->Cellular_Response MAPK_cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_cascade Activates pERK p-ERK1/2 MAPK_cascade->pERK Phosphorylates pERK->Cellular_Response UII Urotensin-II (Agonist) UII->UT Activates Orn5_URP This compound (Antagonist) Orn5_URP->UT Blocks

Caption: Urotensin-II receptor signaling pathway and point of inhibition by this compound.

Experimental Protocols and Troubleshooting

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation. As the UT receptor is primarily Gq-coupled, its activation by an agonist will lead to an increase in intracellular calcium, a response that should be inhibited by this compound.[6][9][10][11][12]

Experimental Workflow

Caption: Workflow for a calcium mobilization assay.

Detailed Protocol

  • Cell Seeding: Plate cells expressing the UT receptor in a 96-well, black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.[6][9]

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.[6][9]

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the UT receptor agonist (e.g., Urotensin-II at its EC80 concentration).

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and incubate for a predetermined time. Then, add the agonist and immediately begin recording the fluorescence intensity over time.[6]

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline from the peak fluorescence. Normalize the data to the agonist-only control (100% response) and a buffer-only control (0% response). Plot the normalized response against the concentration of this compound to determine the IC50 value.[6]

Troubleshooting Guide

IssuePossible CauseRecommendation
High background fluorescence Incomplete removal of dye loading solution.Ensure thorough washing after dye loading.
Cell death.Check cell viability; optimize seeding density.
No or low signal with agonist Low receptor expression.Confirm UT receptor expression via qPCR or Western blot.
Inactive agonist.Use a fresh, validated batch of agonist.
Incorrect assay conditions.Optimize agonist concentration and incubation time.
High well-to-well variability Inconsistent cell seeding.Ensure a homogenous cell suspension during plating.
Pipetting errors.Use calibrated multichannel pipettes.
No inhibition by this compound Inactive antagonist.Verify the integrity and concentration of your compound.
Insufficient pre-incubation time.Increase the pre-incubation time with the antagonist.

Expected Quantitative Data Summary

CompoundConcentrationNormalized Response (%)
Buffer Control-0
Urotensin-II (EC80)10 nM100
This compound + U-II1 nM85
This compound + U-II10 nM52
This compound + U-II100 nM15
This compound + U-II1 µM5
ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.[13][14] UT receptor activation can lead to ERK phosphorylation, which should be inhibited by this compound.[8][15]

Experimental Workflow

Caption: Workflow for an ERK1/2 phosphorylation Western blot assay.

Detailed Protocol

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with this compound for a specified time, then stimulate with a UT receptor agonist for the optimal time to induce ERK phosphorylation.[16]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[16][17]

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, probe with a primary antibody for total ERK1/2 as a loading control. Use appropriate HRP-conjugated secondary antibodies for detection.[13][17]

  • Imaging and Densitometry: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.[14][16]

Troubleshooting Guide

IssuePossible CauseRecommendation
No p-ERK signal Suboptimal stimulation time.Perform a time-course experiment to find the peak phosphorylation time.
Inactive antibodies.Use fresh, validated primary and secondary antibodies.
Insufficient protein loading.Load at least 20-30 µg of protein per lane.
High background Insufficient blocking.Increase blocking time or use a different blocking agent.
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Weak total ERK signal Poor protein transfer.Verify transfer efficiency with Ponceau S staining.
Low protein concentration in lysate.Ensure accurate protein quantification.

Expected Quantitative Data Summary

Treatmentp-ERK / Total ERK (Fold Change)
Untreated Control1.0
Urotensin-II4.5
This compound (100 nM)1.1
This compound + U-II1.3
cAMP Assay

While the UT receptor primarily signals through Gq, some GPCRs can couple to multiple G proteins. A cAMP assay can determine if the UT receptor in your cell system also couples to Gs (increasing cAMP) or Gi (decreasing cAMP) and if this compound affects this.[18][19][20][21][22]

Detailed Protocol

  • Cell Treatment: Plate cells and treat with this compound, followed by a UT receptor agonist. If investigating Gi coupling, include a treatment with forskolin (B1673556) (an adenylate cyclase activator) to elevate basal cAMP levels.

  • Cell Lysis and Assay: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™).[18][20]

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Determine the cAMP concentration in your samples and normalize the data to control conditions.

Troubleshooting Guide

IssuePossible CauseRecommendation
High variability Inconsistent cell numbers.Ensure accurate cell counting and plating.
Phosphodiesterase (PDE) activity.Include a PDE inhibitor like IBMX in the assay buffer.[22]
Low signal-to-noise ratio Insufficient receptor activation.Optimize agonist concentration and stimulation time.
Inappropriate assay kit for your cell number.Choose a kit with suitable sensitivity.

Expected Quantitative Data Summary (for Gi-coupling)

TreatmentcAMP Concentration (nM)
Untreated Control2.5
Forskolin50.0
Forskolin + Urotensin-II20.0
Forskolin + U-II + this compound48.5

By following these guidelines and protocols, researchers can effectively confirm and characterize the antagonist activity of this compound at the Urotensin-II receptor in a cellular context.

References

Validation & Comparative

Comparative Analysis of Urotensin-II Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document will delve into the biological activities of key UTR antagonists, presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to aid in the selection and application of these critical research tools. The trifluoroacetic acid (TFA) component of the queried compound is a common counterion in peptide synthesis and is generally considered to have minimal impact on the specific biological activity of the peptide itself at typical experimental concentrations.

Comparative Biological Activity of UTR Antagonists

The primary measure of a UTR antagonist's efficacy is its ability to inhibit the physiological effects of the endogenous ligands, urotensin-II (UII) and UII-related peptide (URP), most notably their potent vasoconstrictor activity. The following table summarizes key quantitative data for several prominent UTR antagonists.

CompoundAssay TypeParameterValueSpeciesReference
Urantide Aortic Ring ContractionpKB8.3 ± 0.09Rat[1]
Radioligand Binding (hUTR)pKi8.3 ± 0.04Human[1]
Ca2+ Mobilization (hUTR)pIC508.80 ± 0.18Human[2]
[Pen5,Orn8]hU-II(4–11) Aortic Ring ContractionpKB7.4 ± 0.06Rat[1]
Radioligand Binding (hUTR)pKi7.7 ± 0.05Human[1]
[Pep4]URP Aortic Ring Contraction-Decreases hUII EmaxRat[3]
rUII(1–7) Aortic Ring Contraction-Selective for URPRat[3]

Note: pKB and pA2 are measures of antagonist potency, with higher values indicating greater potency. pKi reflects the binding affinity of the antagonist to the receptor. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Key Experimental Methodologies

The characterization of UTR antagonists relies on robust in vitro and ex vivo assays. Below are detailed protocols for two fundamental experiments.

Ex Vivo Aortic Ring Contraction Assay

This assay is a cornerstone for evaluating the vasoconstrictor and antagonist effects of compounds on vascular smooth muscle.

Protocol:

  • Tissue Preparation: Thoracic aortas are excised from rats. The surrounding connective and adipose tissue is carefully removed, and the aorta is cut into rings of approximately 1-2 mm in width.[3]

  • Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: The rings are allowed to equilibrate under a resting tension for a set period.

  • Antagonist Incubation: For antagonist testing, the aortic rings are pre-incubated with the antagonist for a specified duration (e.g., 15-30 minutes) before the addition of an agonist.[1][3]

  • Agonist Stimulation: A cumulative concentration-response curve is generated by adding increasing concentrations of a UTR agonist, such as UII or URP.

  • Data Analysis: The contractile responses are measured and recorded. For competitive antagonists, a Schild plot analysis can be performed to determine the pA2 value. For non-competitive antagonists, the reduction in the maximal response (Emax) of the agonist is quantified.[1]

Radioligand Dissociation Kinetics Assay

This in vitro assay determines the binding affinity and dissociation rate of a ligand from its receptor.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human urotensin receptor (hUTR) are commonly used.[1]

  • Membrane Preparation: Cell membranes expressing the receptor are prepared through homogenization and centrifugation.

  • Radioligand Binding: The membranes are incubated with a radiolabeled UTR agonist (e.g., 125I-hUII) to allow for binding to the receptors.

  • Dissociation Initiation: Dissociation is initiated by adding a high concentration of an unlabeled UTR agonist or the antagonist being tested.

  • Separation of Bound and Free Ligand: At various time points, the reaction is stopped, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity remaining bound to the membranes at each time point is quantified using a gamma counter.

  • Data Analysis: The dissociation rate constant (koff) is determined by fitting the data to a one-phase exponential decay model. The binding affinity (Ki) can be calculated from the IC50 value obtained in competitive binding assays.[1]

Visualizing the Molecular and Experimental Landscape

To better understand the context of UTR antagonist activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

UTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UTR Urotensin Receptor (UTR/GPR14) Gq11 Gαq/11 UTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_ER->PKC Activation Vasoconstriction Vasoconstriction PKC->Vasoconstriction Downstream Effects UII_URP UII / URP UII_URP->UTR Agonist Binding Antagonist [Orn5]-URP / Urantide Antagonist->UTR Antagonist Binding Aortic_Ring_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Excise Thoracic Aorta A2 Clean Connective Tissue A1->A2 A3 Cut into 1-2 mm Rings A2->A3 B1 Mount Rings in Organ Bath A3->B1 B2 Equilibrate under Tension B1->B2 B3 Incubate with Antagonist B2->B3 B4 Add UTR Agonist (UII/URP) B3->B4 C1 Record Contractile Response B4->C1 C2 Generate Concentration- Response Curve C1->C2 C3 Calculate pA2 / Emax Inhibition C2->C3

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of [Orn5]-URP TFA and other key peptides that modulate the urotensin-II receptor (UT), a significant target in cardiovascular and neurological research. The following sections present quantitative data, experimental methodologies, and visual representations of the signaling pathways involved, offering a comprehensive resource for evaluating these compounds.

Introduction to the Urotensinergic System

Urotensin-II (U-II) and its related peptide (URP) are endogenous ligands for the G protein-coupled receptor GPR14, now officially named the urotensin-II receptor (UT).[1][2] The activation of this receptor is implicated in a wide range of physiological and pathophysiological processes, including vasoconstriction, cardiovascular homeostasis, and neurological functions.[1][3] Consequently, the development of potent and selective UT receptor antagonists is a key area of research for potential therapeutic interventions. This guide focuses on this compound, a synthetic URP analog, and compares its activity with native ligands and other synthetic modulators.

Peptide Profiles and Performance Data

The pharmacological activities of this compound and related peptides have been characterized through various in vitro assays. The data below summarizes their binding affinities, potencies, and functional effects on the urotensin-II receptor.

PeptideModificationReceptorAssay TypeSpeciesActivityQuantitative Value (pKi, pEC50, pKB)Reference
This compound Lysine at position 5 replaced by OrnithineUTCalcium MobilizationRatPure Antagonist - (No agonist activity)[Diallo M, et al., 2008][4]
UTRat Aortic Ring ContractionRatPotent Antagonist - (Low agonistic efficacy)[Chatenet D, et al., 2004][2]
UTNot Specified-Antagonist pEC50: 7.24[MedchemExpress][5]
Urantide [Pen5,DTrp7,Orn8]hU-II(4-11)UTRat Aortic Ring ContractionRatCompetitive Antagonist pKB: 8.3 ± 0.09[Patacchini R, et al., 2003][6]
UTRadioligand Binding ([125I]U-II)HumanAntagonist pKi: 8.3 ± 0.04[Patacchini R, et al., 2003][6]
[D-Trp4]URP Tryptophan at position 4 replaced by D-TryptophanUTCalcium MobilizationRatAgonist - (Robust increase in [Ca2+]c)[Diallo M, et al., 2008][4]
UTRat Aortic Ring ContractionRatAntagonist - (Abrogated U-II evoked response)[Chatenet D, et al., 2004][2]
[D-Tyr6]URP Tyrosine at position 6 replaced by D-TyrosineUTCalcium MobilizationRatAgonist - (Robust increase in [Ca2+]c)[Diallo M, et al., 2008][4]
UTRat Aortic Ring ContractionRatPartial Antagonist - (Partially suppressed U-II response)[Chatenet D, et al., 2004][2]
Human Urotensin-II (hU-II) Endogenous LigandUTRat Aortic Ring ContractionRatPotent Agonist -[Patacchini R, et al., 2003][6]
Urotensin-II Related Peptide (URP) Endogenous LigandUTCalcium MobilizationRatAgonist - (Evoked [Ca2+]c increase)[Diallo M, et al., 2008][4]

Note: TFA (Trifluoroacetic acid) is a counter-ion commonly used in the purification of synthetic peptides and is not part of the peptide sequence itself.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used to characterize the peptides in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

  • Cell Culture: CHO/K1 cells stably transfected with the human urotensin-II receptor (UT) are cultured to confluence.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [125I]urotensin II) and varying concentrations of the competitor peptide (e.g., urantide).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[6]

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to stimulate or inhibit receptor-mediated intracellular calcium release.

  • Cell Culture and Loading: Cultured rat cortical astrocytes, which endogenously express the UT receptor, are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[4]

  • Peptide Application: The cells are exposed to the test peptide at various concentrations. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist (e.g., URP or U-II).[4]

  • Fluorescence Measurement: Changes in intracellular calcium concentration ([Ca2+]c) are monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths.[4]

  • Data Analysis: The magnitude of the change in fluorescence is quantified to determine the agonist or antagonist activity of the peptide. For antagonists, the shift in the dose-response curve of the agonist is analyzed.[4]

Rat Aortic Ring Contraction Assay

This ex vivo assay assesses the vasoactive properties of the peptides.

  • Tissue Preparation: The thoracic aorta is isolated from rats, and rings of a specific length are prepared. The endothelium is typically removed to study the direct effect on smooth muscle.[2][6]

  • Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Measurement: Changes in isometric tension are recorded using a force transducer.

  • Peptide Application: Cumulative concentrations of the test peptide are added to the organ bath to generate a dose-response curve. For antagonist testing, the tissue is pre-incubated with the antagonist before the addition of an agonist (e.g., hU-II).[6]

  • Data Analysis: The contractile response is measured as a percentage of the maximum contraction induced by a reference substance (e.g., potassium chloride). The potency (EC50) and efficacy (Emax) for agonists, and the pKB value for antagonists, are calculated.[6]

Signaling Pathways and Mechanisms of Action

The urotensin-II receptor primarily signals through the Gq/11 protein pathway. The diagrams below illustrate the signaling cascade upon agonist activation and the mechanism of antagonist inhibition.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol UT_receptor UT Receptor G_protein Gq/11 Protein UT_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_response PKC_activation->Cellular_response Agonist Agonist (U-II, URP) Agonist->UT_receptor Binds and Activates Antagonist_Action cluster_membrane Cell Membrane UT_receptor UT Receptor No_Signal No Signal Transduction UT_receptor->No_Signal Inhibition of Activation Agonist Agonist (U-II, URP) Agonist->UT_receptor Binding Prevented Antagonist Antagonist ([Orn5]-URP) Antagonist->UT_receptor Binds and Blocks

References

Confirming In Vivo Target Engagement of [Orn5]-URP TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [Orn5]-URP TFA with alternative compounds for in vivo target engagement of the urotensin-II receptor (UT receptor). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a synthetic analog of the urotensin-II related peptide (URP), where the lysine (B10760008) residue at position 5 is replaced with ornithine. It acts as a potent antagonist of the urotensin-II receptor (UT receptor), a G protein-coupled receptor (GPCR). The urotensinergic system, which includes U-II, URP, and the UT receptor, is implicated in a variety of physiological processes, including cardiovascular function and neurotransmission. Dysregulation of this system has been linked to several pathological conditions, making the UT receptor a promising therapeutic target. Confirming that a drug candidate like this compound engages this target in a living organism (in vivo) is a critical step in its preclinical development.

Comparison with Alternative UT Receptor Antagonists

For a comprehensive evaluation, this compound is compared with two other UT receptor antagonists: Urantide, a peptide-based antagonist, and Palosuran (B1678358), a non-peptide small molecule antagonist.

Quantitative Data Summary

The following table summarizes the available in vitro data for this compound and its comparators.

CompoundTypeTargetIn Vitro Potency (Ki/IC50/pA2)Species SpecificityReference
This compound PeptideUT ReceptorpA2 = 8.5 (rat aorta)Data not available[1]
Urantide PeptideUT ReceptorpKi = 8.3 (human UT receptor)High affinity for human and rat receptors[2][3]
Palosuran Non-peptideUT ReceptorKi = 0.8 nM (human UT receptor)Primate-selective, lower affinity for rodent receptors[4][5]

Experimental Protocols for In Vivo Target Engagement

Direct confirmation of target engagement in vivo is crucial. While specific in vivo target engagement data for this compound is not yet published, established methodologies can be employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and quantify the interaction between a drug and its target protein in a physiological context.

In Vivo Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps to confirm the engagement of this compound with the UT receptor in animal models.

1. Animal Dosing:

  • Administer this compound to a cohort of rodents at various doses. Include a vehicle control group.

  • The route of administration (e.g., intravenous, intraperitoneal) and dosing schedule should be based on available pharmacokinetic data.

2. Tissue Collection and Preparation:

  • At a predetermined time point post-dosing, euthanize the animals and harvest tissues known to express the UT receptor (e.g., heart, aorta, brain).

  • Homogenize the tissues in a suitable buffer containing protease and phosphatase inhibitors.

3. Heat Challenge:

  • Aliquot the tissue homogenates into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler. This step induces denaturation of proteins that are not stabilized by ligand binding.

4. Protein Extraction:

  • Lyse the cells in the homogenates through freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

5. Protein Quantification:

  • Quantify the amount of soluble UT receptor in the supernatant using a specific and sensitive method, such as:

    • Western Blotting: Use an antibody specific to the UT receptor to detect the protein.

    • Mass Spectrometry: For a more comprehensive and unbiased analysis, employ quantitative mass spectrometry to measure the levels of the UT receptor and other proteins.

6. Data Analysis:

  • Plot the amount of soluble UT receptor as a function of temperature for both the vehicle- and this compound-treated groups.

  • A shift in the melting curve to a higher temperature in the drug-treated group indicates thermal stabilization of the UT receptor due to the binding of this compound, thus confirming target engagement.

Visualizations

Urotensin-II Receptor Signaling Pathway

The UT receptor is a Gq protein-coupled receptor. Upon activation by its endogenous ligands, urotensin-II (U-II) or urotensin-II related peptide (URP), it initiates a downstream signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane UT_receptor UT Receptor G_protein Gq Protein UT_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand U-II / URP Ligand->UT_receptor Binds and Activates Antagonist This compound Antagonist->UT_receptor Binds and Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_effects Physiological Effects (e.g., Vasoconstriction) Ca_release->Physiological_effects PKC_activation->Physiological_effects

Caption: Urotensin-II receptor signaling pathway.

In Vivo CETSA Experimental Workflow

The following diagram illustrates the workflow for confirming in vivo target engagement using the Cellular Thermal Shift Assay.

CETSA_Workflow cluster_in_vivo In Vivo cluster_ex_vivo Ex Vivo cluster_analysis Analysis Dosing Animal Dosing (this compound or Vehicle) Tissue_Harvest Tissue Harvest Dosing->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Heat_Challenge Heat Challenge (Temperature Gradient) Homogenization->Heat_Challenge Lysis_Centrifugation Lysis & Centrifugation Heat_Challenge->Lysis_Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Lysis_Centrifugation->Supernatant Quantification Quantify Soluble UT Receptor (Western Blot / MS) Supernatant->Quantification Melting_Curve Generate Melting Curve Quantification->Melting_Curve Target_Engagement Confirm Target Engagement (Thermal Shift) Melting_Curve->Target_Engagement

References

Independent Verification of [Orn5]-URP TFA Function: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antagonist function of [Orn5]-URP TFA at the Urotensin-II receptor against other alternatives, supported by experimental data. This document outlines key performance metrics, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

This compound has been identified as a potent and selective pure antagonist of the Urotensin-II (UT) receptor. Unlike agonist molecules that activate the receptor, this compound effectively blocks the receptor's activity, preventing the physiological responses typically induced by endogenous ligands such as Urotensin-II (U-II) and Urotensin-II-Related Peptide (URP). This antagonistic action makes it a valuable tool for investigating the physiological roles of the urotensinergic system and a potential therapeutic candidate for conditions associated with UT receptor overactivation.

Quantitative Comparison of Urotensin-II Receptor Antagonists

The following table summarizes the antagonist potency of this compound in comparison to other known UT receptor antagonists. The data is compiled from various independent studies and presented to facilitate a clear comparison of their functional activities.

CompoundTypeAssay SystemAntagonist Potency (pEC50/pKB/pKi)Reference
This compound Peptide (URP analog)Urotensin-II receptor mediated signaling assaypEC50: 7.24[1]
UrantidePeptide (U-II analog)Rat isolated thoracic aortapKB: 8.3[2]
SB-706375Non-peptideHEK293-UT receptor cells ([Ca2+]i mobilization)pKB: 7.29–8.00[3]
SB-611812Non-peptideNot specifiedHigh selectivity, devoid of agonist activity[1]
PalosuranNon-peptideNot specifiedUT receptor antagonist[1]

Note on Potency Metrics:

  • pEC50: The negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect. For an antagonist, this often refers to the concentration required to inhibit 50% of the agonist response.

  • pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist. It is a measure of the antagonist's affinity for the receptor.

  • pKi: The negative logarithm of the inhibition constant (Ki), which quantifies the affinity of an antagonist for a receptor.

Experimental Protocols for Functional Verification

The independent verification of this compound's antagonist function typically involves a series of in vitro assays to determine its binding affinity and its ability to inhibit agonist-induced cellular responses.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of the antagonist to the UT receptor.

  • Cell Culture: A stable cell line expressing the human or rat Urotensin-II receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • Membrane Preparation: Cell membranes are harvested and prepared for the binding assay.

  • Competitive Binding: A constant concentration of a radiolabeled UT receptor agonist (e.g., [125I]U-II) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (this compound).

  • Detection and Analysis: The amount of radioligand bound to the receptor is measured using a scintillation counter. The data is then analyzed to calculate the IC50 (the concentration of the antagonist that inhibits 50% of the radioligand binding), from which the Ki (inhibition constant) can be derived.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key second messenger in the UT receptor signaling pathway.

  • Cell Preparation: Cells expressing the UT receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: A known UT receptor agonist (e.g., U-II or URP) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced calcium signal. The IC50 value for the antagonist can be determined from the concentration-response curve. A Schild analysis can be performed to determine the pA2 value, which provides a measure of the antagonist's potency and the nature of the antagonism (competitive vs. non-competitive).

In Vitro Vasoconstriction Assay

This assay assesses the functional antagonism in a more physiologically relevant tissue preparation.

  • Tissue Preparation: Rings of isolated arteries (e.g., rat thoracic aorta) are mounted in an organ bath containing a physiological salt solution and aerated with carbogen.

  • Contraction Measurement: The tension of the arterial rings is measured using an isometric force transducer.

  • Agonist-induced Contraction: A cumulative concentration-response curve to a UT receptor agonist (e.g., U-II) is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a specific duration.

  • Shift in Agonist Potency: A second concentration-response curve to the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a rightward parallel shift in the agonist's concentration-response curve.

  • Schild Analysis: The magnitude of the rightward shift is used to calculate the dose-ratio, and a Schild plot is constructed to determine the pA2 value of the antagonist.

Visualizing the Molecular Mechanisms

To better understand the context of this compound's function, the following diagrams illustrate the Urotensin-II receptor signaling pathway and a typical experimental workflow for antagonist characterization.

G Urotensin-II Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UT_receptor Urotensin-II Receptor (GPCR) G_protein Gq/11 UT_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response phosphorylates targets Agonist U-II / URP (Agonist) Agonist->UT_receptor binds & activates Antagonist This compound (Antagonist) Antagonist->UT_receptor binds & blocks

Caption: Urotensin-II receptor signaling pathway and the action of this compound.

G Experimental Workflow for Antagonist Characterization cluster_assays In Vitro Assays cluster_data Data Analysis cluster_outcome Outcome Binding_Assay Radioligand Binding Assay Ki Determine Ki (Binding Affinity) Binding_Assay->Ki Functional_Assay Calcium Mobilization Assay IC50 Determine IC50 (Functional Potency) Functional_Assay->IC50 Tissue_Assay Vasoconstriction Assay Schild Schild Analysis (pA2/pKB) Tissue_Assay->Schild Verification Verification of Antagonist Function and Potency Ki->Verification IC50->Verification Schild->Verification start Start: Antagonist Compound (this compound) start->Binding_Assay start->Functional_Assay start->Tissue_Assay

Caption: Workflow for the independent verification of this compound's antagonist function.

References

[Orn5]-URP TFA: A Potent and Selective Urotensin-II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The urotensinergic system, comprising the urotensin-II (U-II) and urotensin-II-related peptide (URP) and their cognate G protein-coupled receptor, the UT receptor, has emerged as a significant area of interest in cardiovascular and neuroscience research. Dysregulation of this system is implicated in a variety of pathological conditions, making the UT receptor a compelling target for therapeutic intervention. This guide provides a detailed comparison of [Orn5]-URP TFA, a synthetic UT receptor antagonist, with the endogenous ligands U-II and URP, as well as another well-characterized synthetic antagonist, urantide (B549374).

Superior Antagonistic Profile of this compound

This compound is a synthetic analog of URP where the lysine (B10760008) residue at position 5 has been substituted with ornithine. This modification results in a compound with potent and selective antagonist properties at the UT receptor. A key advantage of [Orn5]-URP is its characterization as a pure antagonist , exhibiting little to no intrinsic agonist activity, a significant benefit over some other UT receptor antagonists that can display partial agonism.[1]

In contrast, the endogenous peptides U-II and URP are potent agonists of the UT receptor. U-II, an 11-amino acid cyclic peptide, is recognized as one of the most potent vasoconstrictors identified to date. URP, an 8-amino acid peptide, shares the conserved cyclic hexapeptide core with U-II and also functions as a potent agonist.

Comparative Performance Data

The following tables summarize the binding affinity and functional activity of this compound in comparison to U-II, URP, and urantide. The data is compiled from multiple studies, and it is important to note that direct comparisons are best made from data generated within the same study under identical experimental conditions.

Table 1: Comparative Binding Affinities at the Human UT Receptor

CompoundBinding Affinity (pKi)SpeciesReference
[Orn5]-URP Not explicitly found as pKi, but identified as a potent antagonistRat[1]
Urotensin-II (U-II) 8.1 - 8.6Human, Rat, Cat, Monkey[2]
Urantide 8.3Human[3]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Functional Activity at the UT Receptor

CompoundActivityPotency (pEC50 / pKB)Key CharacteristicsReference
This compound Pure AntagonistpEC50 = 7.24No reported agonist activity[4]
Urotensin-II (U-II) AgonistpEC50 ~ 8.0 - 9.0Potent vasoconstrictor
Urotensin-II-Related Peptide (URP) AgonistSimilar potency to U-IIEndogenous ligand
Urantide Antagonist (with partial agonism)pKB = 8.3Potent antagonist, but can exhibit low-efficacy partial agonism[2][3]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration for agonists. pKB is the negative logarithm of the dissociation constant of a competitive antagonist. Higher values indicate greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of a compound for a receptor.

  • Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing the human UT receptor are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [125I]urotensin II) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound, U-II, URP, or urantide).

  • Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[3]

Calcium Mobilization Assay (Functional Antagonism)

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of UT receptor activation.

  • Cell Culture: Rat cortical astrocytes or other cells endogenously or recombinantly expressing the UT receptor are cultured in multi-well plates.

  • Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or urantide) for a defined period.

  • Agonist Stimulation: A fixed concentration of an agonist (U-II or URP) is added to the wells to stimulate the UT receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The data is used to calculate the pA2 or pKB value, which represents the potency of the antagonist.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the UT receptor and a typical experimental workflow for evaluating UT receptor antagonists.

UT_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol UT_Receptor UT Receptor G_Protein Gq/11 UT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates Targets UII_URP U-II or URP (Agonists) UII_URP->UT_Receptor Binds & Activates Orn5_URP This compound (Antagonist) Orn5_URP->UT_Receptor Blocks Binding

Figure 1: UT Receptor Signaling Pathway

Antagonist_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assays cluster_in_vivo In Vivo Models Binding_Assay Receptor Binding Assay (Determine Ki) Data_Analysis Data Analysis & Potency Determination Binding_Assay->Data_Analysis Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine pA2/pKB) Functional_Assay->Data_Analysis Tissue_Bath Isolated Tissue Bath (e.g., Aortic Rings) (Assess functional antagonism) Animal_Models Animal Models of Disease (e.g., Hypertension) (Evaluate therapeutic potential) Tissue_Bath->Animal_Models Conclusion Characterize as a UT Receptor Antagonist Animal_Models->Conclusion Start Compound Synthesis (this compound) Start->Binding_Assay Start->Functional_Assay Data_Analysis->Tissue_Bath

Figure 2: Experimental Workflow for Antagonist Evaluation

Conclusion

This compound presents a significant advantage for researchers studying the urotensinergic system due to its potent, selective, and pure antagonist profile at the UT receptor. Unlike the endogenous agonists U-II and URP, it effectively blocks receptor activation. Furthermore, its lack of significant intrinsic agonism, a potential confounding factor with other antagonists like urantide, makes it a more reliable tool for dissecting the physiological and pathological roles of the UT receptor. The trifluoroacetate (B77799) (TFA) salt form is a common and generally acceptable formulation for peptide-based research compounds. The detailed experimental protocols and comparative data provided in this guide are intended to facilitate the effective utilization of this compound in advancing our understanding of the urotensinergic system and its potential as a therapeutic target.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the synthetic peptide [Orn5]-URP TFA against the endogenous urotensinergic peptides, Urotensin-II (U-II) and Urotensin-II Related Peptide (URP). This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, cardiovascular research, and neuroscience.

Introduction

The urotensinergic system, comprising the Urotensin-II receptor (UT receptor) and its endogenous ligands U-II and URP, is a key regulator of various physiological processes, most notably vasoconstriction.[1][2][3] U-II is recognized as one of the most potent vasoconstrictors identified to date.[2] The development of synthetic analogs that can modulate this system is of significant interest for therapeutic applications. This guide focuses on this compound, a synthetic analog of URP, and compares its efficacy with the natural ligands U-II and URP.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound, U-II, and URP in key functional assays.

Table 1: Efficacy in Calcium Mobilization Assays

PeptideCell TypeAgonist/Antagonist ActivityPotency (EC50/IC50)Reference
This compound Rat Cortical AstrocytesPure AntagonistDevoid of agonist activity; causes concentration-dependent inhibition of URP/U-II response[1]
Urotensin-II (human) HEK293 cells (hUT)AgonistpEC50 = 9.44[4]
URP (mammalian) HEK293 cells (hUT)AgonistpEC50 = 8.61[4]
URP (rat) CHO cells (hUT)AgonistEC50 = 4.8 nM[5]
URP (rat) CHO cells (rUT)AgonistEC50 = 0.55 nM[5]

Table 2: Efficacy in Aortic Ring Contraction Assays

PeptideTissueAgonist/Antagonist ActivityPotency (pEC50)Reference
This compound Rat Aortic RingPure AntagonistNot specified, but acts as an antagonist[1]
Urotensin-II (human) Rat Aortic RingAgonist8.89 ± 0.23[6]
URP (rat) Rat Aortic RingAgonist8.12 ± 0.12[6]

Key Findings

The experimental data clearly delineates the functional roles of this compound, U-II, and URP.

  • This compound as a Pure Antagonist: In stark contrast to the endogenous peptides, this compound exhibits pure antagonist activity at the UT receptor.[1] It effectively blocks the agonist-induced intracellular calcium mobilization and vasoconstriction, while being devoid of any intrinsic agonistic activity.[1]

  • Agonistic Profile of U-II and URP: Both U-II and URP are potent agonists of the UT receptor, inducing robust intracellular calcium release and contraction of vascular smooth muscle.[4][5][6] Comparative studies indicate that while both are highly potent, their efficacy can vary depending on the tissue and species.[6][7]

Experimental Protocols

Calcium Mobilization Assay

Objective: To measure the ability of a peptide to induce an increase in intracellular calcium concentration ([Ca2+]i) upon binding to the UT receptor, or to inhibit the [Ca2+]i increase induced by an agonist.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells recombinantly expressing the human or rat UT receptor are cultured in appropriate media.[4][5] Astrocytes can also be used as they endogenously express the receptor.[1]

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C in the dark.[8]

  • Compound Addition: The dye solution is removed, and the cells are washed. A baseline fluorescence is recorded before the addition of the test peptide (agonist or antagonist) at various concentrations. For antagonist testing, the cells are pre-incubated with the antagonist before the addition of an agonist (U-II or URP).[1]

  • Fluorescence Measurement: Changes in fluorescence, corresponding to changes in [Ca2+]i, are measured in real-time using a fluorescence plate reader (e.g., FLIPR).[9]

  • Data Analysis: The increase in fluorescence is plotted against the peptide concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Aortic Ring Contraction Assay

Objective: To assess the vasoactive properties of a peptide by measuring its ability to contract or relax isolated segments of the aorta.

Methodology:

  • Tissue Preparation: The thoracic aorta is excised from a rat and placed in cold, oxygenated Krebs-Henseleit solution.[10][11][12][13] The surrounding connective and adipose tissues are carefully removed.

  • Ring Preparation: The aorta is cut into rings of approximately 2-4 mm in width.[10] The endothelium may be mechanically removed by gently rubbing the intimal surface.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.[10] One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The rings are allowed to equilibrate under a resting tension for a period of time, with the buffer being replaced periodically.

  • Compound Addition: After equilibration, a cumulative concentration-response curve is generated by adding increasing concentrations of the test peptide to the organ bath. For antagonist testing, the rings are pre-incubated with the antagonist before the addition of an agonist (U-II or URP).

  • Data Recording and Analysis: The contractile force is recorded continuously. The response is typically expressed as a percentage of the maximum contraction induced by a standard agent like potassium chloride (KCl). The EC50 or pEC50 values are calculated from the concentration-response curves.

Mandatory Visualization

Urotensin-II Receptor Signaling Pathway

Gprotein cluster_membrane Cell Membrane cluster_cytosol Cytosol ut_receptor UT Receptor (GPCR) g_protein Gq/11 Protein ut_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER/SR ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates vasoconstriction Vasoconstriction pkc->vasoconstriction Contributes to ca_release->vasoconstriction Leads to agonist U-II / URP (Agonist) agonist->ut_receptor Binds & Activates antagonist [Orn5]-URP (Antagonist) antagonist->ut_receptor Binds & Blocks

Caption: Urotensin-II Receptor Signaling Pathway.

Experimental Workflow for Calcium Mobilization Assay

workflow start Start cell_culture 1. Culture UT Receptor- Expressing Cells start->cell_culture plating 2. Seed Cells in 96-well Plate cell_culture->plating dye_loading 3. Load Cells with Calcium-Sensitive Dye plating->dye_loading wash 4. Wash Cells dye_loading->wash baseline 5. Measure Baseline Fluorescence wash->baseline compound_addition 6. Add Peptides (Agonist/Antagonist) baseline->compound_addition measure_fluorescence 7. Real-time Fluorescence Measurement compound_addition->measure_fluorescence data_analysis 8. Data Analysis (EC50/IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Calcium Mobilization Assay Workflow.

References

Comparative Guide to the Validation of [Orn5]-URP TFA Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of antibodies targeting [Orn5]-URP TFA, a synthetic antagonist of the urotensinergic system. Given that [Orn5]-URP is a research-specific peptide, this guide focuses on the essential validation methodologies and provides a comparative analysis against commercially available antibodies for the endogenous ligands (Urotensin II and URP) and their receptor (UT).

Introduction to [Orn5]-URP and the Urotensinergic System

Urotensin II (UII) and Urotensin II-Related Peptide (URP) are endogenous cyclic peptides that play a significant role in a variety of physiological processes, including cardiovascular function.[1] They exert their effects by binding to a common G-protein coupled receptor known as the UT receptor (or GPR14).[1] This interaction primarily activates the Gαq/11 signaling cascade, leading to downstream cellular responses.

[Orn5]-URP is a synthetic analog of URP that acts as a pure and potent antagonist of the UT receptor.[2] By competitively binding to the UT receptor without initiating a downstream signal, [Orn5]-URP effectively blocks the actions of the endogenous agonists, UII and URP. This makes antibodies specific to this compound valuable tools for studying the therapeutic potential of UT receptor blockade and for pharmacokinetic/pharmacodynamic (PK/PD) studies of this specific antagonist.

The Urotensinergic Signaling Pathway

The binding of Urotensin II (UII) or Urotensin II-Related Peptide (URP) to the UT receptor initiates a signaling cascade that influences various cellular functions. The antagonist, [Orn5]-URP, blocks this pathway at the receptor level.

URP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular UT_receptor UT Receptor (GPR14) G_protein Gαq/11 UT_receptor->G_protein Activates UII_URP UII / URP (Agonists) UII_URP->UT_receptor Binds & Activates Orn5_URP [Orn5]-URP (Antagonist) Orn5_URP->UT_receptor Binds & Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) MAPK->Cellular_Response Leads to

Caption: Urotensinergic signaling pathway and the inhibitory action of [Orn5]-URP.

Performance Comparison of Urotensinergic System Antibodies

The following table provides a comparative overview of the expected performance of a hypothetical anti-[Orn5]-URP TFA antibody against commercially available antibodies for related targets in the urotensinergic system.

Antibody Target This compound (Hypothetical) Urotensin II (UII) Urotensin II-Related Peptide (URP) UT Receptor (GPR14)
Product Example N/A (Custom Development)Abcam (ab194676), MyBioSource (MBS6504915)[3]MyBioSource (MBS405926 - Peptide)[3]Sigma-Aldrich (SAB4503107), MyBioSource (MBS619121)[3]
Specificity High for [Orn5]-URP; minimal cross-reactivity with UII/URP.High for UII; may have some cross-reactivity with URP due to sequence homology.High for URP; potential for some cross-reactivity with UII.High for the UT receptor.
Sensitivity Dependent on immunization and purification protocol.High, suitable for detecting endogenous levels.High, suitable for detecting endogenous levels.Moderate to high, depending on the antibody and application.
Recommended Applications ELISA, PK/PD studies, Immunoprecipitation (IP).Western Blot (WB), ELISA, Immunohistochemistry (IHC).[3]ELISA, Bioassays.Western Blot (WB), IHC, Flow Cytometry.
Validation Focus Specificity against endogenous ligands (UII/URP) and other peptides.Confirmation of band size in WB, correct tissue staining in IHC.Specificity in competitive ELISA formats.Cell lines with known receptor expression, tissue specificity.

Detailed Experimental Protocols for Antibody Validation

The validation of an antibody for this compound requires rigorous testing to ensure its specificity and reliability. The following are detailed protocols for key validation experiments.

Western Blot (WB) for Specificity Testing

This protocol is designed to assess the cross-reactivity of the anti-[Orn5]-URP TFA antibody against the endogenous ligands UII and URP.

Methodology:

  • Sample Preparation: Prepare lysates from cells or tissues known to express the UT receptor. Spike separate lysate samples with known concentrations of [Orn5]-URP, UII, and URP.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-[Orn5]-URP TFA antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Outcome: A strong band should be observed only in the lane containing [Orn5]-URP, with no or minimal signal in the lanes with UII and URP.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Sample Prep (Lysate + Peptides) B SDS-PAGE A->B C Membrane Transfer B->C D Blocking C->D E Primary Ab Incubation D->E F Washing E->F G Secondary Ab Incubation F->G H Detection (ECL) G->H I Imaging H->I

Caption: Workflow for Western Blot validation of antibody specificity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis

A competitive ELISA is the most suitable format for quantifying [Orn5]-URP and assessing antibody specificity.

Methodology:

  • Plate Coating: Coat a 96-well plate with a known amount of [Orn5]-URP and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with PBST and block with 1% BSA in PBS for 1 hour at room temperature.

  • Competitive Binding: Add standards of known [Orn5]-URP concentrations or unknown samples mixed with a fixed concentration of the anti-[Orn5]-URP TFA antibody. In parallel, set up wells with UII and URP to test for cross-reactivity. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate to remove unbound antibody.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate thoroughly.

  • Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with sulfuric acid.

  • Absorbance Reading: Read the absorbance at 450 nm.

Expected Outcome: The signal intensity will be inversely proportional to the concentration of [Orn5]-URP in the sample. High concentrations of UII and URP should not significantly reduce the signal, confirming specificity.

ELISA_Workflow cluster_workflow Competitive ELISA Workflow A Plate Coating ([Orn5]-URP) B Blocking A->B C Add Sample/Standard + Primary Ab B->C D Washing C->D E Secondary Ab Incubation D->E F Washing E->F G Substrate Addition F->G H Stop Reaction G->H I Read Absorbance H->I

Caption: Workflow for competitive ELISA to validate antibody performance.
Immunohistochemistry (IHC) for Tissue Staining

IHC can be used to visualize the distribution of administered [Orn5]-URP in tissue samples.

Methodology:

  • Tissue Preparation: Fix tissue samples from animals administered with [Orn5]-URP in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning and Deparaffinization: Cut thin sections and mount on slides. Deparaffinize and rehydrate the sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the anti-[Orn5]-URP TFA antibody overnight at 4°C.

  • Washing: Wash with PBS.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and visualize with a chromogen like DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

Expected Outcome: Specific staining should be observed in tissues where [Orn5]-URP is expected to accumulate. Control tissues from animals not administered with the peptide should show no staining.

IHC_Workflow cluster_workflow IHC Workflow A Tissue Fixation & Embedding B Sectioning & Deparaffinization A->B C Antigen Retrieval B->C D Blocking C->D E Primary Ab Incubation D->E F Secondary Ab & Detection E->F G Counterstaining F->G H Imaging G->H

Caption: Workflow for Immunohistochemistry validation.
Flow Cytometry for Cell-Based Binding Assays

Flow cytometry can be used to demonstrate the binding of the antibody to cells that have been incubated with [Orn5]-URP.

Methodology:

  • Cell Preparation: Use a cell line that expresses the UT receptor. Incubate the cells with [Orn5]-URP.

  • Antibody Staining: Incubate the cells with the anti-[Orn5]-URP TFA antibody. A directly conjugated antibody is preferred to reduce non-specific binding.

  • Washing: Wash the cells to remove unbound antibody.

  • Data Acquisition: Analyze the cells on a flow cytometer.

  • Analysis: Compare the fluorescence intensity of cells incubated with [Orn5]-URP and stained with the antibody to control cells (no peptide or stained with an isotype control).

Expected Outcome: A significant shift in fluorescence should be observed for cells incubated with [Orn5]-URP and stained with the specific antibody compared to controls.

Flow_Cytometry_Workflow cluster_workflow Flow Cytometry Workflow A Cell Prep & Peptide Incubation B Primary Ab Staining A->B C Washing B->C D Data Acquisition C->D E Data Analysis D->E

Caption: Workflow for Flow Cytometry validation of antibody binding.

References

Navigating the Urotensinergic System: A Comparative Guide to URP Antagonists and Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the complex roles of Urotensin-II Related Peptide (URP), the selection of a reliable antagonist is paramount to achieving reproducible and translatable experimental outcomes. While the specific compound "[Orn5]-URP TFA" does not correspond to a standard nomenclature in peer-reviewed literature, this guide provides a comparative analysis of well-characterized URP antagonists, offering insights into their performance, experimental protocols, and the factors influencing reproducibility. This document is intended for researchers, scientists, and drug development professionals working within the field of urotensinergic signaling.

Comparative Analysis of URP Antagonists

The functional antagonism of URP is primarily mediated through the Urotensin-II receptor (UT), a G protein-coupled receptor that is also activated by Urotensin-II (UII). The nuanced interplay between UII and URP at the UT receptor has led to the development of antagonists with distinct pharmacological profiles. The following table summarizes the key characteristics of prominent URP antagonists based on available experimental data.

AntagonistMechanism of ActionSelectivityReported Agonist ActivityKey Experimental FindingsReference
[Pep4]URP (Urocontrin A) Allosteric modulatorDiscriminates between UII- and URP-mediated effectsWeak partial agonist activity reported in some assaysDecreases the maximal response of human UII (hUII) without significantly affecting its potency in aortic ring contraction assays. No significant effect on URP-induced vasoconstriction. Increases the dissociation rate of hUII from the UT receptor, but not that of URP.[1][2]
rUII(1-7) Allosteric modulatorActs as a specific antagonist of URP-associated actionsNo intrinsic agonist activity observed in aortic ring assaysReduces the potency and efficacy of URP-mediated vasoconstriction. Can increase the contractile efficacy of rat UII (rUII).[1][3]
Urantide (B549374) ([Pen5,DTrp7,Orn8]hU-II(4-11)) Competitive antagonistPotent UT receptor antagonist, blocks both UII and URP actionsNo agonist activity reported up to 1 µMCompetitively antagonizes hUII-induced contractions in rat thoracic aorta. Displaces [125I]urotensin II from recombinant UT receptors.[4]
[Bip4]URP (Urocontrin) Allosteric modulatorDiscriminates between UII- and URP-mediated effectsWeak but significant agonist activity reportedSpecifically reduces the maximal efficacy of hUII- but not URP-associated vasoconstriction.[1]

Signaling Pathways and Experimental Workflow

The differential effects of URP antagonists can be attributed to the complex signaling downstream of the UT receptor, which can be activated in a biased manner by its endogenous ligands, UII and URP.

UT_Receptor_Signaling cluster_downstream Downstream Signaling UII Urotensin-II (UII) UT_receptor UT Receptor (GPCR) UII->UT_receptor URP Urotensin-II Related Peptide (URP) URP->UT_receptor Gq_11 Gαq/11 UT_receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC Rho_ROCK Rho/ROCK Pathway Gq_11->Rho_ROCK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Vasoconstriction Ca_release->Contraction ERK1_2 ERK1/2 Activation PKC->ERK1_2 Rho_ROCK->Contraction

Caption: Simplified signaling pathway of the Urotensin (UT) receptor.

A typical experimental workflow to assess the efficacy of URP antagonists involves the isolation of vascular tissues and the measurement of contractile responses to agonists in the presence and absence of the antagonist.

Aortic_Ring_Assay_Workflow A Tissue Isolation (e.g., Rat thoracic aorta) B Aortic Ring Preparation A->B C Mounting in Organ Bath B->C D Equilibration C->D E KCl-induced Contraction (Viability Check) D->E F Washout E->F G Antagonist Incubation (e.g., [Pep4]URP) F->G Antagonist Group H Cumulative Agonist Addition (e.g., URP or UII) F->H Control Group G->H I Measurement of Contractile Response H->I J Data Analysis (Concentration-Response Curves) I->J

Caption: Experimental workflow for an ex vivo aortic ring contraction assay.

Experimental Protocols

Reproducibility of experiments hinges on meticulous adherence to well-defined protocols. Below are summaries of key experimental methodologies.

Ex Vivo Aortic Ring Contraction Assay

This assay is a cornerstone for evaluating the vasoactive properties of URP and its antagonists.[1]

  • Tissue Preparation: Thoracic aortas are isolated from rats (e.g., Wistar) and cleaned of adhering fat and connective tissue. The aorta is then cut into rings of approximately 2-3 mm in width.

  • Mounting: Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1-2 grams.

  • Viability Test: The viability of the aortic rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl).

  • Antagonist Incubation: For antagonist studies, the aortic rings are pre-incubated with the antagonist (e.g., [Pep4]URP, rUII(1-7)) for a specified period (e.g., 15-30 minutes) before the addition of the agonist.

  • Cumulative Concentration-Response Curves: Cumulative concentrations of the agonist (e.g., URP or UII) are added to the organ bath, and the resulting isometric contractions are recorded.

  • Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl. Concentration-response curves are then plotted, and pharmacological parameters such as pEC50 (potency) and Emax (maximal efficacy) are calculated.

Radioligand Dissociation Kinetics

This assay provides insights into the mechanism of antagonist binding, particularly for allosteric modulators.[1]

  • Cell Culture and Membrane Preparation: CHO cells stably expressing the human UT receptor are cultured and harvested. Cell membranes are then prepared by homogenization and centrifugation.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., 125I-hUII) to allow for binding to the UT receptors.

  • Dissociation Initiation: Dissociation of the radioligand is initiated by the addition of a large excess of the unlabeled ligand or the antagonist being tested.

  • Sample Collection and Measurement: At various time points, samples are collected by rapid filtration, and the amount of membrane-bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The rate of dissociation (koff) is determined by fitting the data to a one-phase exponential decay model. An increased dissociation rate in the presence of an antagonist suggests allosteric modulation.

Conclusion

The reproducibility of experiments involving URP antagonists is contingent on the careful selection of the antagonist based on its specific mechanism of action and the research question at hand. While "this compound" is not a recognized compound, researchers have a toolkit of well-characterized antagonists like [Pep4]URP, rUII(1-7), and urantide at their disposal. The choice between a competitive antagonist like urantide, which blocks all UT receptor signaling, and allosteric modulators like [Pep4]URP and rUII(1-7), which can selectively inhibit UII- or URP-mediated effects, will profoundly impact experimental outcomes. By employing standardized and detailed experimental protocols, such as the ones outlined in this guide, and by understanding the nuances of UT receptor signaling, researchers can enhance the reproducibility and reliability of their findings in the burgeoning field of urotensinergic research.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of [Orn5]-URP TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of [Orn5]-URP TFA. The primary safety and disposal considerations for this compound are dictated by its trifluoroacetic acid (TFA) salt, a strong and corrosive acid requiring careful management.[1]

Adherence to these protocols is critical for minimizing risks to both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations that may apply.[1]

Chemical and Safety Data Overview

The principal hazard associated with this compound is the trifluoroacetic acid component.[1] TFA is a colorless liquid with a pungent, vinegar-like odor.[2] It is a strong acid, highly corrosive, and harmful if inhaled or absorbed through the skin.[3][4]

PropertyValueSource
Chemical Name Trifluoroacetic Acid[2]
CAS Number 76-05-1[1][2]
Molecular Formula C₂HF₃O₂[2][3]
Primary Hazards Severe Skin Burns, Eye Damage, Corrosive, Harmful if Inhaled[3][5]
Incompatible Materials Strong Bases, Oxidizing Agents, Reducing Agents, Metals, Amines[5][6]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials.[3] Keep container tightly closed.[5][6]

Step-by-Step Disposal Procedures

The following procedures are based on established guidelines for the disposal of trifluoroacetic acid and similar corrosive chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound waste, it is mandatory to wear the appropriate PPE to prevent exposure.[1][5]

  • Gloves: Use nitrile or other chemical-resistant gloves.[1]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1][7]

  • Lab Coat: A standard laboratory coat is required to protect from splashes.[1]

  • Ventilation: Always handle TFA and its waste inside a properly functioning chemical fume hood to avoid inhaling vapors.[5][6]

Waste Collection and Segregation

Proper collection is crucial to prevent dangerous chemical reactions and ensure safe disposal.

  • Designated Waste Container: All waste containing this compound (both solid and liquid) must be collected in a designated, leak-proof hazardous waste container.[1][8]

  • Container Material: The container must be made of a material compatible with strong acids, such as high-density polyethylene (B3416737) (HDPE).[1] Do not use metal containers.[5][6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "[Orn5]-URP Trifluoroacetic Acid," and all associated hazard warnings (e.g., "Corrosive," "Toxic").[1]

  • Segregation: It is critical to segregate TFA waste. Do not mix it with other waste streams, especially bases, alkaline agents, or oxidizers, to prevent violent reactions.[1][6]

Disposal of Contaminated Materials

Any materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Consumables: Items such as pipette tips, weigh boats, contaminated gloves, and paper towels must be placed in the designated solid hazardous waste container.[1]

  • Glassware: Reusable glassware should be decontaminated. This can be done by rinsing it three times with a suitable solvent (e.g., ethanol (B145695) or methanol), collecting all rinsate as hazardous waste. After rinsing, the glassware can be washed using standard laboratory procedures.

Final Disposal Protocol
  • Do Not Use Drains: Under no circumstances should this compound waste be poured down the sink or disposed of in regular trash.[1][5][6] This is strictly prohibited as it can damage plumbing and harm aquatic ecosystems.[3]

  • Container Capacity: Fill the hazardous waste container to no more than 80-90% of its capacity to prevent spills and allow for vapor expansion.[1]

  • Contact EHS: Once the waste container is appropriately filled and sealed, store it in a designated, secure area. Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal by trained personnel.[1][6][8]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spill (< 500 mL):

    • Alert personnel in the immediate area.

    • If safe to do so, use an appropriate spill kit with an inert absorbent material (e.g., vermiculite (B1170534) or sand) to contain the spill. Do not use combustible materials.

    • Wearing full PPE, collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Contact your EHS office for assistance and to report the incident.[6]

  • Major Spill (> 500 mL) or Exposure:

    • Evacuate the area immediately.

    • If there is any personal exposure, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes, using an emergency shower or eyewash station.[5][6] Remove contaminated clothing.[6]

    • Seek immediate medical attention.[5][6]

    • Call emergency services (911) and your institution's EHS department.[6]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of this compound waste.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_preparation Preparation for Disposal cluster_disposal Final Disposal A This compound Waste Generated B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Acid-Compatible HDPE Container B->C D Collect Solid & Liquid Waste in Designated Container C->D E Segregate from Incompatible Chemicals (e.g., Bases) D->E F Securely Seal Container (Fill < 90%) E->F G Label Container: 'Hazardous Waste' 'this compound' 'Corrosive' F->G H Store in a Safe, Designated Area G->H I Contact Institutional EHS for Waste Pickup H->I

Caption: Workflow for the safe collection and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.